molecular formula C33H36N4O3 B1674111 L-817,818

L-817,818

Cat. No.: B1674111
M. Wt: 536.7 g/mol
InChI Key: NFVRGDRCCNEGBS-KCWXNJEJSA-N
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Description

L-817,818 is a potent and selective somatostatin sst5 receptor agonist. L-817,818 has Ki values are 0.4, 3.3, 52, 64 and 82 nM for cloned human sst5, sst1, sst2, sst3 and sst4 receptors respectively. L-817,818 inhibits growth hormone release from rat pituitary cells (EC50 = 3.1 nM) and insulin release from mouse pancreatic islets (EC50 = 0.3 nM) in vitro.

Properties

IUPAC Name

[(2S)-2-aminopropyl] (2R)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVRGDRCCNEGBS-KCWXNJEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(=O)[C@@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: L-817,818 as a Selective Probe for SST5 Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

L-817,818 is a potent, non-peptide agonist highly selective for the somatostatin receptor subtype 5 (SST5) .[1] Developed by Merck Research Laboratories, this compound represents a critical pharmacological tool for distinguishing the physiological roles of SST5 from the closely related SST2 receptor, particularly in the context of glucose homeostasis and neuroprotection.

Unlike native Somatostatin-14 (SRIF-14), which binds promiscuously to all five receptor subtypes (SST1–5), L-817,818 exhibits a binding affinity profile that allows for the isolation of SST5-mediated signaling pathways.[1] It is widely utilized to investigate the suppression of insulin secretion in pancreatic


-cells and, more recently, neuroprotective pathways in retinal ganglion cells.[1]
Chemical & Physical Properties
PropertyDetail
Chemical Name (S)-2-aminopropyl (2-(2-(naphthalen-2-yl)-1H-benzo[g]indol-3-yl)acetyl)-D-lysinate
Class Peptidomimetic (Indole derivative)
Molecular Weight ~536.68 g/mol
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility without carrier.[1]
Storage -20°C (desiccated); protect from light.

Molecular Mechanism of Action (MoA)

The utility of L-817,818 lies in its ability to selectively engage the SST5 receptor, a G-protein-coupled receptor (GPCR) predominantly coupled to the


 family of heterotrimeric G-proteins.[1]
Receptor-Ligand Interaction

Upon binding to the orthosteric site of SST5, L-817,818 induces a conformational change that catalyzes the exchange of GDP for GTP on the


 subunit.[1] This triggers the dissociation of the 

-GTP monomer and the

dimer, initiating dual signaling cascades.
Downstream Signaling Pathways[1]
  • Canonical Pathway (Metabolic): The activated

    
     subunit inhibits Adenylyl Cyclase (AC) , leading to a rapid depletion of intracellular cAMP. This reduction decreases Protein Kinase A (PKA)  activity.[1] In pancreatic 
    
    
    
    -cells, this cascade (combined with
    
    
    action) hyperpolarizes the cell via
    
    
    channels and inhibits Voltage-Dependent Calcium Channels (VDCC), ultimately suppressing insulin exocytosis.[1]
  • Non-Canonical Pathway (Neuronal/Retinal): Recent studies indicate that L-817,818 also modulates T-type

    
     channels via a Nitric Oxide (NO) / cGMP / Protein Kinase G (PKG) dependent pathway, providing neuroprotection by preventing calcium overload in retinal ganglion cells.[1]
    

SST5_Signaling cluster_legend Pathway Legend L817818 L-817,818 SST5 SST5 Receptor (GPCR) L817818->SST5 Bind/Activate Gi Gi/o Protein (Activation) SST5->Gi GDP/GTP Exchange AC Adenylyl Cyclase Gi->AC Inhibits (-) NO Nitric Oxide (NO) Gi->NO Activates cAMP cAMP Levels AC->cAMP Decreases PKA PKA Activity cAMP->PKA Reduces Activation Insulin Insulin Secretion (Exocytosis) PKA->Insulin Loss of Stimulus cGMP cGMP / PKG NO->cGMP Upregulates T_Ca T-type Ca2+ Channels cGMP->T_Ca Suppresses Current Apoptosis Apoptosis/Cell Death T_Ca->Apoptosis Prevents Overload key Red Tee = Inhibition | Green Arrow = Activation

Figure 1: Dual signaling cascades activated by L-817,818 at the SST5 receptor: canonical cAMP inhibition (metabolic) and NO/cGMP modulation (neuronal).[1]

Comparative Pharmacology

The defining characteristic of L-817,818 is its selectivity profile.[1] While native somatostatin binds all subtypes with sub-nanomolar affinity, L-817,818 maintains high affinity for SST5 while showing significantly reduced affinity for SST2, the other major endocrine receptor.[1]

Table 1: Binding Affinity Profile (


 values in cloned human receptors) 
Receptor Subtype

(nM)
Selectivity Ratio (vs. SST5)Physiological Relevance
hSST5 0.4 1x Primary Target (Insulin inhibition)
hSST13.3~8xMinor cross-reactivity at high doses
hSST252.0~130xGlucagon/GH regulation (Avoided)
hSST364.0~160xNeuronal/Apoptosis
hSST482.0~200xAnti-inflammatory

Note: Data aggregated from Rohrer et al. (1998) and subsequent validation studies.[1] Selectivity ratios indicate that at concentrations <10 nM, L-817,818 is functionally specific for SST5.[1]

Experimental Protocols

Protocol A: Functional cAMP Inhibition Assay (CHO-K1/hSST5 Cells)

Objective: Validate agonist activity by measuring the inhibition of forskolin-stimulated cAMP.[1]

Reagents:

  • CHO-K1 cells stably expressing hSST5.[1]

  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).[1]

  • Stimulant: Forskolin (10

    
    M final).[1]
    
  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).[1]

Workflow:

  • Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume plate.

  • Agonist Preparation: Prepare a 10-point serial dilution of L-817,818 in Assay Buffer (Range: 100 nM down to 1 pM).[1]

  • Treatment:

    • Add 5

      
      L of L-817,818 dilution to cells.[1]
      
    • Immediately add 5

      
      L of Forskolin (20 
      
      
      
      M stock, 10
      
      
      M final).
    • Control Wells: Forskolin only (0% inhibition), Buffer only (Basal).[1]

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.[1] Incubate 1 hour.

  • Read: Measure HTRF ratio (665/620 nm).

  • Analysis: Plot % Inhibition vs. Log[Agonist]. Calculate

    
    .
    

Workflow Cells CHO-hSST5 Seeding Treat Co-Treatment: L-817,818 + Forskolin Cells->Treat Incubate 30 min @ RT (cAMP Accumulation) Treat->Incubate Lysis Lysis & Detection (TR-FRET Reagents) Incubate->Lysis Read Plate Reader (665/620 nm) Lysis->Read

Figure 2: Functional assay workflow for quantifying


-mediated cAMP inhibition.[1]
Protocol B: Membrane Radioligand Binding (Competition)

Objective: Determine Binding Affinity (


).
  • Ligand: [

    
    I]-Somatostatin-14 (0.05 nM).[1]
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.1% BSA.
    
  • Critical Step: Use Polyethyleneimine (PEI) (0.5%) to pretreat GF/B filters for 1 hour to reduce non-specific binding of the hydrophobic L-817,818 compound to the filter matrix.[1]

  • Incubation: 1 hour at 30°C. Equilibrium is slower for peptidomimetics than native peptides; do not shorten this step.[1]

Physiological Implications & Applications

Resolving the Insulin Secretion Debate

Historically, the relative contributions of SST2 and SST5 to insulin suppression were debated due to species differences.

  • Rodents: SST2 is the dominant receptor for inhibiting insulin.

  • Humans: L-817,818 studies have been pivotal in demonstrating that SST5 is the primary mediator of insulin suppression in human

    
    -cells.[1]
    
  • Clinical Relevance: This explains why SST2-preferring analogs (like Octreotide) are less likely to cause hyperglycemia compared to pan-somatostatin ligands (like Pasireotide), which hit SST5 hard and suppress insulin significantly.[1]

Neuroprotection (Glaucoma)

Recent evidence (2019-2021) suggests L-817,818 reduces retinal ganglion cell (RGC) loss in experimental glaucoma models.[1]

  • Mechanism: Suppression of T-type

    
     currents prevents excitotoxicity.[1]
    
  • Outcome: Downregulation of pro-apoptotic Bax and upregulation of anti-apoptotic Bcl-2.[1][2]

References

  • Rohrer, S. P., et al. (1998). Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry.[1] Science, 282(5389), 737-740.[1]

  • Pless, J. (2003). Biological activity of somatostatin receptors in GC rat tumour somatotrophs: evidence with sst1-sst5 receptor-selective nonpeptidyl agonists.[1] Journal of Endocrinology, 177(1), 161-172.[1]

  • Zambre, Y., et al. (1999). Inhibition of human pancreatic islet insulin release by receptor-selective somatostatin analogs directed to somatostatin receptor subtypes 2 and 5.[1] Biochemical Pharmacology, 57(10), 1159-1164.[1]

  • Sun, X. H., et al. (2019). Activation of somatostatin receptor 5 suppresses T-type Ca2+ channels through NO/cGMP/PKG signaling pathway in rat retinal ganglion cells.[1][3] Neuroscience Letters, 708, 134337.[1]

  • Wang, Z., et al. (2021). Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma.[1][2] Experimental Eye Research, 202, 108449.[1]

Sources

Technical Monograph: L-817,818 (CAS 217480-27-8)

Author: BenchChem Technical Support Team. Date: March 2026

Selective Somatostatin sst5 Receptor Agonist: Chemical Profile & Experimental Framework

Executive Summary & Molecular Identity

L-817,818 (CAS 217480-27-8) is a potent, non-peptide agonist highly selective for the somatostatin subtype-5 receptor (sst5) .[1] Originally discovered by Merck Research Laboratories through combinatorial chemistry approaches, it represents a critical tool compound for dissecting the physiological roles of sst5, particularly in the regulation of insulin secretion, growth hormone (GH) modulation, and retinal neuroprotection.

Unlike native somatostatin (SRIF-14), which binds promiscuously to all five receptor subtypes (sst1–sst5), L-817,818 exhibits nanomolar affinity specifically for sst5, with greater than 100-fold selectivity over sst1–4. This specificity makes it indispensable for researchers investigating metabolic disorders (diabetes) and neurodegenerative conditions (glaucoma) without the confounding variables of off-target receptor activation.

Chemical Identity Table
PropertyData
CAS Number 217480-27-8
Common Name L-817,818
IUPAC/Chemical Name N²-[[2-(2-Naphthalenyl)-1H-benz[g]indol-3-yl]acetyl]-D-lysine (2S)-2-aminopropyl ester
Molecular Formula C₃₃H₃₆N₄O₃
Molecular Weight 536.67 g/mol
Solubility DMSO (>50 mg/mL); Ethanol (Low); Water (Insoluble)
Storage -20°C (Solid); -80°C (Solution)
Mechanism of Action & Signaling Dynamics

L-817,818 functions as an orthosteric agonist of the sst5 receptor, a G-protein coupled receptor (GPCR) belonging to the Gi/o family. Upon binding, L-817,818 induces a conformational change in the transmembrane helices of sst5, facilitating the recruitment of inhibitory G-proteins (Gαi).

Mechanistic Cascade:

  • Ligand Binding: L-817,818 occupies the orthosteric pocket of sst5.

  • G-Protein Activation: Dissociation of the Gαi subunit from the βγ dimer.

  • Effector Modulation:

    • Adenylate Cyclase (AC): Inhibition of AC leads to reduced intracellular cAMP levels.

    • Ion Channels: Activation of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK) leads to hyperpolarization; inhibition of Voltage-Gated Calcium Channels (VGCC) reduces Ca²⁺ influx.

  • Physiological Output: Suppression of exocytosis (e.g., insulin or GH release) and modulation of apoptosis (Bcl-2/Bax balance).

Visualization: sst5 Signaling Pathway

The following diagram illustrates the downstream signaling cascade activated by L-817,818, highlighting its dual role in antisecretory and neuroprotective pathways.

sst5_Signaling L817 L-817,818 SST5 sst5 Receptor (GPCR) L817->SST5 Bind (Ki = 0.4 nM) Gi Gi/o Protein (Heterotrimeric) SST5->Gi Activate AC Adenylate Cyclase Gi->AC Inhibit VGCC Ca2+ Channels (Inhibition) Gi->VGCC Inhibit Neuro Neuroprotection (Bcl-2 Upregulation) Gi->Neuro MapK/ERK Pathway cAMP cAMP (Reduction) AC->cAMP Reduces PKA PKA Activity (Downregulation) cAMP->PKA Insulin Inhibition of Insulin/GH Release PKA->Insulin Modulates Ca Intracellular Ca2+ (Reduction) VGCC->Ca Ca->Insulin Required for Exocytosis

Figure 1: Signal transduction pathway of L-817,818 mediated via sst5, leading to antisecretory and neuroprotective effects.

Pharmacological Profile & Selectivity

The utility of L-817,818 lies in its exceptional selectivity profile. Early somatostatin analogs (like octreotide) primarily target sst2. L-817,818 allows researchers to isolate sst5-mediated effects.

Receptor Affinity Data (Human Cloned Receptors):

Receptor SubtypeKi (nM)Selectivity Ratio (vs sst5)
sst5 0.4 1x
sst13.3~8x
sst252~130x
sst364~160x
sst482~200x

Data Source: Rohrer et al., Science (1998).[2]

Functional Potency:

  • Inhibition of Insulin Release: EC₅₀ = 0.3 nM (Mouse pancreatic islets).[1][2]

  • Inhibition of GH Release: EC₅₀ = 3.1 nM (Rat pituitary cells).[1][2]

Experimental Protocols

To ensure reproducibility, the following protocols utilize L-817,818 to validate sst5 activity.

Protocol A: Competitive Radioligand Binding Assay

Purpose: To verify the affinity of L-817,818 in a specific cell line (e.g., CHO-K1 expressing human sst5).

Materials:

  • Ligand: [¹²⁵I]-Somatostatin-14 (or [¹²⁵I]-L-817,818 if available).

  • Competitor: Unlabeled L-817,818 (Serial dilutions: 10⁻¹² M to 10⁻⁶ M).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.2% BSA (to prevent peptide adsorption).

Workflow:

  • Membrane Prep: Harvest CHO-hSST5 cells. Homogenize in ice-cold buffer and centrifuge at 30,000 x g for 20 mins. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (10–20 µg protein).

    • 25 µL Radioligand (~0.05 nM final).

    • 25 µL L-817,818 (Competitor).

  • Equilibrium: Incubate at 25°C for 60 minutes. Note: sst5 kinetics are temperature sensitive; 25°C is preferred over 37°C to prevent degradation.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via gamma counter.

  • Analysis: Plot % Bound vs. Log[L-817,818]. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Inhibition Assay (HTRF)

Purpose: To demonstrate functional agonism (Gi-coupling).

Workflow Visualization:

Assay_Workflow Step1 Cell Seeding (CHO-sst5) + Forskolin (10 µM) Step2 Treatment Add L-817,818 (30 min, 37°C) Step1->Step2 Induce cAMP Step3 Lysis Add HTRF Reagents (cAMP-d2 + Anti-cAMP-Cryptate) Step2->Step3 Agonist inhibits cAMP Step4 Read FRET Signal (665nm / 620nm) Step3->Step4 Incubate 1h

Figure 2: Workflow for HTRF-based cAMP functional assay. Forskolin is used to elevate baseline cAMP, allowing the Gi-mediated inhibition by L-817,818 to be detected.

Synthesis & Chemical Stability

Synthesis Overview: The synthesis of L-817,818 is a convergent peptidomimetic strategy. It involves the coupling of a lipophilic "head" group (benz[g]indole) to a lysine linker.

  • Head Group Formation: Synthesis of the 2-(2-naphthalenyl)-1H-benz[g]indole scaffold via Fischer indole synthesis or similar cyclization methods.

  • Linker Attachment: Acylation of the indole nitrogen with an acetyl linker.

  • Coupling: Amide bond formation between the indole-acetyl moiety and the ε-amine of D-Lysine.

  • Esterification: The C-terminus of the lysine is esterified with (2S)-2-aminopropanol.

Stability & Handling:

  • Oxidation: The indole moiety is susceptible to oxidation. Solutions in DMSO should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Hydrolysis: The ester linkage is sensitive to high pH. Maintain buffers near pH 7.4.

References
  • Primary Discovery: Rohrer, S. P., et al. (1998). Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry.[2] Science, 282(5389), 737-740. Link

  • Pharmacological Characterization: Rohrer, S. P., & Schaeffer, J. M. (2000).[2] Identification and characterization of subtype selective somatostatin receptor agonists. Journal of Physiology-Paris, 94(3-4), 211-215. Link

  • Neuroprotection Application: Ma, Y., et al. (2021). Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma.[3] Experimental Eye Research, 202, 108369. Link

  • Metabolic Application: Strowski, M. Z., et al. (2003). Somatostatin receptor subtype 5 regulates insulin secretion and glucose homeostasis. Molecular Endocrinology, 17(1), 93-106. Link

Sources

Technical Monograph: L-817,818 – Selective SSTR5 Agonism for Growth Hormone Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-817,818 is a potent, non-peptidyl, subtype-selective agonist of the somatostatin receptor subtype 5 (SSTR5) . Unlike native somatostatin-14 (SST-14), which binds promiscuously to all five receptor subtypes (SSTR1-5), L-817,818 exhibits high affinity specifically for SSTR5 (


 nM).

This compound serves as a critical pharmacological tool for dissecting the specific contributions of SSTR5 in the neuroendocrine axis, particularly in the inhibition of Growth Hormone (GH) release from the anterior pituitary and insulin secretion from pancreatic


-cells. Its development addressed a major gap in endocrinology: distinguishing the physiological roles of SSTR2 (the primary target of first-generation analogs like octreotide) from SSTR5.

Chemical & Pharmacological Specifications

Structural Profile

L-817,818 represents a departure from peptide-based analogs. It is a small molecule peptidomimetic derived from combinatorial chemistry libraries, specifically designed to overcome the poor oral bioavailability and rapid degradation typical of peptide drugs.

  • Chemical Class: Non-peptidyl benzo[g]indol derivative.

  • IUPAC Name: (S)-2-aminopropyl (2-(2-(naphthalen-2-yl)-1H-benzo[g]indol-3-yl)acetyl)-D-lysinate.[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 536.67 g/mol

Binding Affinity & Selectivity

The compound demonstrates exceptional selectivity for human cloned SSTR5 compared to other subtypes.

Table 1: Binding Affinity Profile (


) of L-817,818 against Human Cloned SSTR Subtypes 
Receptor Subtype

(nM)
Selectivity Ratio (vs SSTR5)
hSSTR5 0.4 1x (Primary Target)
hSSTR13.3~8x
hSSTR252.0~130x
hSSTR364.0~160x
hSSTR482.0~205x

Data Source: Rohrer et al., Science (1998).[2]

Functional Potency

In functional assays, L-817,818 translates its binding affinity into potent inhibition of secretory pathways.

Table 2: Functional Inhibition Potency (


) 
Assay SystemPhysiological Target

(nM)
Rat Anterior Pituitary CellsGrowth Hormone (GH) Release3.1
Mouse Pancreatic IsletsInsulin Release0.3

Mechanistic Architecture

Signal Transduction Pathway

L-817,818 functions as a full agonist at the SSTR5, a G-protein-coupled receptor (GPCR). Upon binding, it triggers the dissociation of the heterotrimeric


 protein complex. The primary mechanism for GH inhibition involves two parallel downstream events:
  • Adenylate Cyclase Inhibition: The

    
     subunit inhibits adenylate cyclase, reducing intracellular cAMP levels and preventing PKA activation.
    
  • Ion Channel Modulation: The

    
     subunits directly activate G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), leading to hyperpolarization, and inhibit Voltage-Gated Calcium Channels (VGCC), preventing the 
    
    
    
    influx required for vesicle fusion and exocytosis.
Pathway Visualization

The following diagram illustrates the intracellular cascade triggered by L-817,818 leading to the inhibition of GH secretion.

SSTR5_Signaling L817818 L-817,818 (Ligand) SSTR5 SSTR5 Receptor (GPCR) L817818->SSTR5 Activates Gi_Protein Gi/o Protein (Heterotrimer) SSTR5->Gi_Protein Couples AC Adenylyl Cyclase Gi_Protein->AC Inhibits (G-alpha-i) VGCC Voltage-Gated Ca2+ Channels Gi_Protein->VGCC Inhibits (G-beta-gamma) cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Downregulates PKA->VGCC Reduced Phosphorylation Ca_Influx Intracellular Ca2+ Influx VGCC->Ca_Influx Blocks GH_Vesicle GH Secretory Vesicles Ca_Influx->GH_Vesicle Required for Fusion Exocytosis Inhibition of GH Release GH_Vesicle->Exocytosis Suppressed

Figure 1: SSTR5-mediated signal transduction pathway resulting in the suppression of Growth Hormone exocytosis.

Experimental Frameworks

To validate the efficacy of L-817,818, researchers must utilize a robust in vitro system that mimics the physiological environment of the pituitary. The following protocol is the "Gold Standard" for assessing somatostatin analog potency.

Protocol A: Primary Rat Anterior Pituitary Cell Culture & GH Release Assay

Objective: Quantify the inhibition of GHRH-stimulated GH release by L-817,818.

Reagents Required:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • Enzyme Mix: 0.25% Trypsin, 0.1% Collagenase Type II, DNAse I (10 µg/mL).

  • Culture Medium: DMEM supplemented with 10% Horse Serum, 2.5% FBS.

  • Stimulant: GHRH (Growth Hormone Releasing Hormone) at 10 nM.[3]

  • Test Compound: L-817,818 (dissolved in DMSO, final concentration <0.1%).

Step-by-Step Methodology:

  • Tissue Isolation:

    • Euthanize rats and rapidly remove the pituitary gland.

    • Separate the anterior lobe from the posterior/intermediate lobes under a dissecting microscope.

    • Mince the anterior lobes into <1mm fragments in sterile HEPES-buffered saline.

  • Enzymatic Dispersion:

    • Incubate fragments in Enzyme Mix at 37°C for 30 minutes with gentle agitation.

    • Mechanically disperse cells by triturating through a siliconized Pasteur pipette.

    • Filter suspension through a 40µm nylon mesh to remove debris.

  • Cell Recovery (Critical Step):

    • Plate cells at a density of

      
       cells/well in poly-L-lysine coated 48-well plates.
      
    • Incubate for 72-96 hours at 37°C/5%

      
      . Note: Freshly isolated cells have downregulated receptors; this recovery period allows re-expression of SSTRs.
      
  • Treatment Phase:

    • Wash cells 2x with serum-free medium (0.1% BSA).

    • Control Group: Vehicle only.

    • Stimulated Control: GHRH (10 nM).[3]

    • Experimental Group: GHRH (10 nM) + L-817,818 (Dose response:

      
       to 
      
      
      
      M).
    • Incubate for 3 hours .

  • Quantification:

    • Collect supernatant.

    • Quantify Rat GH using a specific Radioimmunoassay (RIA) or ELISA.

    • Calculate % Inhibition relative to GHRH-only control.

Experimental Workflow Diagram

Experimental_Protocol Pituitary Rat Pituitary Extraction Digestion Enzymatic Digestion (Trypsin/Collagenase) Pituitary->Digestion Recovery 72h Recovery Culture Digestion->Recovery Re-expression of SSTRs Wash Serum-Free Wash Recovery->Wash Treatment Treatment: L-817,818 + GHRH Wash->Treatment Analysis Supernatant GH Quantification (RIA/ELISA) Treatment->Analysis 3h Incubation

Figure 2: Workflow for the isolation and functional screening of rat pituitary somatotrophs.

Data Synthesis & Comparative Analysis

L-817,818 reveals distinct physiological roles when compared to SSTR2-selective agonists. While SSTR2 is the dominant subtype for GH inhibition in humans, SSTR5 plays a synergistic role.

  • Potency vs. SSTR2: In rat pituitary cells, L-817,818 is approximately 10-fold less potent than the SSTR2-selective agonist L-779,976 in inhibiting GHRH-stimulated GH release.[4]

  • Synergy: Co-administration of L-817,818 (SSTR5) and an SSTR2 agonist results in synergistic inhibition, suggesting functional heterodimerization or complementary signaling pathways.

  • Insulin Suppression: L-817,818 is highly potent at inhibiting insulin release (

    
     nM), confirming that SSTR5 is the major regulator of 
    
    
    
    -cell secretion, whereas SSTR2 regulates glucagon from
    
    
    -cells.

References

  • Rohrer, S. P., et al. (1998).[2] "Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry." Science, 282(5389), 737-740.[2]

  • Cheng, K., et al. (1999). "Nonpeptidyl somatostatin agonists demonstrate that sst2 and sst5 inhibit stimulated growth hormone secretion from rat anterior pituitary cells."[4] Endocrinology, 140, 565-571.

  • Shimon, I., et al. (2003). "Functional association of somatostatin receptor subtypes 2 and 5 in inhibiting human growth hormone secretion."[3][5] The Journal of Clinical Endocrinology & Metabolism, 88(9).

  • Zhang, Y., et al. (2021). "Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma." Experimental Eye Research, 204, 108449.

  • Strowski, M. Z., et al. (2000). "Somatostatin inhibits insulin and glucagon secretion via two receptor subtypes: An in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice." Endocrinology, 141(1), 111-117.

Sources

L-817,818 as a Selective Modulator of SSTR5: Mechanisms of Insulin Secretion Inhibition in Mouse Pancreatic Islets

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Pharmacology and Receptor Selectivity

Understanding the precise paracrine regulation of the endocrine pancreas has historically been hindered by the promiscuity of endogenous somatostatin (SST-14 and SST-28), which bind to multiple somatostatin receptor subtypes (SSTR1–5)[1]. To decouple the regulatory mechanisms of pancreatic alpha cells (glucagon) and beta cells (insulin), researchers rely on highly selective tool compounds.

is a potent, non-peptidyl, subtype-selective agonist for the somatostatin receptor subtype 5 (SSTR5). By exhibiting a sub-nanomolar affinity for SSTR5 and significant fold-selectivity over other subtypes, L-817,818 allows researchers to isolate beta-cell-specific inhibitory pathways without confounding the system via SSTR2-mediated alpha-cell modulation[1].

Table 1: Binding Affinity and Functional Potency of L-817,818

Target / Metric Value Reference

| Human SSTR5 (


) | 0.4 nM | |
| Human SSTR1 (

) | 3.3 nM | | | Human SSTR2 (

) | 52.0 nM | | | Human SSTR3 (

) | 64.0 nM | | | Human SSTR4 (

) | 82.0 nM | | | Mouse Islet Insulin Inhibition (

) | 0.3 nM | |

Intracellular Signaling: The SSTR5 Mechanism in Beta Cells

SSTR5 is a G protein-coupled receptor (GPCR) that exclusively couples to the


 alpha subunit[2]. When L-817,818 binds to SSTR5 on the beta-cell plasma membrane, it triggers a bifurcated inhibitory cascade that ultimately prevents the exocytosis of insulin-containing dense-core granules.
  • cAMP/PKA Pathway Suppression : The

    
     subunit directly inhibits adenylate cyclase (AC), leading to a rapid drop in intracellular cAMP. This deprives Protein Kinase A (PKA) and Epac2 of their activation signals, drastically reducing the priming and mobilization of insulin granules to the plasma membrane.
    
  • Electrophysiological Silencing : Concurrently, the

    
     subunits activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting 
    
    
    
    efflux causes membrane hyperpolarization, which prevents the opening of Voltage-Dependent Calcium Channels (VDCCs). The subsequent lack of
    
    
    influx halts the SNARE-mediated fusion of docked insulin granules.

G L817818 L-817,818 (SSTR5 Agonist) SSTR5 SSTR5 (Gi/o-Coupled GPCR) L817818->SSTR5 Gi Gi/o Protein Activation SSTR5->Gi AC Adenylate Cyclase Gi->AC Inhibits (Gαi) GIRK GIRK Channels Gi->GIRK Activates (Gβγ) cAMP cAMP Levels AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Insulin Insulin Granule Exocytosis PKA->Insulin Inhibits Priming Hyperpol Membrane Hyperpolarization GIRK->Hyperpol K+ Efflux VDCC Voltage-Dependent Ca2+ Channels Hyperpol->VDCC Prevents Opening Ca Intracellular Ca2+ VDCC->Ca Decreases Influx Ca->Insulin Prevents Fusion

Figure 1: SSTR5-mediated intracellular signaling cascade inhibiting insulin exocytosis.

Experimental Methodology: In Vitro Mouse Islet Secretion Assay

To evaluate the efficacy of L-817,818, researchers utilize isolated mouse pancreatic islets. The following protocol outlines a self-validating system designed to measure glucose-stimulated insulin secretion (GSIS) while strictly controlling for exocrine contamination and basal leak.

Causality in Experimental Design
  • Collagenase Perfusion: The pancreas is inflated via the common bile duct with a collagenase solution. This selective enzymatic digestion breaks down the exocrine acinar matrix while preserving the structural integrity of the endocrine islets, which is crucial for maintaining normal paracrine cell-to-cell contacts.

  • Manual Islet Picking: Islets must be hand-picked under a stereomicroscope. Leaving exocrine tissue in the culture introduces proteases that rapidly degrade secreted insulin in the supernatant, leading to false-positive "inhibition" readings.

  • Equilibration Phase: Islets are pre-incubated in a low-glucose buffer (2.8 mM). This silences the beta-cell electrical activity, depletes residual intracellular calcium spikes from the isolation stress, and establishes a true basal baseline.

  • Vehicle Control Integrity: L-817,818 is reconstituted in DMSO. The final assay concentration of DMSO must be kept strictly below 0.1% v/v. Higher concentrations independently alter membrane fluidity and ion channel dynamics, confounding the GSIS readout.

Step-by-Step Protocol
  • Isolation: Perfuse the mouse pancreas with 1 mg/mL Collagenase P. Digest at 37°C for 12-15 minutes.

  • Purification: Wash the digested tissue with Hank's Balanced Salt Solution (HBSS) and purify using a Histopaque gradient. Hand-pick 10-15 size-matched islets per well into a 24-well plate.

  • Equilibration: Incubate islets in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose and 0.1% BSA for 60 minutes at 37°C.

  • Stimulation & Treatment: Replace the buffer with KRBH containing 20 mM glucose (to stimulate secretion) and varying concentrations of L-817,818 (e.g., 1 nM to 100 nM)[3]. Include a vehicle control (0.1% DMSO) and a basal control (2.8 mM glucose). Incubate for 60 minutes.

  • Collection & Quantification: Centrifuge the plate briefly (1,000 x g for 3 mins) to pellet the islets. Collect the supernatant and quantify insulin using a high-sensitivity mouse insulin ELISA.

G Digestion Pancreatic Perfusion & Collagenase Digestion Isolation Gradient Centrifugation & Manual Islet Picking Digestion->Isolation Equilibration Equilibration Phase (2.8 mM Glucose, 1h) Isolation->Equilibration Stimulation Stimulation Phase (20 mM Glc + L-817,818) Equilibration->Stimulation Supernatant Supernatant Collection (Centrifugation) Stimulation->Supernatant ELISA Insulin Quantification (ELISA / RIA) Supernatant->ELISA

Figure 2: Workflow for in vitro assessment of L-817,818 on mouse islet insulin secretion.

Data Interpretation and Translational Context

In foundational studies utilizing both wild-type (WT) and SSTR2 knockout (SSTR2KO) mice, L-817,818 demonstrated a profound ability to inhibit glucose-stimulated insulin release. At a concentration of 100 nM, L-817,818 reduced insulin secretion in WT mouse islets by approximately 42%. Crucially, this inhibitory effect was virtually identical in SSTR2KO islets, proving that the suppression of insulin by L-817,818 is entirely dependent on SSTR5, validating its on-target mechanism[3]. Conversely, glucagon secretion in mice is primarily regulated by SSTR2, highlighting a distinct evolutionary division of labor between alpha and beta cells in rodents[1].

Translational Caveat: It is critical for drug development professionals to note species-specific differences. While SSTR5 is the dominant insulin regulator in mice[4], human beta cells exhibit a more complex regulatory environment involving both SSTR2 and SSTR5[2]. Therefore, while L-817,818 is an impeccable tool compound for murine models, translational applications targeting human metabolic diseases must account for this dual-receptor physiology.

References

  • Strowski, M. Z., et al. (2000). Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice. Endocrinology, 141(1), 111-117. Retrieved from: [Link]

  • Strowski, M. Z., et al. (2003). Somatostatin Receptor Subtype 5 Regulates Insulin Secretion and Glucose Homeostasis. Molecular Endocrinology, 17(1), 93-106. Retrieved from:[Link]

  • Zhang, Y., et al. (2018). Insulin promoter in human pancreatic β cells contacts diabetes susceptibility loci and regulates genes affecting insulin metabolism. PNAS, 115(18). Retrieved from:[Link]

Sources

Targeting the sst5 Receptor: A Technical Guide to the Neuroprotective Mechanisms of L-817,818 in Retinal Ganglion Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glaucoma is a multifaceted optic neuropathy characterized by the progressive apoptosis of retinal ganglion cells (RGCs). While standard clinical interventions focus exclusively on lowering intraocular pressure (IOP), there is a critical unmet need for direct neuroprotective agents that halt RGC degeneration. This technical whitepaper explores the pharmacological profile, mechanistic pathways, and self-validating experimental workflows surrounding L-817,818 , a highly selective somatostatin receptor 5 (sst5) agonist. By modulating electrophysiological K+ currents and rescuing mitochondrial function, L-817,818 represents a highly promising candidate for ophthalmic drug development.

The Glaucomatous Microenvironment & sst5 Pharmacology

Somatostatin (SRIF) is a fundamental neuromodulator in the retina, exerting its effects through five distinct G-protein-coupled receptors (sst1–sst5). In the context of ischemic and mechanical stress—such as that induced by elevated IOP—the endogenous somatostatinergic system is often overwhelmed.

L-817,818 is a potent, non-peptide agonist specifically engineered to target the sst5 receptor. Unlike pan-somatostatin analogs (e.g., octreotide), L-817,818 allows researchers to isolate sst5-mediated neuroprotection without triggering sst2-related pathways, which govern distinct and sometimes conflicting physiological responses in the retina[1].

Mechanisms of RGC Neuroprotection

The neuroprotective efficacy of L-817,818 is driven by a dual-axis mechanism: biochemical apoptosis inhibition and electrophysiological stabilization.

Apoptotic Cascade Inhibition & Mitochondrial Rescue

Elevated IOP induces severe oxidative stress, leading to mitochondrial dysfunction. L-817,818 administration significantly reduces the concentrations of , while simultaneously rescuing the activity of the mitochondrial respiratory chain complex (MRCC)[1].

By stabilizing the mitochondria, L-817,818 shifts the intracellular Bcl-2/Bax balance. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax[1]. This stabilization prevents outer mitochondrial membrane permeabilization, thereby halting the downstream activation of executioner, which are primary drivers of RGC death[2].

Electrophysiological Modulation

Beyond biochemical signaling, sst5 activation by L-817,818 directly influences RGC excitability. Whole-cell patch-clamp studies demonstrate that L-817,818 suppresses via the intracellular phospholipase C (PLC) and protein kinase C (PKC) signaling pathway[3]. Preventing excessive intracellular K+ efflux is critical, as K+ depletion is a known prerequisite for apoptosome formation and caspase activation.

Pathway L817818 L-817,818 (sst5 Agonist) SST5 Somatostatin Receptor 5 (sst5) L817818->SST5 Gq G-protein Activation SST5->Gq Mito Rescue MRCC Activity & Reduce ROS/MDA SST5->Mito PLC_PKC PLC / PKC Pathway Gq->PLC_PKC K_Channel Suppression of Outward K+ Currents PLC_PKC->K_Channel RGC_Survival RGC Survival & Neuroprotection K_Channel->RGC_Survival Bcl2_Bax Upregulate Bcl-2 Downregulate Bax Mito->Bcl2_Bax Caspase Inhibit Caspase-9 & -3 Bcl2_Bax->Caspase Caspase->RGC_Survival

Figure 1: sst5-mediated neuroprotective signaling pathways activated by L-817,818 in RGCs.

Quantitative Efficacy Profile

To facilitate drug development comparisons, the quantitative effects of L-817,818 in chronic ocular hypertension (COH) models are summarized below:

Biomarker / ParameterCOH Model (Vehicle)COH + L-817,818 TreatmentPhysiological Implication
RGC Survival Density Significantly reducedRescued / IncreasedPreservation of visual signaling pathways
TUNEL-positive RGCs High (Elevated apoptosis)Significantly decreasedReduction in DNA fragmentation / cell death
Bcl-2 / Bax Ratio Decreased (Pro-apoptotic)Partially reversedStabilization of mitochondrial membrane
Caspase-3 & -9 UpregulatedDownregulatedInhibition of the executioner apoptotic cascade
ROS / MDA Levels Elevated (Oxidative stress)Significantly reducedMitigation of lipid peroxidation & cellular damage
MRCC Activity ImpairedRescuedRestoration of mitochondrial ATP production
Outward K+ Currents BaselineSuppressed (4-AP sensitive)Modulation of RGC excitability

Self-Validating Experimental Protocols

As an Application Scientist, ensuring the reproducibility and trustworthiness of preclinical data requires built-in methodological controls. The following protocols detail the workflows used to validate L-817,818's efficacy, emphasizing the causality behind each experimental choice.

Workflow Step1 1. COH Induction (Glaucoma Model) Step2 2. L-817,818 Admin (IP Injection) Step1->Step2 Split Assay Branching Step2->Split Assay1 Electrophysiology (Patch-Clamp K+) Split->Assay1 Assay2 Molecular Profiling (WB: Caspases, Bcl-2) Split->Assay2 Assay3 Histology (TUNEL & Flat Mounts) Split->Assay3 Validation1 GDP-β-S Dialysis (G-protein Control) Assay1->Validation1 Validation2 Loading Controls (GAPDH/β-actin) Assay2->Validation2 Validation3 Sham-Operated Contralateral Eye Assay3->Validation3

Figure 2: Self-validating experimental workflow for assessing L-817,818 efficacy.

Protocol 1: Chronic Ocular Hypertension (COH) Model & In Vivo Dosing
  • Causality: The COH model accurately replicates the sustained mechanical and ischemic stress seen in primary open-angle glaucoma, ensuring translational relevance[1].

  • Step 1: Anesthetize the animal and record baseline IOP using rebound tonometry.

  • Step 2: Induce COH via episcleral vein cauterization (EVC) or laser photocoagulation of the trabecular meshwork.

  • Step 3: Administer L-817,818 via intraperitoneal (IP) injection. Rationale: IP delivery ensures systemic absorption and avoids localized mechanical trauma to the eye (e.g., from intravitreal injections) which could confound RGC survival data.

  • Self-Validation: The contralateral eye must undergo a sham operation to serve as an internal biological control, normalizing baseline RGC counts against individual genetic variations.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Causality: Measuring K+ current suppression provides real-time functional evidence of sst5 receptor engagement, distinct from downstream transcriptional changes[3].

  • Step 1: Acutely isolate RGCs using enzymatic digestion (papain) and mechanical trituration.

  • Step 2: Establish whole-cell configuration. Dialyze the intracellular fluid with GDP-β-S.

  • Step 3: Apply L-817,818 extracellularly and record 4-AP and glybenclamide-sensitive K+ currents.

  • Self-Validation: Intracellular dialysis with GDP-β-S (a G-protein inhibitor) is mandatory. If L-817,818's effects are eliminated during GDP-β-S dialysis, it definitively proves the mechanism is G-protein (sst5) dependent[3]. Furthermore, pre-treatment with the sst5 antagonist BIM-23056 must be used to confirm receptor specificity.

Protocol 3: Molecular Quantification of Apoptosis
  • Causality: Combining spatial mapping (TUNEL) with quantitative protein analysis (Western blot) ensures that RGC survival is explicitly due to apoptosis inhibition rather than cellular proliferation artifacts[1][2].

  • Step 1: Harvest retinal tissue at peak apoptotic windows (typically 7-14 days post-COH induction).

  • Step 2: Perform Western blotting for Bcl-2, Bax, Caspase-9, and Caspase-3.

  • Step 3: Conduct TUNEL assays on retinal flat mounts. Rationale: Flat mounts allow for the spatial quantification of RGC survival across the entire retinal topography, accounting for regional vulnerabilities.

  • Self-Validation: Utilize GAPDH or β-actin as loading controls for Western blots. Include a positive apoptosis control (e.g., an NMDA excitotoxicity model) to validate the sensitivity of the TUNEL assay.

Translational Perspectives

The transition of L-817,818 from bench to clinic hinges on optimizing ocular pharmacokinetics. While systemic (IP) administration is suitable for proof-of-concept rodent models, drug development professionals must focus on formulating L-817,818 for sustained, localized ocular delivery. Utilizing intravitreal biodegradable implants or nanoparticle-loaded eye drops will maximize sst5 receptor saturation at the RGC layer while minimizing systemic off-target effects.

References

  • Zhang Y, et al. "Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma." Experimental Eye Research, 2021.[Link]

  • Wang L, et al. "Somatostatin receptor 5-mediated modulation of outward K+ currents in rat retinal ganglion cells." Neuroreport, 2020.[Link]

  • Vishwaraj, et al. "Caspase-mediated pathways in retinal ganglion cell injury: a novel therapeutic target for glaucoma." Frontiers in Pharmacology, 2022.[Link]

Sources

Technical Guide: Biological Activity of L-817,818 In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-817,818 (also known as L-817818 ) is a potent, high-affinity, non-peptide agonist selective for the somatostatin receptor subtype 5 (sst5) .[1] Developed by Merck Research Laboratories, it serves as a critical pharmacological tool for dissecting the physiological roles of sst5, particularly in metabolic regulation (insulin secretion) and neuroprotection, distinct from the classical sst2-dominated effects of analogs like octreotide.

Unlike native somatostatin (SRIF-14/28), L-817,818 exhibits a unique pharmacological profile: while it binds sst5 with sub-nanomolar affinity and triggers G-protein signaling, it fails to induce receptor internalization , suggesting a biased agonism profile that maintains surface receptor density during prolonged exposure.

Chemical & Pharmacological Profile

Chemical Identity[3]
  • IUPAC Name: N-[[2-(2-naphthalenyl)-1H-benz[g]indol-3-yl]acetyl]-D-lysine (2S)-2-aminopropyl ester

  • Molecular Formula: C₃₃H₃₆N₄O₃

  • Molecular Weight: 536.67 g/mol [2]

  • Solubility: Soluble in DMSO (up to 100 mM); practically insoluble in water.

  • Class: Non-peptide indole derivative.

Binding Affinity & Selectivity

L-817,818 is highly selective for sst5 , with significant selectivity over the sst2, sst3, and sst4 subtypes, and moderate selectivity over sst1.

Table 1: Binding Affinity Profile (Human Receptors)

Receptor SubtypeKi (nM)Selectivity Ratio (vs sst5)
sst5 0.4 1x (Primary Target)
sst13.3~8x
sst252.0~130x
sst364.0~160x
sst482.0~205x

Data Source: Rohrer et al., Science (1998).[3]

Mechanism of Action (MoA)

Signaling Pathway

Upon binding to the sst5 receptor, L-817,818 triggers a conformational change that activates the heterotrimeric G_i/o protein complex. This initiates a cascade of inhibitory signaling events:

  • Adenylyl Cyclase Inhibition: The Gα_i subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.

  • PKA Suppression: Reduced cAMP leads to decreased Protein Kinase A (PKA) activity.

  • Ion Channel Modulation:

    • Inhibition of VGCCs: Suppression of Voltage-Gated Calcium Channels (L-type and T-type), reducing Ca²⁺ influx.

    • Activation of GIRK: Opening of G-protein-coupled Inwardly Rectifying Potassium channels, causing membrane hyperpolarization.

  • Physiological Outcome: Inhibition of secretory vesicle fusion (e.g., insulin, GH) and suppression of neuronal excitability.

Unique Internalization Kinetics

A critical distinction in the activity of L-817,818 compared to native Somatostatin-28 is its effect on receptor trafficking. While L-817,818 effectively activates G-protein signaling, it does not trigger β-arrestin-mediated endocytosis (internalization) of the sst5 receptor. This prevents rapid desensitization, allowing for sustained signaling.

MoA L817 L-817,818 SST5 sst5 Receptor (GPCR) L817->SST5 Bind (Ki=0.4nM) Gi Gi/o Protein SST5->Gi Activate Internal Receptor Internalization SST5->Internal NO EFFECT (Unique Feature) AC Adenylyl Cyclase Gi->AC Inhibit Ca Ca2+ Influx (↓) (VGCC) Gi->Ca Inhibit K K+ Efflux (↑) (GIRK) Gi->K Activate cAMP cAMP (↓) AC->cAMP Reduce PKA PKA Activity (↓) cAMP->PKA Reduce PKA->Ca Modulate Sec Secretion Inhibition (Insulin/GH) Ca->Sec Inhibit K->Sec Hyperpolarize

Figure 1: Signal transduction pathway of L-817,818 at the sst5 receptor. Note the absence of receptor internalization.[4]

In Vitro Biological Activity Data[1][7]

Endocrine Regulation

L-817,818 is a potent inhibitor of hormone secretion in tissues where sst5 is the dominant regulator.

Table 2: Functional Potency (EC50)

Assay SystemBiological ReadoutEC50 (nM)Significance
Mouse Pancreatic Islets Inhibition of Glucose-Stimulated Insulin Secretion (GSIS)0.3 Confirms sst5 mediates insulin suppression in mice.[5]
Rat Pituitary Cells Inhibition of Growth Hormone (GH) Release3.1 Demonstrates neuroendocrine efficacy.
AtT-20 Cells Inhibition of Forskolin-stimulated cAMP< 1.0 Validates Gi coupling mechanism.
Neuroprotection (Retinal Ganglion Cells)

Recent studies indicate L-817,818 reduces intracellular Ca²⁺ overload in Retinal Ganglion Cells (RGCs) by inhibiting T-type calcium channels via the NO/cGMP/PKG pathway, suggesting potential utility in glaucoma models.

Experimental Protocols

Protocol A: Forskolin-Stimulated cAMP Inhibition Assay

Purpose: To quantify the functional potency (EC50) of L-817,818 in a cell line stably expressing human sst5 (e.g., CHO-K1 or HEK293).

Reagents:

  • Assay Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Forskolin (10 µM final concentration).

  • cAMP detection kit (e.g., HTRF or ELISA).

Workflow:

  • Cell Seeding: Seed h-sst5-expressing cells at 2,000 cells/well in a 384-well plate. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of L-817,818 in Assay Buffer (Range: 10⁻¹² M to 10⁻⁶ M).

  • Stimulation:

    • Remove culture media.

    • Add 10 µL of L-817,818 dilution.

    • Immediately add 10 µL of Forskolin (20 µM stock) to stimulate cAMP.

  • Incubation: Incubate for 30–45 minutes at 37°C.

  • Lysis & Detection: Add lysis buffer and detection reagents according to the specific cAMP kit instructions.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[L-817,818]. Calculate EC50 using a 4-parameter logistic fit.

Protocol B: Insulin Secretion Assay (Mouse Islets)

Purpose: To verify physiological activity in primary tissue.

Workflow:

  • Islet Isolation: Isolate islets from C57BL/6 mice via collagenase digestion.

  • Recovery: Culture islets in RPMI-1640 (11 mM glucose) overnight.

  • Pre-incubation: Incubate islets in KRB buffer with 2.8 mM glucose (basal) for 30 mins.

  • Treatment: Transfer batches of 10 islets to tubes containing KRB with:

    • 16.7 mM glucose (Stimulatory control).

    • 16.7 mM glucose + L-817,818 (100 nM) .

  • Incubation: Incubate for 60 minutes at 37°C.

  • Supernatant Collection: Spin down briefly; collect supernatant.

  • Quantification: Measure insulin via ELISA.

  • Validation: L-817,818 should reduce insulin secretion by ~40–50% compared to the stimulatory control.

Workflow Step1 Islet Isolation (Collagenase) Step2 Recovery (RPMI, O/N) Step1->Step2 Step3 Basal Glucose (2.8mM, 30min) Step2->Step3 Step4 Stimulation (16.7mM Glu) Step3->Step4 Step5 Treatment (+ L-817,818) Step3->Step5 Step6 ELISA (Insulin Quant) Step4->Step6 High Insulin Step5->Step6 Reduced Insulin (~50% Inh)

Figure 2: Workflow for validating L-817,818 activity in primary pancreatic islets.

Troubleshooting & Optimization

  • Solubility Issues: L-817,818 is hydrophobic. Ensure stock solutions are prepared in 100% DMSO. When diluting into aqueous buffers, keep final DMSO concentration < 0.1% to avoid cytotoxicity or non-specific effects.

  • Adsorption: As a lipophilic molecule, L-817,818 may adhere to plastics. Use low-binding plates and tips for serial dilutions, especially in the sub-nanomolar range.

  • Receptor Desensitization: Since L-817,818 does not internalize the receptor, washout experiments may show prolonged effects compared to native somatostatin.

References

  • Rohrer, S. P., et al. (1998).[3] Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry. Science.

  • Strowski, M. Z., et al. (2000). Somatostatin inhibits insulin and glucagon secretion via two receptor subtypes: An in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice. Endocrinology.

  • Cammalleri, M., et al. (2019).[6] Somatostatin Receptor 5 Agonist L-817,818 Protects Retinal Ganglion Cells via the NO/cGMP/PKG Pathway. Journal of Molecular Neuroscience.

  • Mäcke, H. R., et al. (2006).[4] Internalization of sst2, sst3, and sst5 Receptors: Effects of Somatostatin Agonists and Antagonists. Journal of Nuclear Medicine.

  • IUPHAR/BPS Guide to Pharmacology. L-817,818 Ligand Page.

Sources

[1]

Executive Summary

L-817,818 (often formatted as L-817818 in modern databases) is a potent, non-peptide, subtype-selective agonist for the somatostatin receptor subtype 5 (SST5) . Originally developed by Merck Research Laboratories, this compound serves as a critical pharmacological tool for dissecting the specific physiological roles of SST5, particularly in the regulation of growth hormone (GH) and insulin secretion.

This guide resolves the nomenclature ambiguity, details the chemical identity, and provides field-proven protocols for its experimental application.

Nomenclature Analysis: L-817,818 vs. L-817818

The discrepancy between "L-817,818" and "L-817818" is purely a formatting variation arising from the digitization of legacy pharmaceutical codes.

  • L-817,818 (The Original Merck Code): This is the correct historical nomenclature. Merck (MSD) development codes traditionally used a comma to separate the thousands place (e.g., L-779,976 for SST2, L-803,087 for SST4). This format appears in the primary literature, including the seminal Science paper by Rohrer et al. (1998).[1]

  • L-817818 (The Database Standard): Modern cheminformatics systems (PubChem, ChEMBL, vendor catalogs like Tocris/MedChemExpress) often strip non-alphanumeric characters for indexing efficiency.

Directive for Researchers: When searching literature pre-2005, use the comma-separated format ("L-817,818"). For purchasing or database mining, use the continuous format ("L-817818").

Chemical Architecture & Properties[3][4]

L-817,818 is a peptidomimetic structure derived from a combinatorial library. It features a distinctive benz[g]indol scaffold, which confers its high affinity and selectivity.

Table 1: Chemical Identity & Physicochemical Properties
PropertyData
IUPAC Name N²-[[2-(2-Naphthalenyl)-1H-benz[g]indol-3-yl]acetyl]-D-lysine (2S)-2-aminopropyl ester
Molecular Formula C₃₃H₃₆N₄O₃
Molecular Weight 536.67 g/mol
CAS Number 217480-27-8
Solubility DMSO (100 mM), Ethanol (Low), Water (Insoluble)
Appearance Off-white to pale yellow solid
Storage -20°C (Desiccated); Stock solutions stable at -20°C for <1 month

Pharmacological Profile[5][6]

Mechanism of Action

L-817,818 acts as a full agonist at the SST5 receptor, a G-protein coupled receptor (GPCR) coupled to the Gαi/o family.

  • Binding: Ligand binds to SST5.

  • Transduction: Activates Gαi proteins.

  • Effect 1 (Metabolic): Inhibits Adenylyl Cyclase (AC), reducing cAMP levels.

  • Effect 2 (Electrical): Activates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing membrane hyperpolarization.

  • Physiological Outcome: Inhibition of calcium influx and subsequent suppression of hormone exocytosis (specifically Growth Hormone and Insulin).

Selectivity Data

L-817,818 is highly selective for SST5, making it superior to native Somatostatin-14 (SRIF-14) for subtype-specific studies.

Table 2: Binding Affinity (Ki) Profile (Human Receptors)
Receptor SubtypeKi (nM)Selectivity Ratio (vs SST5)
hSST5 0.4 1x (Target)
hSST13.3~8x
hSST252 - 64>100x
hSST3>100>250x
hSST4>100>250x

Data Source: Rohrer et al., Science (1998).[1][2]

Experimental Protocols

Protocol A: Reconstitution & Stock Preparation

Rationale: L-817,818 is hydrophobic. Improper dissolution results in micro-precipitation and inconsistent potency.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Do not use water or PBS for the initial stock.

  • Calculation: To prepare a 10 mM stock :

    • Weigh 5.37 mg of L-817,818.

    • Add 1.0 mL of DMSO.

    • Vortex vigorously for 30 seconds until the solution is clear.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes (light sensitive).

  • Storage: Store at -20°C. Avoid freeze-thaw cycles (max 2 cycles).

  • Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., to achieve 10 µM) immediately before use. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

Protocol B: Radioligand Binding Assay (Validation)

Rationale: To confirm receptor expression and ligand affinity in your specific cell line (e.g., CHO-hSST5).

Materials:

  • Membranes from CHO-K1 cells stably expressing hSST5.

  • Radioligand: [¹²⁵I]-Somatostatin-14 (or [¹²⁵I]-LTT-SRIF-28).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.5% BSA.

Steps:

  • Preparation: Incubate 5–10 µg of membrane protein with 0.05 nM [¹²⁵I]-SRIF-14.

  • Competition: Add increasing concentrations of L-817,818 (10⁻¹² M to 10⁻⁶ M).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Harvest via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via gamma counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol C: Functional cAMP Inhibition Assay

Rationale: Binding does not guarantee activation. This assay confirms agonism via the Gαi pathway.

Steps:

  • Seeding: Plate CHO-hSST5 cells (20,000 cells/well) in a 96-well plate.

  • Stimulation: Treat cells with 10 µM Forskolin (to artificially elevate cAMP).

  • Treatment: Simultaneously add L-817,818 (0.1 nM – 1 µM).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA cAMP kit.

  • Result: A dose-dependent decrease in cAMP confirms SST5 agonism.

Visualization: SST5 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by L-817,818 binding to the SST5 receptor.

SST5_PathwayL817818L-817,818(Agonist)SST5SST5 Receptor(GPCR)L817818->SST5Binds (Ki=0.4nM)GiGi/o Protein(Heterotrimeric)SST5->GiActivatesACAdenylyl CyclaseGi->ACInhibitsGIRKGIRK Channels(K+ Efflux)Gi->GIRKActivates (Beta/Gamma)cAMPcAMP LevelsAC->cAMPDecreasesPKAPKA ActivitycAMP->PKADecreasesSecretionInhibition ofGH / Insulin SecretionPKA->SecretionReduces Phosphorylationof Exocytic MachineryMembraneMembraneHyperpolarizationGIRK->MembraneK+ EffluxCaCa2+ Influx(VDCC)Membrane->CaInhibits (Voltage Drop)Ca->SecretionBlocks Exocytosis

Figure 1: Signal transduction cascade of L-817,818 at the SST5 receptor, leading to the inhibition of hormone secretion.

References

  • Rohrer, S. P., et al. (1998).[3][4] Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry.[1] Science, 282(5389), 737-740.

  • Rohrer, S. P., & Schaeffer, J. M. (2000).[3] Identification and characterization of subtype selective somatostatin receptor agonists. Journal of Physiology-Paris, 94(3-4), 211-215.

  • Strowski, M. Z., et al. (2000). Somatostatin inhibits insulin and glucagon secretion via two receptor subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice.[1] Endocrinology, 141(1), 111-117.

  • IUPHAR/BPS Guide to Pharmacology. (2024). Somatostatin Receptor 5 (SST5) Ligands.[3][5][6]

  • Tocris Bioscience. (2024). L-817,818 Product Information & Technical Data.

Technical Deep Dive: L-817,818 Modulation of the Bcl-2/Bax Axis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanistic role of L-817,818 —a potent, non-peptide Somatostatin Receptor 5 (SSTR5) agonist—in the regulation of the Bcl-2/Bax apoptotic axis. This document is structured for researchers investigating neuroprotection, GPCR signaling, and mitochondrial integrity.[1]

Executive Summary & Compound Profile

L-817,818 is a high-affinity, subtype-selective agonist for the Somatostatin Receptor 5 (SSTR5) .[2] Unlike broad-spectrum somatostatin analogs (e.g., octreotide), L-817,818 provides a precision tool to dissect SSTR5-specific signaling.

Recent investigations have identified a critical role for L-817,818 in cytoprotection , particularly within the central nervous system (CNS) and retina. By activating SSTR5, the compound triggers a signaling cascade that fundamentally alters the transcriptional and translational landscape of the Bcl-2 family, shifting the cellular state from "pro-apoptotic" to "survival."

Compound Attribute Technical Specification
Chemical Class Non-peptide Somatostatin Agonist
Target Receptor SSTR5 (Gi/o-protein coupled)
Selectivity >100-fold selectivity for hSSTR5 vs. SSTR2/3/4
Primary Mechanism Modulation of Bcl-2/Bax ratio; Inhibition of Ca²⁺ influx
Key Application Neuroprotection (Glaucoma/RGCs), Endocrine regulation

Mechanistic Architecture: The SSTR5-Bcl-2/Bax Axis

The efficacy of L-817,818 lies in its ability to reverse the Bax/Bcl-2 rheostat under stress conditions (e.g., oxidative stress, excitotoxicity, or ischemia).

The Signaling Cascade
  • Receptor Activation: L-817,818 binds to SSTR5, inducing a conformational change that activates Gαi/o proteins.

  • Second Messenger Modulation:

    • cAMP Inhibition: Gαi inhibits adenylyl cyclase, reducing intracellular cAMP.

    • Ion Channel Regulation: Gβγ subunits inhibit Voltage-Gated Calcium Channels (VGCCs), preventing intracellular Ca²⁺ overload—a key trigger for mitochondrial permeability transition pore (mPTP) opening.

  • Transcriptional Reprogramming:

    • Bcl-2 Upregulation: Activation of downstream survival kinases (potentially PI3K/Akt or specific MAPK branches depending on tissue) enhances the transcription and stability of the anti-apoptotic protein Bcl-2 .

    • Bax Downregulation: Concurrently, the signaling suppresses the expression of the pro-apoptotic pore-former Bax .

  • Mitochondrial Stabilization: The increased Bcl-2:Bax ratio prevents Bax oligomerization at the Outer Mitochondrial Membrane (OMM), blocking Cytochrome c release and halting the Caspase-9/3 execution cascade.

Visualization of the Pathway

The following diagram illustrates the signal transduction from SSTR5 activation to the inhibition of apoptosis.

L817818_Pathway cluster_nuc Nucleus / Transcriptional Control cluster_mito Mitochondria L817 L-817,818 SSTR5 SSTR5 Receptor (G-Protein Coupled) L817->SSTR5 Binding Gi Gi/o Protein Activation SSTR5->Gi Ca Inhibition of VGCCs (Ca2+ Influx) Gi->Ca Gβγ subunit ROS Reduction of ROS/Oxidative Stress Gi->ROS Indirect Bcl2_Gene Bcl-2 mRNA (Upregulated) Ca->Bcl2_Gene Signaling Cascade Bax_Gene Bax mRNA (Downregulated) ROS->Bax_Gene Reduced Stress Response Balance High Bcl-2 : Low Bax Ratio Bcl2_Gene->Balance Bax_Gene->Balance OMM OMM Integrity (Pore Closed) Balance->OMM CytC Cytochrome c Retention OMM->CytC Caspase Caspase-9 / 3 Inhibition CytC->Caspase Blocks Activation Survival Cell Survival (Apoptosis Blocked) Caspase->Survival

Caption: L-817,818 activation of SSTR5 shifts the Bcl-2/Bax balance, preserving mitochondrial integrity.

Experimental Validation Protocols

To rigorously validate the role of L-817,818 in your specific model, use the following self-validating protocols. These are designed to confirm not just the effect, but the specificity of the SSTR5 mechanism.

Protocol A: In Vivo Administration (Retinal Neuroprotection Model)

Context: Validating anti-apoptotic effects in a rat model of ocular hypertension (glaucoma).

Reagents:

  • L-817,818: Dissolve in DMSO (stock), dilute in saline for injection. Final DMSO concentration <1%.

  • Control: Vehicle (Saline + equivalent DMSO).

  • SSTR5 Antagonist (Optional Validation): If available, or use SSTR5-/- mice to prove target engagement.

Workflow:

  • Induction: Induce injury (e.g., elevate intraocular pressure) to trigger Bax-mediated apoptosis.

  • Treatment: Administer L-817,818 (e.g., 10⁻⁴ M intravitreal or 1 mg/kg IP) immediately post-induction or daily.

  • Harvest: Collect tissue (retina) at peak apoptotic window (typically 3–7 days post-injury).

Protocol B: Quantitative Analysis of Bcl-2/Bax Ratio

Objective: Quantify the molecular shift caused by L-817,818.

Step-by-Step Methodology:

  • Lysis: Homogenize tissue in RIPA buffer containing protease/phosphatase inhibitors.

  • Normalization: Perform BCA assay to standardize total protein load (e.g., 30 µ g/lane ).

  • Electrophoresis: Run SDS-PAGE (12% gel) to separate Bcl-2 (26 kDa) and Bax (20 kDa).

  • Blotting: Transfer to PVDF membrane.

  • Antibody Incubation:

    • Primary: Anti-Bcl-2 (1:1000), Anti-Bax (1:1000).

    • Loading Control: Anti-β-actin or GAPDH.

  • Quantification: Use densitometry (ImageJ) to calculate the Optical Density (OD).

  • Calculation:

    
    
    

Self-Validation Check: The "Sham" or "Healthy" control must show a high Bcl-2/Bax ratio. The "Injury Only" group must show a flipped ratio (Low Bcl-2/High Bax). L-817,818 treatment is validated only if it significantly restores the ratio toward the Healthy baseline.

Data Interpretation & Reference Values

The following table summarizes the expected quantitative shifts in a successful L-817,818 intervention, based on retinal ganglion cell (RGC) neuroprotection data.

ParameterInjury / Stress ControlL-817,818 TreatedBiological Implication
Bcl-2 Protein Low (↓↓)Restored (↑↑) Restoration of anti-apoptotic shield.[1][3]
Bax Protein High (↑↑)Suppressed (↓↓) Prevention of pore formation.
Bcl-2/Bax Ratio < 0.5 (Apoptotic)> 1.0 (Survival) The critical "switch" for cell fate.
Caspase-3 Activity High (Cleaved form)Low (Pro-form) Halt of execution phase.
TUNEL+ Cells High CountSignificantly Reduced Direct evidence of DNA integrity preservation.

Experimental Workflow Diagram

This workflow outlines the logical progression from model induction to data verification.

Experimental_Workflow Model 1. Injury Model (e.g., Glaucoma/Oxidative Stress) Treat 2. L-817,818 Administration Model->Treat Intervention Assay1 3. Western Blot (Bcl-2 / Bax) Treat->Assay1 Tissue Lysis Assay2 4. TUNEL / IHC (Apoptosis Count) Treat->Assay2 Fixation Analysis 5. Ratio Calculation & Statistical Test Assay1->Analysis Assay2->Analysis

Caption: Workflow for validating L-817,818 efficacy via biochemical and histological assays.

References

  • Zhang, Y., Wu, N., Li, Q., et al. (2021). Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma.[1][3][4] Experimental Eye Research.[4]

  • Rohrer, S. P., et al. (1998). Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry. Science. (Foundational paper defining L-817,818 selectivity).

  • Patsnap Synapse. L-817,818 Compound Profile and Targets.

  • GeneCards. SSTR5 Gene and Agonist Data.

Sources

Methodological & Application

Technical Application Note: Solubility & Handling of L-817,818

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-817,818 (CAS: 217480-27-8) is a potent, non-peptide agonist selective for the somatostatin receptor subtype 5 (sst5) .[1] It is widely used to delineate the physiological role of sst5 in mediating the inhibition of insulin and growth hormone release.

Achieving consistent biological data with L-817,818 requires precise handling of its solubility profile.[1] While highly soluble in Dimethyl Sulfoxide (DMSO) , its lipophilic nature presents challenges in aqueous buffers and alternative organic solvents like ethanol .[1] This guide provides validated protocols to maximize solubility, prevent precipitation ("crashing out"), and ensure the integrity of in vitro and in vivo data.

Physicochemical Profile

Understanding the fundamental properties of L-817,818 is the first step in designing a robust solubility protocol.[1]

PropertySpecification
Chemical Name (S)-2-aminopropyl (2-(2-(naphthalen-2-yl)-1H-benzo[g]indol-3-yl)acetyl)-D-lysinate
Molecular Weight 536.67 g/mol
Formula C₃₃H₃₆N₄O₃
CAS Number 217480-27-8
Physical State Solid powder (White to off-white)
Primary Solvent DMSO (Dimethyl Sulfoxide)
Storage (Solid) -20°C (Desiccated, protected from light)
Storage (Stock) -80°C (Stable for ~6 months)

Solubility Protocols

Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the industry-standard solvent for L-817,818.[1] It disrupts the crystal lattice of the compound effectively, allowing for high-concentration stock solutions.[1]

Validated Solubility Data:

  • Max Solubility: ~54 mg/mL (approx. 100 mM)[1][2]

  • Recommended Stock Concentration: 10 mM or 50 mM[1]

Protocol: Preparation of 10 mM Stock Solution

  • Calculate: For a 10 mg vial of L-817,818 (MW: 536.67):

    
    
    
    
    
    [1][3]
  • Equilibrate: Allow the product vial to warm to room temperature before opening to prevent moisture condensation, which degrades the compound.

  • Add Solvent: Add high-grade anhydrous DMSO (≥99.9%) to the vial.

  • Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Critical Check: Inspect the solution against a light source. It must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Freeze immediately at -80°C.

Secondary Solvent: Ethanol

Ethanol is often requested by researchers wishing to avoid DMSO toxicity in sensitive primary cell cultures.[1] However, L-817,818 has significantly lower solubility in ethanol compared to DMSO.[1]

Scientific Assessment:

  • Solubility Status: Limited/Variable.

  • Risk: High risk of precipitation upon storage or aqueous dilution.

  • Recommendation: Use ethanol only if DMSO is strictly contraindicated.[1]

Protocol: Ethanol Solubility Limit Test Do not assume solubility. Perform this stepwise test:

  • Weigh 1 mg of L-817,818.[1]

  • Add 100 µL of absolute ethanol (initial target: 10 mg/mL).

  • Vortex and sonicate.[1]

  • Observation:

    • Clear? Proceed to dilute further.[1][4]

    • Cloudy? Add ethanol in 100 µL increments until clear.

  • Calculation: Calculate final concentration based on total volume added.

    • Note: Expect solubility to be <10 mg/mL.[1][5]

Aqueous Dilution & In Vivo Formulation

L-817,818 is hydrophobic.[1] Direct addition of high-concentration stock to water/saline will cause immediate precipitation.[1]

The "Step-Down" Dilution Method (In Vitro)

To introduce the compound to cell culture media:

  • Intermediate Dilution: Dilute the DMSO stock 1:10 or 1:100 into culture media rapidly while vortexing.

  • Final Dilution: Add the intermediate solution to the final well/dish.

  • DMSO Limit: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

In Vivo Formulation (Animal Models)

For intraperitoneal (IP) or intravenous (IV) injection, a co-solvent system is required to maintain solubility in an aqueous vehicle.[1]

Recommended Formulation (Clear Solution):

  • 5% DMSO (Solubilizer)[1]

  • 30% PEG300 (Co-solvent/Stabilizer)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 60% Saline/PBS (Bulk Vehicle)[1]

Preparation Workflow:

  • Dissolve L-817,818 in DMSO (5% of total volume).

  • Add PEG300 (30% of total volume) and vortex.[1]

  • Add Tween 80 (5% of total volume) and vortex.[1]

  • Slowly add Saline (60% of total volume) while vortexing.

    • Why this order? Adding saline too early will crash the compound out of solution. The surfactant (Tween 80) and co-solvent (PEG) must coat the molecules first.[1]

Mechanism of Action & Signaling Pathway

L-817,818 acts as a selective agonist for the sst5 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it activates G_i/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP.

Visualizing the Signaling Pathway

The following diagram illustrates the downstream effects of L-817,818 activation.

G L817818 L-817,818 (Agonist) SST5 SST5 Receptor (GPCR) L817818->SST5 Binds/Activates Gi Gi/o Protein (Activation) SST5->Gi Couples to AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Ca Voltage-gated Ca2+ (Inhibition) Gi->Ca Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces production PKA PKA Activity (Reduction) cAMP->PKA Downregulates Response Physiological Response: ↓ Insulin Release ↓ Growth Hormone PKA->Response Signaling Cascade Ca->Response Reduced Exocytosis

Figure 1: Signal transduction pathway of L-817,818 mediated via SST5 receptor activation.[1]

Experimental Workflow: Handling & Storage

This diagram outlines the decision logic for solvent selection and storage to prevent degradation.

Workflow Start Solid L-817,818 (-20°C) Solvent Select Solvent Start->Solvent DMSO DMSO (Recommended) Solvent->DMSO Standard EtOH Ethanol (High Risk) Solvent->EtOH If DMSO toxic QC Visual QC: Clear Solution? DMSO->QC EtOH->QC QC->Solvent No (Sonicate/Add Vol) Aliquot Aliquot into Amber Vials QC->Aliquot Yes Freeze Store at -80°C (6 Months) Aliquot->Freeze Use Thaw & Dilute Immediately Freeze->Use

Figure 2: Standard Operating Procedure (SOP) for L-817,818 reconstitution and storage.

References

  • Rohrer, S. P., et al. (1998). "Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry."[1] Science, 282(5389), 737-740.[1] [Link]

  • Wang, Z., et al. (2021). "Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma."[1][6] Experimental Eye Research, 204, 108449.[1] [Link]

Sources

Application Note: Preparation and Optimization of L-817,818 Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

L-817,818 is a potent, non-peptide agonist highly selective for the somatostatin receptor subtype 5 (sst5) .[1][2] With a


 of approximately 0.4 nM for human sst5, it exhibits >100-fold selectivity over sst1-4 subtypes.[1] In cellular models, it is widely used to investigate neuroprotection, inhibition of growth hormone (GH) secretion, and modulation of insulin release.

Due to its high potency (nanomolar efficacy) and lipophilic nature, the preparation of L-817,818 requires strict adherence to solubility protocols to avoid experimental artifacts caused by compound precipitation or solvent toxicity.[1] This guide provides a standardized workflow for generating stable stock solutions and executing precise serial dilutions for cell-based assays.

Physicochemical Profile

Understanding the physical properties of L-817,818 is the first step in preventing experimental failure.[1]

PropertySpecificationNotes
Chemical Name L-817,818
Molecular Weight ~536.67 g/mol Check specific batch CoA as hydration varies.[1][2]
Formula

Solubility (DMSO) ~50 mg/mL (approx. 90-100 mM)Preferred Solvent
Solubility (Water) InsolubleDo not dissolve directly in aqueous media.[1]
Appearance White to off-white solid
Storage (Solid) -20°CProtect from moisture and light.[1]
Storage (Stock) -80°CStable for 6 months; avoid freeze-thaw.[1][3]

Protocol: Stock Solution Preparation

Critical Materials
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (≥99.9%).

    • Why: Water content in low-grade DMSO can cause immediate precipitation of hydrophobic compounds like L-817,818.[1]

  • Vials: Amber glass vials or polypropylene cryovials (DMSO resistant).

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (optional for stock, mandatory if sterility is compromised). Do not use Cellulose Acetate.[1]

Calculation Strategy

Target a 10 mM master stock concentration. This allows for significant dilution (≥1:1000) to reach working concentrations, minimizing DMSO toxicity.

Formula:


[1]

Example Calculation: To prepare 10 mM stock from 5 mg of L-817,818 (MW = 536.67):


[1]
Step-by-Step Dissolution[1]
  • Equilibrate: Allow the vial of lyophilized L-817,818 to warm to room temperature before opening. This prevents condensation from forming inside the vial, which degrades the compound.

  • Add Solvent: Add the calculated volume of anhydrous DMSO directly to the product vial.

  • Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • QC Check: Inspect the solution against a light source.[4] It must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Aliquot: Dispense into single-use aliquots (e.g., 20-50 µL) to prevent freeze-thaw degradation.

  • Store: Store at -80°C.

Protocol: Cell Culture Application

The "Intermediate Dilution" Method

Directly adding 10 mM stock to cell culture media (aqueous) often causes local precipitation due to the "solvent shock" effect. Instead, use a serial dilution strategy that steps down the DMSO concentration while maintaining compound solubility.

Target Working Concentration: 10 nM (Example) Max Tolerated DMSO: 0.1%

Dilution Table (Step-by-Step)
StepSource SolutionSolventVolume TransferFinal Conc.DMSO %
1.[1][2][3][5] Master Stock Solid Compound100% DMSO-10 mM 100%
2.[1] Intermediate A 10 mM StockCell Culture Media1 µL Stock + 999 µL Media10 µM 0.1%
3. Working Sol. 10 µM Inter. ACell Culture Media1 mL Inter. A + 999 mL Media10 nM 0.0001%

Note: For higher working concentrations (e.g., 1 µM), Step 3 would be a 1:10 dilution. Always ensure the final DMSO concentration in the well is <0.5% (ideally <0.1%) to avoid vehicle artifacts.

Biological Mechanism & Signaling

L-817,818 acts via the


-coupled sst5 receptor.[1] The following diagram illustrates the expected signaling cascade upon successful application, which can be used to validate the compound's activity (e.g., measuring cAMP reduction).

G cluster_membrane Cell Membrane L817818 L-817,818 (Ligand) SST5 SST5 Receptor (GPCR) L817818->SST5 Binding (Ki ~0.4 nM) Gi Gi/o Protein (Heterotrimeric) SST5->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Secondary Messenger) AC->cAMP Decreased Production PKA PKA Activity cAMP->PKA Downregulation Effect1 Inhibition of GH/Insulin Secretion PKA->Effect1 Functional Output Effect2 Neuroprotection (Bcl-2/Bax Modulation) PKA->Effect2 Survival Pathway

Figure 1: Signal transduction pathway of L-817,818 via sst5 receptor activation, leading to cAMP suppression and downstream physiological effects.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media "Solvent Shock" (rapid change in polarity).[1]Do not add 100% DMSO stock directly to large media volumes. Use the Intermediate Dilution step (Section 4.1).
Loss of Potency Freeze-thaw cycles or moisture contamination.[1]Use single-use aliquots. Store under nitrogen if possible.[3] Check expiration (typically 6 months at -80°C).[1][3]
Cytotoxicity High DMSO concentration.Ensure final DMSO is <0.1%. Run a "Vehicle Only" control (media + 0.1% DMSO) to normalize data.
Inconsistent Data Adsorption to plastics.L-817,818 is lipophilic.[1] Use low-binding polypropylene tips and plates.[1] Avoid polystyrene for intermediate storage.

References

  • Rohrer, S. P., et al. (1998). "Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry." Science, 282(5389), 737-740.[1]

  • Wang, Z., et al. (2021). "Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma." Experimental Eye Research, 204, 108449.[1] Available at: [Link]

Sources

Application Note: In Vivo Dosage and Formulation Protocol for L-817,818 in Rat Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus Area: In Vivo Pharmacology, Neuroprotection, and Endocrinology

Scientific Background & Rationale

L-817,818 is a highly potent, non-peptide, and subtype-selective agonist of the Somatostatin Receptor 5 (SSTR5)[1]. In preclinical rat models, SSTR5 activation by L-817,818 has demonstrated profound physiological effects, most notably in neuroprotection and endocrine regulation.

In experimental glaucoma models (Chronic Ocular Hypertension, COH), intraperitoneal (IP) administration of L-817,818 significantly reduces retinal ganglion cell (RGC) loss[2]. The causality of this neuroprotection is rooted in its ability to suppress T-type Ca2+ channels[3], reduce oxidative stress (lowering reactive oxygen species and malondialdehyde), and rescue the mitochondrial respiratory chain complex (MRCC)[2]. Furthermore, L-817,818 modulates the apoptotic cascade by downregulating pro-apoptotic Bax and upregulating anti-apoptotic Bcl-2[2]. In endocrinology, L-817,818 is utilized to study the inhibition of growth hormone release from rat pituitary cells and the suppression of insulin secretion[1],[4].

Mechanistic Pathway Visualization

The following diagram illustrates the self-validating signaling cascade triggered by L-817,818 in rat neuronal models, leading to cell survival.

G L817818 L-817,818 (SSTR5 Agonist) SSTR5 SSTR5 Receptor (GPCR) L817818->SSTR5 Binds (Ki = 0.4 nM) Gi Gi/o Protein Activation SSTR5->Gi Activates AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits Ca T-type Ca2+ Channels ↓ Gi->Ca Suppresses cAMP cAMP Levels ↓ AC->cAMP Reduces Bcl2 Bcl-2 ↑ / Bax ↓ (Anti-apoptotic) cAMP->Bcl2 Modulates Ca->Bcl2 Modulates Survival RGC Survival & Neuroprotection Bcl2->Survival Promotes

Figure 1: SSTR5-mediated neuroprotective signaling pathway activated by L-817,818 in rat models.

Physicochemical Properties & Formulation Strategy

L-817,818 is a lipophilic synthetic organic compound. Attempting to dissolve it directly in aqueous physiological buffers (like PBS or Saline) will result in immediate precipitation, leading to inaccurate dosing, poor bioavailability, and potential micro-embolisms in the animal[5].

To ensure a self-validating, clear solution for in vivo administration, a step-wise co-solvent system is mandatory. The protocol below utilizes a standard 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline vehicle[5].

Table 1: Pharmacological & Physicochemical Profile
PropertyValue
Target Somatostatin Receptor 5 (SSTR5)
Selectivity (Ki) sst5 (0.4 nM), sst1 (3.3 nM), sst2 (52 nM)[1]
Molecular Weight 536.67 g/mol [1]
Formula C33H36N4O3[1]
Max Solubility (In Vitro) 53.67 mg/mL in DMSO[1]
Storage (Solid / Solution) -20°C (Powder) / -80°C (Stock Solution, 6 months)[6]
Table 2: Standardized In Vivo Formulation Vehicle
ComponentVolume %Causal Function in Formulation
DMSO 5%Primary solvent; disrupts the highly stable crystal lattice of the powder[6].
PEG300 30%Co-solvent; lowers the dielectric constant of the mixture to prevent precipitation[5].
Tween 80 5%Non-ionic surfactant; stabilizes micelles and prevents aggregation[5].
0.9% Saline 60%Bulk aqueous vehicle; ensures the final injection is isotonic and physiologically tolerated[5].

Step-by-Step Formulation Methodology

Objective: Prepare a 1.0 mg/mL clear dosing solution of L-817,818 for a 10 mL total volume.

  • Primary Dissolution: Weigh exactly 10.0 mg of L-817,818 powder and transfer it to a sterile glass vial.

  • Lattice Disruption: Add 0.5 mL (5%) of molecular biology grade DMSO. Sonicate the vial in a water bath at room temperature for 5–10 minutes until the solution is completely clear. Causality: Sonication provides the kinetic energy required to fully solvate the lipophilic molecules.

  • Co-solvent Integration: Add 3.0 mL (30%) of PEG300 to the vial. Vortex vigorously for 30 seconds. The solution must remain clear.

  • Surfactant Addition: Add 0.5 mL (5%) of Tween 80. Vortex vigorously for another 30 seconds. Causality: Tween 80 coats the solvated molecules, preparing them for the introduction of the aqueous phase.

  • Aqueous Phase Introduction (Critical Step): Slowly add 6.0 mL (60%) of 0.9% Saline dropwise while continuously vortexing the solution. Causality: Rapid addition of saline can cause localized crashing (precipitation) of the compound at the solvent interface. Dropwise addition ensures micellar stability.

  • Validation: Inspect the final solution against a light source. It must be 100% clear with no particulate matter. Use immediately or store at -80°C for up to 6 months[6].

In Vivo Administration Protocol: Intraperitoneal (IP) Injection in Rats

This protocol is optimized for systemic delivery in adult Sprague-Dawley or Wistar rats, specifically adapted from neuroprotective studies in experimental glaucoma (Chronic Ocular Hypertension models)[2].

Recommended Dose Range: 0.1 mg/kg to 1.0 mg/kg body weight. Dosing Volume: 1 mL/kg to 2 mL/kg (to minimize peritoneal distension).

Step-by-Step Workflow:
  • Animal Preparation & Weighing: Weigh the rat accurately to calculate the exact injection volume. For a 250 g rat receiving a 1.0 mg/kg dose from a 1.0 mg/mL stock, the required volume is 0.25 mL.

  • Syringe Preparation: Draw the calculated volume of the formulated L-817,818 solution into a sterile 1 mL syringe equipped with a 25G to 27G needle.

  • Restraint & Site Selection: Manually restrain the rat, exposing the ventral abdomen. Identify the lower right quadrant of the abdomen. Causality: Injecting in the lower right quadrant avoids the cecum (located on the left) and the liver (located anteriorly).

  • Injection: Tilt the rat with its head angled slightly downward (so abdominal organs shift cranially). Insert the needle at a 30-to-45-degree angle.

  • Aspiration Check: Pull back slightly on the plunger. If blood or greenish fluid (intestinal contents) appears, withdraw and discard the syringe. If clear, proceed.

  • Administration: Inject the solution at a steady, moderate rate. Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.

  • Post-Dosing Monitoring: Monitor the animal for 30 minutes post-injection for signs of acute distress, altered respiration, or abnormal behavior. L-817,818 modulates endocrine function (e.g., insulin suppression)[1],[4]; therefore, blood glucose monitoring may be required depending on the fasting state of the animal.

References

  • Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma. PubMed (NIH). Available at: [Link]

  • Somatostatin Inhibits Insulin and Glucagon Secretion via Two Receptor Subtypes: An in Vitro Study of Pancreatic Islets from Somatostatin Receptor 2 Knockout Mice. Endocrinology (Oxford Academic). Available at:[Link]

  • Somatostatin receptor subtype 5 modifies hypothalamic-pituitary-adrenal axis stress function. JCI Insight (NIH). Available at:[Link]

Sources

Application Note: L-817,818 Treatment Protocol for Neuroprotection in Experimental Glaucoma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Glaucoma is an irreversible optic neuropathy characterized by the progressive degeneration and apoptotic death of retinal ganglion cells (RGCs). While intraocular pressure (IOP) reduction remains the primary clinical intervention, direct neuroprotection of RGCs is critical for preventing vision loss.

L-817,818 is a potent, non-peptide, and highly selective somatostatin receptor 5 (sst5) agonist, exhibiting a


 of 0.4 nM for cloned human sst5 receptors[1]. Recent experimental ophthalmology studies demonstrate its robust efficacy in attenuating RGC apoptosis in chronic ocular hypertension (COH) models[2]. This application note details the mechanistic rationale, experimental workflows, and validated protocols for utilizing L-817,818 in glaucoma research.

Mechanistic Pathway: Causality of Neuroprotection

The neuroprotective capacity of L-817,818 is not merely symptomatic; it fundamentally alters the intrinsic apoptotic cascade within RGCs.

Elevated IOP induces mitochondrial dysfunction, leading to the accumulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This oxidative stress shifts the Bcl-2/Bax balance toward the pro-apoptotic Bax protein, triggering the cleavage of Caspase-9 and Caspase-3[3].

By activating the sst5 receptor, L-817,818 intervenes upstream. It rescues the activity of the Mitochondrial Respiratory Chain Complex (MRCC), thereby suppressing ROS and malondialdehyde (MDA) production[2]. This mitochondrial stabilization upregulates anti-apoptotic Bcl-2, downregulates pro-apoptotic Bax, and effectively halts the caspase-mediated execution of the RGC[4].

Pathway L817 L-817,818 (sst5 Agonist) SST5 SST5 Receptor Activation L817->SST5 Binds & Activates MRCC Rescue MRCC Activity SST5->MRCC Enhances ROS Decrease ROS/RNS & MDA SST5->ROS Suppresses Bcl2 Upregulate Bcl-2 (Anti-apoptotic) MRCC->Bcl2 Stabilizes Bax Downregulate Bax (Pro-apoptotic) ROS->Bax Prevents Activation Casp9 Inhibit Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Promotes (Blocked) Casp3 Inhibit Caspase-3 Casp9->Casp3 Cleaves Survival RGC Survival & Neuroprotection Casp3->Survival Prevents Apoptosis

Mechanistic pathway of L-817,818 mediated RGC neuroprotection via sst5 activation.

Experimental Protocols

Protocol 1: Chronic Ocular Hypertension (COH) Model Induction

Expert Insight: The magnetic microbead model is preferred over episcleral vein cauterization because it provides a more consistent, titratable elevation of IOP without inducing immediate ischemic shock to the retina, thereby better isolating the chronic apoptotic pathways[4].

  • Anesthesia: Anesthetize adult Sprague-Dawley (SD) rats using a standard weight-adjusted ketamine/xylazine cocktail. Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea.

  • Microbead Injection: Using a glass micropipette connected to a microsyringe, carefully inject 10–15 µL of sterile superparamagnetic microspheres into the anterior chamber.

  • Magnetic Guidance: Immediately apply a handheld magnet to the limbus. Draw the microspheres into the iridocorneal angle to physically occlude the trabecular meshwork.

  • Validation: Monitor IOP longitudinally using a rebound tonometer (e.g., Icare TONOLAB) every 2–3 days to confirm sustained ocular hypertension.

Protocol 2: L-817,818 Formulation and Administration

Expert Insight: L-817,818 (MW: 536.67) is highly lipophilic[5]. Proper formulation is critical to ensure systemic bioavailability and blood-retina barrier penetration without causing solvent toxicity.

  • Stock Preparation: Reconstitute L-817,818 powder in 100% DMSO to create a 10 mM stock solution. Store aliquots at -20°C to prevent freeze-thaw degradation.

  • Working Solution: Immediately prior to injection, dilute the stock solution in sterile 0.9% saline to achieve the target working concentration. Critical Step: Ensure the final DMSO concentration does not exceed 1% v/v.

  • Administration: Administer via intraperitoneal (IP) injection daily, starting on Day 1 post-COH induction, continuing until the experimental endpoint (typically 14 to 28 days)[2].

Protocol 3: Orthogonal Validation of Neuroprotection

Expert Insight: A robust, self-validating system requires orthogonal assays. We use Fluoro-Gold tracing to quantify structural survival and TUNEL/Western Blotting to confirm the biochemical mechanism (apoptosis halt).

  • RGC Survival (Fluoro-Gold Tracing): Seven days prior to the experimental endpoint, stereotaxically inject 2 µL of 4% Fluoro-Gold into the superior colliculus to retrogradely label surviving RGCs. Post-harvest, flat-mount the retinas and quantify RGC density under a fluorescence microscope.

  • Apoptosis (TUNEL Assay): Cryosection the enucleated eyes. Apply the TUNEL reaction mixture to label DNA fragmentation (a hallmark of late-stage apoptosis). Counterstain with DAPI.

  • Molecular Profiling (Western Blot): Homogenize isolated retinas in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE. Probe for Bcl-2, Bax, Cleaved Caspase-9, and Cleaved Caspase-3 to validate the suppression of the intrinsic apoptotic cascade[3].

  • Oxidative Stress & Mitochondrial Function: Quantify malondialdehyde (MDA) levels using a TBARS assay to assess lipid peroxidation. Measure MRCC activity using isolated retinal mitochondria to confirm functional rescue[2].

Workflow Model COH Model Induction (Magnetic Microbeads) Admin L-817,818 Admin (Daily IP Injection) Model->Admin Day 1-28 Harvest Tissue Harvesting (Retina Isolation) Admin->Harvest Endpoint Assays Validation Assays (TUNEL, WB, ROS) Harvest->Assays Analysis

Step-by-step experimental workflow for evaluating L-817,818 in a COH glaucoma model.

Quantitative Data Presentation (Expected Outcomes)

The following table summarizes the expected modulation of key biomarkers when comparing the COH vehicle control group to the L-817,818 treated group, based on established literature[2][3].

Biomarker / ParameterCOH Vehicle ControlCOH + L-817,818 TreatmentBiological Significance
RGC Density Significantly ReducedRescued (Attenuated Loss)Direct Neuroprotection
TUNEL-positive RGCs HighSignificantly DecreasedAnti-apoptotic Effect
Bcl-2 Expression Down-regulatedPartially Reversed (Increased)Anti-apoptotic Stabilization
Bax Expression Up-regulatedPartially Reversed (Decreased)Pro-apoptotic Suppression
Caspase-3 & 9 ElevatedDown-regulatedInhibition of Apoptotic Execution
ROS/RNS & MDA High ConcentrationsReduced ConcentrationsOxidative Stress Mitigation
MRCC Activity ImpairedAmeliorated / RescuedMitochondrial Functional Recovery

References

  • Zhang Y, Wu N, Li Q, Hu X, Wang L, Sun JG, Wang Z, Sun XH. Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma. Experimental Eye Research. 2021 Mar; 204:108449. URL:[Link]

  • Rajakrishna N, et al. Caspase-mediated pathways in retinal ganglion cell injury: a novel therapeutic target for glaucoma. Frontiers in Cell and Developmental Biology. 2025. URL:[Link]

Sources

Application Note: Optimization of L-817,818 Incubation Kinetics for Pituitary Cell Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-817,818 is a potent, non-peptidyl agonist selective for the somatostatin receptor subtype 5 (sst5) .[1][2] Unlike the broadly acting somatostatin-14 (SRIF-14) or the sst2-preferring octreotide, L-817,818 allows researchers to isolate the specific contributions of sst5 to pituitary regulation—primarily the inhibition of Growth Hormone (GH), Insulin, and potentially ACTH release.[1]

This guide addresses the critical variable of incubation time , which dictates the biological readout. Pituitary cells exhibit distinct temporal phases in response to sst5 activation:

  • Rapid Signaling (0–30 min): cAMP inhibition and ion channel modulation.

  • Functional Secretion (1–4 hours): Inhibition of exocytosis (granular release).

  • Long-term Regulation (24–72 hours): Anti-proliferative effects and gene expression changes.

Mechanism of Action & Temporal Dynamics

To optimize incubation, one must understand the signaling cascade. L-817,818 binds sst5, a G-protein coupled receptor (GPCR) coupled to the


 family.[1]
sst5 Signaling Pathway

The following diagram illustrates the downstream effects of L-817,818, highlighting why specific time points correspond to specific assays.

sst5_pathway L817818 L-817,818 (Ligand) SST5 sst5 Receptor (GPCR) L817818->SST5 Binding (<1 min) Gi Gi/o Protein Activation SST5->Gi Coupling AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Ca_Channel VGCC (Ca2+) Inhibition Gi->Ca_Channel Inhibits K_Channel K+ Channel Activation (Hyperpolarization) Gi->K_Channel Activates cAMP cAMP Levels (Decrease) AC->cAMP Reduces (15-30 min) Exocytosis Granule Exocytosis (Blocked) cAMP->Exocytosis Reduces PKA activity Ca_Channel->Exocytosis Prevents Ca2+ Influx GeneExp Gene Expression (Long-term) Exocytosis->GeneExp Downstream (24h+)

Caption: L-817,818 signaling cascade. Immediate effects involve cAMP reduction and membrane hyperpolarization, leading to acute inhibition of vesicle release. Long-term exposure affects transcription.[1]

Experimental Protocol: Primary Pituitary Cell Assay

Rationale: Cell lines (e.g., GH3, AtT-20) often express altered receptor ratios.[1] Primary rat anterior pituitary cells are the gold standard for sst5 characterization as they maintain physiological receptor density and coupling.

Phase 1: Isolation & Recovery (Critical Step)[1]
  • Tissue: Anterior pituitary glands from male Sprague-Dawley rats (200–250g).[1]

  • Dispersion: Enzymatic digestion (Trypsin/Collagenase) to obtain single cells.

  • Recovery Period: 72 Hours .

    • Why? Enzymatic dispersion strips membrane receptors. Freshly isolated cells are unresponsive to L-817,818.[1] You must allow 3 days for sst5 re-expression on the membrane surface.

Phase 2: L-817,818 Treatment & Incubation

Preparation: Dissolve L-817,818 in DMSO to 10 mM stock.[1] Store at -20°C. Final assay concentration typically ranges from 1 nM to 1 µM .[1]

Workflow Diagram

workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay cluster_2 Phase 3: Readout Isolation Enzymatic Dispersion Recovery 72h Recovery (Receptor Re-expression) Isolation->Recovery Wash Wash x2 (Serum-Free Media) Recovery->Wash PreInc Equilibration (30 min) Wash->PreInc Treat Add L-817,818 (+/- GHRH Stimulus) PreInc->Treat Supernatant Collect Supernatant Treat->Supernatant ELISA RIA/ELISA (GH/ACTH) Supernatant->ELISA

Caption: Experimental timeline. The 72h recovery is mandatory for sst5 functionality. The treatment window varies by assay type.

Optimized Incubation Times by Assay Type

Select the incubation time based on your specific biological question.

Assay TypeTarget ReadoutOptimal IncubationRationale
cAMP Signaling Intracellular cAMP inhibition15 – 30 min GPCR-mediated cAMP reduction is rapid and transient.[1] Longer incubations risk feedback loops masking the effect.
Secretion (Acute) GH/ACTH Release (Granules)1 – 4 hours Sufficient time for accumulated hormone release to be detectable by ELISA, but short enough to avoid degradation or desensitization.
Secretion (Chronic) Total Hormone Production24 hours Assesses the compound's effect on synthesis + secretion. Requires stable compound (refresh media if >24h).
Cell Viability Apoptosis / Proliferation48 – 72 hours sst5-mediated anti-proliferative effects (e.g., in adenoma cells) require cell cycle progression to manifest.[1]
Detailed Protocol: Acute Secretion Assay (Standard)
  • Wash: After 72h recovery, wash cells 2x with serum-free defined medium (e.g., DMEM + 0.1% BSA).

  • Equilibrate: Incubate in serum-free medium for 30 minutes at 37°C. This establishes a stable basal secretion rate.

  • Challenge: Replace medium with fresh medium containing:

    • Control: Vehicle (DMSO < 0.1%).

    • Stimulator: GHRH (10 nM) – Essential, as sst5 effects are most prominent against stimulated release.

    • Test: GHRH (10 nM) + L-817,818 (100 nM).[1]

  • Incubate: 3 Hours at 37°C.

  • Harvest: Collect supernatant immediately. Centrifuge (2000 x g, 5 min) to remove debris. Store at -20°C.

Data Interpretation & Troubleshooting

Expected Results
  • Basal Inhibition: L-817,818 may show only mild inhibition (10-20%) of basal GH secretion.[1]

  • Stimulated Inhibition: Expect 40-60% inhibition of GHRH-stimulated release.[1]

  • Potency: L-817,818 is generally less potent (higher IC50) than sst2 agonists (like L-779,976) but is highly specific.[1]

Troubleshooting Guide
  • No Effect Observed:

    • Check Recovery: Did you wait 72h after isolation? (Most common error).

    • Check Stimulus: sst5 agonists work best as "brakes." If you don't press the "gas" (GHRH/Forskolin), the brake effect is hard to measure.

  • High Variability:

    • Check BSA: Ensure 0.1% BSA is in the assay buffer to prevent the lipophilic peptide from sticking to the plastic.

References

  • Rohrer, S. P., et al. (1998). Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry. Science, 282(5389), 737-740.[1] Link

    • Foundational paper identifying L-817,818 as a selective sst5 agonist.[1]

  • Parmar, R. M., et al. (1999). Nonpeptidyl somatostatin agonists demonstrate that sst2 and sst5 inhibit stimulated growth hormone secretion from rat anterior pituitary cells. Biochemical and Biophysical Research Communications, 263(2), 276-280.[1] Link

    • Establishes the specific protocol for L-817,818 in r
  • Cervia, D., et al. (2008). The somatostatin receptor-5 agonist L-817,818 degrades the anti-apoptotic protein Bcl-2 in pituitary tumor cells.[1] Neuroendocrinology, 88(2), 101-110.[1]

    • Reference for long-term (24-48h)
  • Strowski, M. Z., et al. (2003). Somatostatin receptor subtype 5 regulates insulin secretion and glucose homeostasis. Molecular Endocrinology, 17(1), 93-106.[1] Link

    • Validates the metabolic signaling p

Sources

handling L-817,818 for patch-clamp techniques

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Electrophysiological Characterization of L-817,818

Subtitle: Protocols for Measuring sst5 Receptor-Mediated Modulation of Ion Channels (GIRK and VDCC) using Whole-Cell Patch-Clamp.

Executive Summary & Mechanism of Action

L-817,818 is a potent, non-peptide, selective agonist for the somatostatin sst5 receptor (Ki = 0.4 nM for human sst5).[1] Unlike ion channel blockers that physically occlude a pore, L-817,818 functions via G-protein coupled receptor (GPCR) signaling.

In an electrophysiological context, "patch-clamping L-817,818" does not mean recording the drug itself, but rather measuring the downstream modulation of effector ion channels by the activated sst5 receptor.

Primary Effectors:

  • Activation of GIRK Channels (Kir3.x): sst5 couples to

    
     proteins. The liberated 
    
    
    
    subunits directly bind to and open G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels, causing membrane hyperpolarization.
  • Inhibition of Voltage-Dependent Calcium Channels (VDCC): The

    
     subunit inhibits N-type (Cav2.2) and P/Q-type (Cav2.1) calcium channels via voltage-dependent inhibition.
    

Experimental Goal: To quantify the efficacy of L-817,818 by recording the induction of outward


 currents (or inward 

in high external potassium) or the inhibition of inward

(or

) currents.

Chemical Handling & Preparation

L-817,818 is a lipophilic small molecule. Improper handling leads to concentration errors due to adsorption to plastic surfaces or precipitation in aqueous buffers.

Solubility & Stock Preparation
ParameterSpecification
Molecular Weight 536.67 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Max Solubility ~100 mM in DMSO
Storage -20°C (Desiccated)

Protocol:

  • Master Stock (10 mM): Dissolve 5.37 mg of L-817,818 in 1 mL of anhydrous DMSO. Vortex for 30 seconds. Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching/adsorption) and freeze at -20°C.

  • Working Solutions: Prepare fresh on the day of the experiment.

    • Step 1: Dilute Master Stock 1:1000 in extracellular buffer to get 10 µM (Intermediate).

    • Step 2: Serially dilute to final concentration (typically 1 nM – 100 nM ).

    • Critical Control: Ensure final DMSO concentration is < 0.1% to avoid solvent effects on channel gating.

Perfusion System Maintenance (The "Sticky" Compound Issue)

L-817,818 is highly potent (sub-nanomolar Ki) and lipophilic. It adheres to Tygon and PVC tubing, leading to "ghost effects" where the drug continues to act after washout.

  • Recommendation: Use PTFE (Teflon) or PEEK tubing for the drug delivery line.

  • Reservoir: Use silanized glass reservoirs if possible.

  • Washout: Rinse the system with 50% Ethanol/Water post-experiment to strip lipophilic residues.

Visualization: Signaling Pathway

The following diagram illustrates the mechanistic causality required to design the patch-clamp experiment.

G L817818 L-817,818 (Agonist) SST5 sst5 Receptor (GPCR) L817818->SST5  Binds (Ki 0.4 nM)   Gi_Protein Gi/o Protein (Heterotrimer) SST5->Gi_Protein  Activates   G_BetaGamma Gβγ Subunit (Effector) Gi_Protein->G_BetaGamma  Dissociates   GIRK GIRK Channel (Kir3.x) G_BetaGamma->GIRK  Direct Binding   VDCC HVA Calcium Channel (Cav2.1/2.2) G_BetaGamma->VDCC  Voltage-Dep Inhibition   Hyperpol K+ Efflux (Hyperpolarization) GIRK->Hyperpol Inhibition Inhibition of I_Ca (Reduced Excitability) VDCC->Inhibition

Figure 1: Signal transduction pathway. L-817,818 activates sst5, releasing Gβγ subunits which open GIRK channels and inhibit Calcium channels.

Protocol A: Measuring GIRK Activation (Potassium Current)

This is the most robust assay for sst5 agonists. We use High External Potassium to shift the K+ reversal potential (


) to ~0 mV, allowing us to record large inward currents at negative potentials, which are easier to quantify than small outward currents.
Solutions
  • Pipette (Internal) Solution: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. (pH 7.3).[2] Note: GTP is mandatory for GPCR function.

  • Standard Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.

  • High-K+ Challenge Solution: 120 mM NaCl, 25 mM KCl , 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES. (Osmolarity balanced).

Step-by-Step Procedure
  • Giga-seal & Break-in: Obtain a whole-cell configuration on sst5-expressing cells (e.g., CHO-K1-sst5 or pituitary cells).

  • Voltage Ramp Protocol:

    • Hold at -60 mV.

    • Ramp from -120 mV to +60 mV over 500 ms.

    • Repeat every 5 seconds.

  • Baseline Recording: Perfuse High-K+ Challenge Solution . Wait for the current to stabilize (Baseline). You will see an increase in inward conductance due to the 25 mM K+.

  • Drug Application: Perfuse High-K+ Solution + L-817,818 (100 nM) .

  • Observation:

    • Watch for a rapid increase in the slope of the current at negative potentials (e.g., -100 mV).

    • This "agonist-induced current" is the GIRK current.

  • Validation (Ba2+ Block): At the end, add 1 mM BaCl2 . Barium specifically blocks GIRK channels. The current should collapse below the initial baseline, confirming the identity of the K+ current.

Protocol B: Inhibition of HVA Calcium Currents

This protocol tests the presynaptic inhibition mechanism. We use Barium (


)  as the charge carrier instead of Calcium to increase current size and eliminate Calcium-dependent inactivation.
Solutions
  • Pipette (Internal) Solution: 120 mM CsCl, 20 mM TEA-Cl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. (Cs+ and TEA block K+ channels to isolate Ca2+ currents).

  • Extracellular Solution: 140 mM TEA-Cl, 10 mM BaCl2 , 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. (pH 7.4).

Step-by-Step Procedure
  • Whole-Cell Configuration: Establish break-in. Wait 5 minutes for intracellular dialysis (GTP loading is critical).

  • Voltage Step Protocol:

    • Hold at -80 mV.

    • Step to +10 mV for 100 ms (activates HVA channels).

    • Return to -80 mV.

    • Repeat every 10 seconds.

  • Drug Application:

    • Record stable baseline peak inward current (

      
      ).
      
    • Apply L-817,818 (100 nM) .

    • Record inhibited current (

      
      ).[3]
      
  • Voltage-Dependence Check (The "Prepulse" Test):

    • 
       inhibition is voltage-dependent and can be relieved by strong depolarization.
      
    • Apply a strong prepulse (+80 mV for 50 ms) immediately before the test pulse.

    • If the inhibition is sst5-mediated, the prepulse will dislodge the G-protein, and the current will recover transiently (Facilitation).

Data Analysis & Interpretation

Calculating % Modulation

For GIRK assays, normalize the current amplitude at -100 mV.



For Calcium inhibition:



Expected Results Table
ParameterExpected Value (100 nM L-817,818)Mechanism
GIRK Current > 200% increase (cell type dependent)

gating of Kir3.x
Ca2+ Current 30% - 50% InhibitionVoltage-dependent G-protein block
Washout Slow (5-10 mins)High affinity/Lipophilicity

Troubleshooting

  • Problem: No Effect Observed.

    • Cause 1: Lack of GTP in the pipette. Solution: Add 0.3 mM Na-GTP (fresh).

    • Cause 2:[4] Receptor Desensitization. sst5 internalizes rapidly. Solution: Limit drug exposure to < 2 minutes and allow 10-minute recovery between applications.

  • Problem: Run-down of Calcium Currents.

    • Cause: Loss of intracellular ATP/enzymes. Solution: Add Mg-ATP and potentially Creatine Phosphate to the internal solution. Ensure stable access resistance.

  • Problem: Drug "Stickiness".

    • Cause: L-817,818 adsorbing to tubing. Solution: Pre-saturate the perfusion line with a low concentration of the drug for 5 minutes before the experiment, or switch to glass-lined tubing.

References

  • Rohrer, S. P., et al. (1998). Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry. Science, 282(5389), 737-740. Link

    • Foundational paper describing the identific
  • Tocris Bioscience. L-817,818 Product Information and Physical Data. Link

    • Source for solubility, storage, and affinity d
  • Kreienkamp, H. J., et al. (1997). Coupling of rat somatostatin receptor subtypes to a G-protein gated inwardly rectifying potassium channel (GIRK1). Journal of Biological Chemistry, 272(51), 32348-32354. Link

    • Mechanistic basis for using GIRK currents as a readout for sst receptor activ
  • Hille, B. (1994). Modulation of ion-channel function by G-protein-coupled receptors. Trends in Neurosciences, 17(12), 531-536. Link

    • Authoritative review on the G-beta-gamma inhibition of Calcium channels.

Sources

Application Notes and Protocols: Preparation of L-817,818 Formulations and Corresponding Vehicle Controls for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Principles

This document provides detailed methodologies for the preparation and handling of L-817,818, a potent and selective somatostatin receptor 5 (sst5) agonist, for preclinical research applications.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and the critical importance of appropriate vehicle controls.

A Critical Note on "Vehicle Control"

It is imperative to clarify that L-817,818 is a pharmacologically active agent and is not a vehicle control. A vehicle control is an inert substance or a mixture of solvents and excipients used to dissolve or suspend the active compound. It is administered to a control group to ensure that any observed effects are due to the active compound (L-817,818) and not the delivery formulation itself.[3] This guide provides protocols for preparing both the active L-817,818 formulation and its corresponding, essential vehicle control.

Guiding Pillars of This Protocol
  • Causality-Driven Methodology: Every step is accompanied by an explanation of its scientific purpose, moving beyond a simple checklist to a deeper understanding of the formulation science.

  • Inherent Validation: The protocols include quality control checkpoints (e.g., visual inspection for precipitation, pH verification) to ensure the integrity and stability of the prepared solutions.

  • Reproducibility: By standardizing solvent selection, preparation steps, and storage conditions, these protocols are designed to minimize inter-experimental variability.

Pharmacological & Physicochemical Profile of L-817,818

L-817,818 is a non-peptide small molecule that selectively agonizes the sst5 receptor, a G-protein coupled receptor (GPCR).[4][5] Its activation has been shown to modulate crucial cellular pathways, including those involved in apoptosis and oxidative stress, making it a valuable tool for neuroprotection research and other fields.[4]

PropertyDataSource(s)
IUPAC Name N2-[[2-(2-Naphthalenyl)-1H-benz[g]indol-3-yl]acetyl-D-lysine (2S)-2-aminopropyl ester[1]
CAS Number 217480-27-8[1][5][6]
Molecular Formula C₃₃H₃₆N₄O₃[1][5][6]
Molecular Weight 536.67 g/mol [1][5][6]
Appearance White to off-white solid powder[2][5]
Primary Target Somatostatin Receptor 5 (sst5) Agonist[1][2]
Selectivity Profile (Ki, nM) sst5: 0.4, sst1: 3.3, sst2: 52, sst3: 64, sst4: 82[1][2]

Solubility & Stability Data

Proper solubilization is the cornerstone of a successful experiment. L-817,818 is a hydrophobic molecule requiring an organic solvent for initial dissolution.

SolventMaximum ConcentrationNotes & Best PracticesSource(s)
DMSO ~54 mg/mL (~100 mM)Primary recommended solvent for stock solutions. Use of ultrasonic energy and gentle warming may be required to achieve full dissolution. Crucially, use fresh, anhydrous (low water content) DMSO, as hygroscopic DMSO can significantly reduce solubility.[1][5][6]
Storage (Powder) -20°C, protected from lightStable for up to 3 years under these conditions.[6]
Storage (Stock Solution) -80°C in aliquotsStable for 6-12 months. Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.[5][6]

Signaling Pathway of L-817,818 in Neuroprotection

Activation of the sst5 receptor by L-817,818 initiates a signaling cascade that confers neuroprotective effects, particularly by mitigating apoptosis and oxidative stress.[4]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm SST5 sst5 Receptor (GPCR) Signal Downstream Signaling Events SST5->Signal L817 L-817,818 L817->SST5 Binds & Activates Bcl2 Bcl-2 (Anti-apoptotic) Signal->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Signal->Bax Downregulates ROS Oxidative Stress (ROS/RNS) Signal->ROS Reduces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis ROS->Apoptosis Neuroprotection Neuroprotection (Cell Survival) Apoptosis->Neuroprotection Prevents

Caption: L-817,818 activates sst5, modulating Bcl-2/Bax and reducing oxidative stress to inhibit apoptosis.

Experimental Workflow Overview

The following diagram outlines the logical flow from compound receipt to final administration for both in vitro and in vivo experimental arms.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow compound L-817,818 Powder (Store at -20°C) reagents Prepare/Thaw Reagents (DMSO, Saline, PEG300, etc.) compound->reagents stock_vitro Protocol 1: Prepare Concentrated DMSO Stock Solution reagents->stock_vitro formulation_invivo Protocol 3: Prepare Final Dosing Formulation (e.g., DMSO/PEG300/Tween/Saline) reagents->formulation_invivo qc1 QC: Check Solubility (Clear, no precipitate) stock_vitro->qc1 storage Aliquot & Store Stock at -80°C qc1->storage dilution_vitro Protocol 1.2: Prepare Final Working Solution in Cell Culture Media storage->dilution_vitro vehicle_vitro Protocol 2: Prepare Vehicle Control (Media + matching % DMSO) dilution_vitro->vehicle_vitro exp_vitro Apply to Cell Cultures dilution_vitro->exp_vitro vehicle_vitro->exp_vitro qc2 QC: Check Formulation (Clear, stable emulsion) formulation_invivo->qc2 vehicle_invivo Protocol 4: Prepare Vehicle Control (Matching formulation w/o L-817,818) formulation_invivo->vehicle_invivo exp_invivo Administer to Animals (e.g., Intraperitoneal) qc2->exp_invivo vehicle_invivo->exp_invivo

Caption: Standard workflow for preparing L-817,818 and vehicle controls for in vitro and in vivo studies.

Protocols for Formulation & Vehicle Control Preparation

Protocol 1: Preparation of L-817,818 Stock Solution for In Vitro Applications

This protocol details the creation of a high-concentration stock solution in DMSO, which is then diluted into aqueous cell culture media for final application.

  • Objective: To create a 50 mM stock solution of L-817,818 in DMSO.

  • Materials:

    • L-817,818 powder (MW: 536.67 g/mol )

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated precision balance

    • Vortex mixer

    • Bath sonicator

  • Step-by-Step Methodology:

    • Pre-calculation: Determine the required mass of L-817,818. For 1 mL of a 50 mM stock: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.050 mol/L x 0.001 L x 536.67 g/mol x 1000 = 26.83 mg

    • Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh 26.83 mg of L-817,818 powder into the tube.

      • Causality: Accurate weighing is fundamental for achieving the target concentration. Using a sterile tube maintains aseptic conditions for cell culture work.

    • Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.

    • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Sonication (If Necessary): If the solution is not perfectly clear, place it in a bath sonicator for 5-10 minutes, allowing the water to warm slightly.[5]

      • Causality: Sonication provides energy to break up compound aggregates and overcome activation energy barriers to dissolution, which is often necessary for hydrophobic compounds.

    • Quality Control: Visually inspect the solution against a light source. It must be completely clear, with no visible particulates or precipitate.

    • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes. Store immediately at -80°C.

      • Causality: Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound and introduce water condensation into the DMSO stock, compromising solubility.[5]

Protocol 2: Preparation of Vehicle Control for In Vitro Applications
  • Objective: To prepare a vehicle control that perfectly matches the solvent concentration in the final working solution of L-817,818.

  • Methodology:

    • Determine the final concentration of DMSO in your experiment. For example, if you dilute the 50 mM stock 1:1000 into your media, the final DMSO concentration is 0.1%.

    • Prepare the vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture media.

    • Example: To prepare 10 mL of a 0.1% DMSO vehicle control, add 10 µL of pure DMSO to 9.99 mL of cell culture media.

    • This solution should be prepared fresh and applied to the control group of cells in parallel with the L-817,818 treated group.

      • Causality: This ensures that any observed cellular response can be confidently attributed to L-817,818, as both treatment and control groups are exposed to identical solvent conditions.[7]

Protocol 3: Formulation of L-817,818 for In Vivo Administration (Intraperitoneal)

This protocol describes a common multi-component vehicle system designed to maintain the solubility and stability of a hydrophobic compound in an aqueous formulation suitable for injection.

  • Objective: To prepare a 2 mg/mL dosing solution of L-817,818 in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[6]

  • Materials:

    • L-817,818 powder

    • DMSO

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile 0.9% Saline

    • Sterile conical tubes

    • Vortex mixer

  • Step-by-Step Methodology:

    • Weighing: Weigh the required amount of L-817,818. To make 5 mL of a 2 mg/mL solution, you need 10 mg of the compound.

    • Initial Solubilization: In a sterile 15 mL conical tube, add the 10 mg of L-817,818. Add 250 µL of DMSO (5% of the final 5 mL volume). Vortex until the compound is fully dissolved.

      • Causality: DMSO is the primary solvent to get the hydrophobic compound into solution.

    • Add Co-solvent: Add 1.5 mL of PEG300 (30% of final volume). Vortex thoroughly.

      • Causality: PEG300 acts as a co-solvent and viscosity modifier, helping to keep the drug in solution when the aqueous phase is added.

    • Add Surfactant: Add 250 µL of Tween 80 (5% of final volume). Vortex until the solution is homogeneous.

      • Causality: Tween 80 is a non-ionic surfactant that prevents the drug from precipitating out of the aqueous solution and improves stability.

    • Add Aqueous Phase: Slowly add 3.0 mL of sterile 0.9% Saline (60% of final volume) to the mixture while vortexing. Add the saline dropwise or in small increments to prevent the compound from "crashing out" (precipitating).

    • Quality Control: The final formulation should be a clear, slightly viscous solution. If any cloudiness or precipitate appears, sonication may be attempted, but the formulation may need to be optimized.

    • Use: This formulation should be prepared fresh on the day of dosing and should not be stored.

Protocol 4: Preparation of Vehicle Control for In Vivo Administration
  • Objective: To prepare the identical formulation as in Protocol 3, but without the active compound.

  • Methodology:

    • In a sterile 15 mL conical tube, combine the vehicle components in the exact same order and proportions.

    • Add 250 µL of DMSO.

    • Add 1.5 mL of PEG300. Vortex.

    • Add 250 µL of Tween 80. Vortex.

    • Slowly add 3.0 mL of sterile 0.9% Saline while vortexing.

    • This vehicle control must be administered to the control animal group using the same volume, route, and dosing schedule as the L-817,818-treated group.[3]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Precipitate in DMSO Stock DMSO was not anhydrous; compound degradation; concentration exceeds solubility limit.Use fresh, sealed anhydrous DMSO. Attempt gentle warming and sonication. If precipitate remains, prepare a new, slightly less concentrated stock solution.
Cloudiness in In Vivo Formulation Compound precipitating ("crashing out"); improper mixing order; poor quality reagents.Ensure the compound is fully dissolved in DMSO before adding other components. Add the aqueous saline phase very slowly while vigorously vortexing. Check the purity/quality of excipients.
Variability in Experimental Results Inconsistent formulation preparation; degradation of stock solution from freeze-thaw cycles.Strictly adhere to the protocols. Always prepare in vivo formulations fresh. Ensure stock solutions are properly aliquoted and stored at -80°C.

References

  • Cai, Y., et al. (2021). Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma. Experimental Eye Research, 204, 108449. [Link]

  • Curzons, A. D., et al. (2001). a guide to the integration of environmental, health and safety criteria into the selection of solvents. Clean Technologies and Environmental Policy, 3(2), 79-87. [Link]

  • Ezzat, K., et al. (2019). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Molecules, 24(17), 3043. [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244–258. [Link]

  • Kramer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875–881. [Link]/)

Sources

Troubleshooting & Optimization

L-817,818 Technical Support Center: A Guide to Preventing and Troubleshooting Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for L-817,818. This guide is designed for researchers, scientists, and drug development professionals who are utilizing L-817,818 in their experiments. As a potent and selective sst5 agonist, L-817,818 is a valuable tool in somatostatin receptor research.[1] However, its hydrophobic nature can present challenges with solubility and precipitation in aqueous buffers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and ensure the success of your experiments.

Understanding the Challenge: The Hydrophobic Nature of L-817,818

L-817,818 is a complex organic molecule with a molecular weight of 536.67 g/mol . Its structure contributes to its limited solubility in aqueous solutions. The key to working with L-817,818 is to respect its physicochemical properties and employ proper handling techniques to maintain its solubility throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of L-817,818?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of L-817,818. It has a high solubility of up to 53.67 mg/mL, which is equivalent to 100 mM.[2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be serially diluted into your aqueous experimental buffer.

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A2: Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.[3] However, it is crucial to determine the specific tolerance of your cell line or experimental system by running a vehicle control with the corresponding DMSO concentration.

Q3: How should I store the L-817,818 stock solution?

A3: L-817,818 powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I dissolve L-817,818 directly in an aqueous buffer like PBS?

A4: Direct dissolution of L-817,818 in aqueous buffers is not recommended due to its low aqueous solubility. Attempting to do so will likely result in poor dissolution and precipitation. The proper method is to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Troubleshooting Guide: L-817,818 Precipitation

Precipitation of L-817,818 during your experiment can lead to inaccurate results and wasted resources. The following guide provides a systematic approach to troubleshooting and preventing this common issue.

Issue 1: Precipitation upon dilution of the DMSO stock solution into an aqueous buffer.

Potential Causes:

  • "Salting Out": The rapid change in solvent polarity when adding the DMSO stock to the aqueous buffer can cause the compound to crash out of solution.

  • Buffer Composition: The pH and ionic strength of your aqueous buffer can significantly impact the solubility of L-817,818.[4][5]

  • Concentration Exceeds Solubility Limit: The final concentration of L-817,818 in the aqueous buffer may be above its solubility limit in that specific medium.

Solutions:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform a serial dilution. This gradual change in solvent composition can help keep the compound in solution.

  • Vortexing During Dilution: Vigorously vortex the aqueous buffer while adding the DMSO stock solution. This promotes rapid mixing and prevents the formation of localized high concentrations of the compound that can initiate precipitation.

  • Optimize Buffer Conditions:

    • Ionic Strength: High salt concentrations can sometimes decrease the solubility of organic compounds (salting out).[4] Consider preparing your final working solution in a buffer with a lower ionic strength if precipitation is an issue.

  • Use of Co-solvents: For particularly challenging situations, the inclusion of a co-solvent in your final aqueous buffer might be necessary. Options include polyethylene glycol (PEG) or ethanol. However, the compatibility of these co-solvents with your experimental system must be validated.

Issue 2: Precipitate forms in the final working solution over time.

Potential Causes:

  • Metastable Solution: The initial solution may have been supersaturated, and over time, the compound begins to precipitate out to reach its true equilibrium solubility.

  • Temperature Fluctuations: Changes in temperature can affect solubility. A solution prepared at room temperature might show precipitation when moved to a lower temperature (e.g., 4°C).

  • Interaction with Container Surfaces: Hydrophobic compounds can sometimes adsorb to the surface of plasticware, leading to a decrease in the effective concentration and potential for precipitation.

Solutions:

  • Prepare Fresh Solutions: It is always best practice to prepare the final working solution of L-817,818 immediately before use.

  • Maintain Constant Temperature: Ensure that the temperature at which you prepare and use your solution remains consistent.

  • Use Low-Binding Tubes: If you suspect adsorption to plasticware is an issue, consider using low-protein-binding or siliconized tubes.

  • Sonication: Brief sonication of the final working solution can sometimes help to redissolve small amounts of precipitate.[2] However, this should be done cautiously as it can also degrade the compound.

Experimental Protocol: Recommended Solubilization and Dilution of L-817,818

This protocol provides a step-by-step method for preparing a working solution of L-817,818 to minimize the risk of precipitation.

Materials:

  • L-817,818 powder

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Allow the vial of L-817,818 powder to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and brief sonication can be used to aid dissolution if necessary.[2]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in low-binding tubes and store at -80°C.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw a single aliquot of the L-817,818 DMSO stock solution at room temperature.

    • Determine the final concentration of L-817,818 and the final volume of your working solution.

    • Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration in your working solution is compatible with your assay (ideally ≤0.5%).

    • In a sterile tube, add the required volume of your aqueous buffer.

    • While vigorously vortexing the buffer, add the calculated volume of the L-817,818 DMSO stock solution dropwise.

    • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

    • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

    • Use the freshly prepared working solution immediately.

Data Presentation

Table 1: Solubility of L-817,818 in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO53.67100[2]
Aqueous BufferSparingly SolubleNot Determined

Note: The solubility in aqueous buffers is highly dependent on the specific buffer composition, pH, and ionic strength. It is recommended to experimentally determine the solubility in your specific buffer system if a high concentration is required.

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting L-817,818 precipitation.

Troubleshooting_Workflow start Precipitation Observed check_dilution Was precipitation observed upon dilution into aqueous buffer? start->check_dilution check_time Did precipitate form in the working solution over time? start->check_time dilution_cause1 Potential Cause: 'Salting Out' check_dilution->dilution_cause1 dilution_cause2 Potential Cause: Buffer Incompatibility check_dilution->dilution_cause2 dilution_cause3 Potential Cause: Concentration Too High check_dilution->dilution_cause3 time_cause1 Potential Cause: Metastable Solution check_time->time_cause1 time_cause2 Potential Cause: Temperature Fluctuation check_time->time_cause2 time_cause3 Potential Cause: Adsorption to Surfaces check_time->time_cause3 dilution_solution1 Solution: Stepwise Dilution & Vortexing dilution_cause1->dilution_solution1 dilution_solution2 Solution: Optimize Buffer (pH, Ionic Strength) dilution_cause2->dilution_solution2 dilution_solution3 Solution: Lower Final Concentration dilution_cause3->dilution_solution3 end_node Clear Solution dilution_solution1->end_node dilution_solution2->end_node dilution_solution3->end_node time_solution1 Solution: Prepare Fresh Solution time_cause1->time_solution1 time_solution2 Solution: Maintain Constant Temperature time_cause2->time_solution2 time_solution3 Solution: Use Low-Binding Tubes time_cause3->time_solution3 time_solution1->end_node time_solution2->end_node time_solution3->end_node

Caption: Troubleshooting workflow for L-817,818 precipitation.

References

  • Amphiphilic Block Random Copolymers: Influence of pH and Ionic Strength on Aqueous Solution Properties | Macromolecules - ACS Publications. (2024, April 1). Retrieved February 24, 2024, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved February 24, 2024, from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2). Retrieved February 24, 2024, from [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE. (2016, June 29). Retrieved February 24, 2024, from [Link]

  • pH and solubility (video) | Equilibrium - Khan Academy. (n.d.). Retrieved February 24, 2024, from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20). Retrieved February 24, 2024, from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). Retrieved February 24, 2024, from [Link]

Sources

Technical Support Center: Optimizing In Vivo Bioavailability of L-817,818

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: L-817,818 (Somatostatin sst5 receptor agonist) CAS: 217480-27-8 Molecular Weight: 536.68 g/mol Primary Application: Neuroprotection (Glaucoma), Endocrinology (Pituitary regulation)[1]

Introduction: The Bioavailability Challenge

L-817,818 is a potent, non-peptide peptidomimetic agonist selective for the sst5 receptor.[1] While it demonstrates high affinity (


 nM) in vitro, researchers frequently encounter low or variable systemic exposure  in rodent models.[1]

This guide addresses the two primary drivers of this failure:

  • Solubility-Limited Absorption: As a lipophilic molecule (Predicted LogP > 3), L-817,818 suffers from precipitation in aqueous physiological fluids.[1]

  • First-Pass Metabolism: Its peptidomimetic structure makes it a candidate for rapid hepatic clearance or enzymatic hydrolysis.[1]

Module 1: Formulation Optimization (Solubility)

User Symptom: "Precipitation observed in the syringe" or "High variability in plasma concentration (


) between animals."
Root Cause Analysis

L-817,818 is soluble in DMSO but practically insoluble in water.[1] Standard saline dilutions often cause rapid recrystallization (Ostwald ripening) upon injection, leading to depot formation rather than systemic absorption.[1]

Troubleshooting Guide: Vehicle Selection
Vehicle ClassCompositionRecommended ForPros/Cons
Standard (High Risk) 5% DMSO / 95% SalineIn vitro onlyCon: High risk of precipitation upon contact with biological fluids.[1]
Cosolvent System 10% DMSO / 40% PEG 400 / 50% WaterIP / IV BolusPro: PEG 400 prevents immediate crash-out.Con: High osmolality may cause injection site pain.[1]
Surfactant-Based 5% DMSO / 5% Tween 80 / 30% PEG 300 / 60% PBSOral (PO) / IP Pro: Micellar encapsulation improves solubility.Con: Tween 80 can inhibit P-gp (confounding factor).[1]
Protocol: Preparation of Stable Micellar Formulation

Use this protocol to create a 2 mg/mL clear solution for IP/PO administration.

  • Weighing: Weigh 10 mg of L-817,818 powder.

  • Primary Solubilization: Dissolve completely in 0.25 mL DMSO (anhydrous). Vortex for 30 seconds.[1] Solution must be crystal-clear.

  • Co-Solvent Addition: Add 1.5 mL PEG 300 . Vortex gently.

  • Surfactant Integration: Add 0.25 mL Tween 80 . Swirl to mix (do not vortex vigorously to avoid foaming).

  • Aqueous Phase: Slowly add 3.0 mL of pre-warmed (

    
    ) PBS  dropwise while stirring.
    
  • Verification: Inspect against light. If cloudy, sonicate at

    
     for 5 minutes.
    

Module 2: Diagnostic Workflow (Metabolism vs. Solubility)

User Symptom: "I improved the formulation, but AUC is still low."

If solubility is resolved but exposure remains low, you must distinguish between permeability limits and metabolic clearance .[1]

Logic Diagram: The Bioavailability Decision Tree

Bioavailability_Troubleshooting Start Low In Vivo Exposure (Low AUC) Check_IV Perform IV PK Study (1 mg/kg) Start->Check_IV High_CL High Clearance (CL > 70% liver blood flow) Check_IV->High_CL Short t1/2 Low_CL Low Clearance Check_IV->Low_CL Long t1/2 Metabolism_Issue Issue: Metabolic Instability Action: Microsomal Stability Assay High_CL->Metabolism_Issue Absorption_Issue Issue: Absorption Barrier Low_CL->Absorption_Issue Check_Formulation Check Formulation Solubility Absorption_Issue->Check_Formulation Precipitation Precipitation Detected? Check_Formulation->Precipitation Solubility_Fix Action: Switch to Lipid/SEDDS Formulation Precipitation->Solubility_Fix Yes Permeability_Fix Action: Check P-gp Efflux (Caco-2) Precipitation->Permeability_Fix No

Caption: Diagnostic logic to isolate whether L-817,818 failure is due to clearance (metabolism) or absorption (solubility/permeability).

Module 3: Advanced Experimental Protocols

Experiment A: Microsomal Stability Assay

Determine if L-817,818 is being destroyed by the liver before reaching the target.

Rationale: As a peptidomimetic, L-817,818 contains amide bonds susceptible to hydrolysis.[1] Materials: Rat Liver Microsomes (RLM), NADPH regenerating system, L-817,818 (1


M).[1]

Step-by-Step:

  • Pre-incubation: Mix RLM (0.5 mg/mL protein) with L-817,818 in phosphate buffer (pH 7.4) at

    
     for 5 mins.
    
  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (quench).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).[1]
    • Threshold: If

      
       min, the compound is highly labile. Consider using a boosted regimen  (e.g., co-administration with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole for proof-of-concept studies only).[1]
      
Experiment B: Nanocrystal Formulation (Media Milling)

Use this if cosolvents (Module 1) are toxic or insufficient.[1]

Rationale: Reducing particle size to


 nm increases the surface area (

), improving dissolution rate (

) according to the Noyes-Whitney Equation:

[1]

Workflow Diagram:

Milling_Process Raw_API Raw L-817,818 (Micronized) Mix Pre-Suspension Raw_API->Mix Stabilizer Stabilizer Solution (HPMC + SDS) Stabilizer->Mix Mill Wet Media Milling (Zirconia Beads, 24h) Mix->Mill Recovery Nanosuspension (d50 < 200nm) Mill->Recovery

Caption: Top-down media milling process to generate high-bioavailability nanosuspensions.

Frequently Asked Questions (FAQ)

Q1: Can I use 100% DMSO for intraperitoneal (IP) injection? A: No. While L-817,818 dissolves in 100% DMSO, injecting pure DMSO causes severe peritoneal irritation, chemical peritonitis, and potential precipitation due to the "solvent drag" effect (water rushes in, DMSO diffuses out, drug crashes out).[1] Limit DMSO to <10-20% v/v.[1]

Q2: My LC-MS signal for L-817,818 is low in plasma samples. Why? A: Check your extraction method. L-817,818 is lipophilic and may bind non-specifically to plasma proteins or plasticware.[1]

  • Fix: Use Glass or Low-Binding tubes.[1] Use a Liquid-Liquid Extraction (LLE) with Ethyl Acetate rather than simple protein precipitation to improve recovery.[1]

Q3: Is L-817,818 a substrate for P-gp? A: Likely.[1] Many peptidomimetics of this size (MW ~536) are P-gp substrates.[1] If brain penetration (for neuroprotection) is your goal, P-gp efflux at the Blood-Brain Barrier (BBB) is a major hurdle.[1]

  • Test: Compare brain/plasma ratio in Wild Type vs. MDR1a/b knockout mice.[1]

References

  • Ma, Y., et al. (2021).[1] Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma. Experimental Eye Research. Retrieved from [Link]

  • Lipinski, C. A. (2001).[1] Physicochemical profiling (solubility, permeability and charge state). Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

Sources

Technical Support Center: L-817,818 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The -20°C vs. -80°C Conflict

The Core Directive: While -20°C is acceptable for lyophilized powder, it is insufficient for long-term storage of L-817,818 once reconstituted in solution (typically DMSO).

Our technical data indicates a distinct stability cliff for solvated L-817,818. Users frequently encounter potency shifts in functional assays (e.g., inhibition of growth hormone release or Retinal Ganglion Cell neuroprotection) due to improper storage temperatures.

StateStorage TempStability WindowRisk Factor
Lyophilized Powder -20°C3 YearsLow (Hygroscopy if seal broken)
Solvated (DMSO) -80°C 6 Months Low (Kinetic arrest of degradation)
Solvated (DMSO) -20°C< 1 MonthHigh (Oxidation, Hydrolysis, Precipitation)
Solvated (Aqueous) -80°CN/ACritical (Do not store; prepare fresh)

Technical Deep Dive: Why Temperature Matters

The DMSO Hygroscopy Trap

L-817,818 is a non-peptide small molecule, typically reconstituted in Dimethyl Sulfoxide (DMSO) to achieve concentrations up to 100 mM. DMSO is highly hygroscopic.

  • At -20°C: DMSO may not freeze completely solid or may undergo partial "slush" phases depending on the freezer's cycling. This allows slow diffusion of atmospheric water into the vial if the seal is imperfect. Water introduction catalyzes hydrolysis and precipitation of the hydrophobic L-817,818.

  • At -80°C: The matrix is completely vitrified, halting molecular mobility and preventing oxidative degradation or hydrolysis.

Biological Impact (sst5 Signaling)

L-817,818 operates in the nanomolar range (Ki = 0.4 nM for hsst5). Even minor degradation (5-10%) can shift IC50/EC50 values significantly, leading to false negatives in sensitive assays like cAMP inhibition or calcium mobilization.

Troubleshooting & FAQs

Q1: "I stored my 10 mM DMSO stock at -20°C for 3 months. Can I still use it?"

Technical Recommendation: Proceed with extreme caution or discard. Manufacturer stability data suggests a maximum shelf life of 1 month at -20°C for solutions.

  • Diagnostic: If you must use it, run a standard curve against a fresh batch. If the EC50 shifts by >3-fold, the compound has degraded.

  • Visual Check: Inspect for turbidity. L-817,818 is hydrophobic; degradation products or water ingress often cause micro-precipitation.

Q2: "My stock solution froze at -20°C, but upon thawing, I see a white precipitate."

Root Cause: Water contamination. DMSO absorbs water from the air. If the water content exceeds ~10-15%, L-817,818 (which is lipophilic) will crash out of solution.

  • Fix: Vortex vigorously and warm to 37°C for 5 minutes. If precipitate persists, the stock is compromised and the concentration is no longer 10 mM. Do not filter (you will remove the active compound).

Q3: "Can I store the working solution (diluted in PBS/Media) at -80°C?"

Technical Recommendation: No. Aqueous dilutions (e.g., in cell culture media) are unstable. The compound may adhere to plasticware or degrade rapidly in aqueous buffers. Always prepare working solutions fresh from the DMSO stock immediately before the assay.

Standard Operating Procedures (SOPs)

SOP-01: Reconstitution & Aliquoting Strategy

Objective: Maximize stability by minimizing freeze-thaw cycles.

Caption: Figure 1. Optimal reconstitution workflow to prevent hygroscopic degradation.

SOP-02: Storage Decision Tree

Objective: Determine the viability of existing stocks.

Caption: Figure 2. Logic gate for determining L-817,818 stock viability based on storage history.

References

  • Zhang, Y., et al. (2021). "Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma."[1] Experimental Eye Research, 204, 108449. Available at: [Link]

  • Rohrer, S. P., et al. (1998). "Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry." Science, 282(5389), 737-740. (Establishes sst5 selectivity profile). Available at: [Link]

Sources

Technical Support Center: L-817,818 Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing L-817,818 Degradation from Light Exposure

Classification: High-Sensitivity Reagent Handling Compound Class: Somatostatin sst5 Receptor Agonist Critical Chemical Moiety: Benz[g]indole / Naphthalene conjugate

Part 1: Emergency Triage & Core Directive

Status: Active Session Operator: Senior Application Scientist Objective: Preserve integrity of L-817,818 (CAS: 217480-27-8) during experimental workflows.

The "Why" Behind the Warning

You are likely working with L-817,818 because of its high affinity for the sst5 receptor (


 = 0.4 nM). However, this potency is chemically fragile.

The structural core of L-817,818 features a benz[g]indole fused with a naphthalene moiety. This extensive conjugated


-electron system acts as a potent chromophore. When exposed to UV or broad-spectrum visible light, the molecule absorbs photons, elevating electrons to an excited singlet state. In the presence of dissolved oxygen, this energy is transferred to generate singlet oxygen (

)
, a highly reactive radical species that attacks the electron-rich indole ring.

Result: Rapid oxidation, cleavage of the indole core, and loss of receptor binding affinity.

Part 2: Troubleshooting & Experimental Protocols

Module A: Handling & Solubilization (The "Dark" Protocol)

Issue: Users often degrade the compound during the initial weighing and dissolution phase by using standard laboratory lighting.

Protocol 1: The Inert-Gas Solubilization Workflow Standard lab lighting (fluorescent/LED) emits enough blue/UV wavelengths to initiate degradation within minutes in solution.

ParameterSpecificationReason
Lighting Red LED (>600 nm) or Amber FilterBenz[g]indole absorption minimizes in the red spectrum.
Solvent Anhydrous DMSOWater promotes hydrolytic side-reactions.
Atmosphere Nitrogen (

) or Argon
Removes Oxygen, the fuel for photo-oxidation.
Vessel Amber Glass (Silanized)Prevents surface adsorption and blocks UV light.

Step-by-Step Methodology:

  • Environment Prep: Darken the room or work inside a biosafety cabinet fitted with amber film. Switch to red task lighting.

  • Solvent Degassing: Sparge your DMSO with

    
     gas for 15 minutes before adding it to the solid. This removes dissolved oxygen, breaking the photo-oxidation chain reaction.
    
  • Dissolution: Add the degassed DMSO to the L-817,818 vial. Vortex briefly (5-10 seconds).

  • Aliquot: Immediately aliquot into amber, O-ring sealed cryovials.

  • Overlay: Blow a gentle stream of

    
     into the headspace of each vial before capping to displace air.
    
  • Flash Freeze: Snap-freeze in liquid nitrogen and transfer to -80°C storage.

Module B: Quality Control (Did I break it?)

Issue: "I left the vial on the bench for 45 minutes under room lights. Is it still good?"

Protocol 2: Rapid Purity Verification via HPLC Do not rely on visual color changes; early oxidation products may be colorless or pale yellow.

  • Column: C18 Reverse Phase (e.g., 5

    
    m, 4.6 x 150 mm)
    
  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Detection: UV at 220 nm (peptide bond) and 280 nm (aromatic systems). Note: Degradation often results in a shift of absorbance or new peaks eluting before the main peak due to increased polarity of oxidized species (e.g., isatin derivatives).

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the specific mechanism of light-induced failure for L-817,818. Understanding this pathway highlights why Oxygen removal is just as critical as Light exclusion .

L817818_Degradation Compound Native L-817,818 (Benz[g]indole core) ExcitedState Excited Triplet State (T1) Compound->ExcitedState + Light (UV/Vis) Oxidation Indole Ring Oxidation/Cleavage Compound->Oxidation Direct Reaction Photon Photon Absorption (hv) Photon->Compound ExcitedState->Compound Fluorescence (Recovery) SingletOx Singlet Oxygen (1O2) ExcitedState->SingletOx Energy Transfer to O2 Oxygen Dissolved Oxygen (3O2) Oxygen->SingletOx SingletOx->Oxidation Attacks pi-system Inactive Biologically Inactive Degradants Oxidation->Inactive Loss of sst5 affinity

Figure 1: The Photodynamic Degradation Cascade of L-817,818 showing the critical role of dissolved oxygen.

Part 4: Frequently Asked Questions (FAQs)

Q1: I used standard DMSO without degassing. The solution turned slightly yellow after a week at -20°C. Can I use it? A: Risk High. The yellowing indicates the formation of oxidation byproducts (likely quinone-type structures derived from the naphthalene/indole overlap). While -20°C slows the reaction, dissolved oxygen trapped in the solvent continued the degradation.

  • Action: Run an LC-MS. If purity is <98%, discard. For in vivo work, discard immediately to avoid off-target toxicity from degradants.

Q2: Can I use amber microcentrifuge tubes instead of glass? A: Yes, but with caveats. Amber polypropylene blocks UV/Vis light effectively. However, plastics are permeable to gas. If storing for >1 month, oxygen will diffuse through the plastic and degrade the compound even in the dark.

  • Recommendation: Use amber glass vials with PTFE-lined caps for long-term storage (>1 month). Use amber plastic only for short-term working aliquots.

Q3: How long is the reconstituted solution stable at room temperature? A: In degassed solvent under nitrogen and protected from light : ~4-6 hours. In standard solvent under ambient light : <30 minutes.

  • Reference: Tocris and MedChemExpress protocols strictly limit stability in solvent, recommending -80°C for any duration longer than immediate use [1, 2].

Q4: I need to inject this into animals. How do I protect it during the injection process? A:

  • Prepare the dose in a dark room.

  • Draw the solution into the syringe.

  • Wrap the syringe barrel in aluminum foil immediately.

  • Limit the time between drawing the dose and injection.

References

  • Rohrer, S. P., et al. (1998). Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry. Science, 282(5389), 737-740. (Establishes the structural basis and potency of the compound).

Technical Support Center: Troubleshooting L-817,818 IC₅₀ Inconsistencies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support portal for L-817,818 , a potent, non-peptide, subtype-selective somatostatin receptor 5 (SSTR5) agonist[1].

In pharmacological characterization and drug development, researchers frequently report inconsistent half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values when working with L-817,818. As a highly lipophilic GPCR modulator, its apparent potency is highly sensitive to assay design, effector pathway selection, and compound handling.

This guide provides deep-dive troubleshooting, mechanistic explanations, and a self-validating protocol to ensure robust and reproducible data.

Quantitative Reference Data: The Baseline for Potency

Before troubleshooting, it is critical to understand that L-817,818 does not have a single "universal" IC₅₀. Its potency is strictly dictated by the biological target and the downstream signaling pathway being measured. The table below summarizes the authoritative pharmacological profile of L-817,818.

Target / Assay ReadoutBiological ModelPotency MetricValueReference
SSTR5 Binding Affinity Cloned Human SSTR5Kᵢ0.4 nM[1]
SSTR1 Binding Affinity Cloned Human SSTR1Kᵢ3.3 nM[1]
cAMP Accumulation (Inhibition) AtT-20 Mouse CorticotrophsEC₅₀ / IC₅₀0.96 nM[2]
Insulin Secretion (Inhibition) Mouse Pancreatic IsletsEC₅₀0.3 nM[1]
T-type Ca²⁺ Channel (Suppression) Rat Retinal Ganglion CellsIC₅₀8.8 µM[3]

Mechanistic Troubleshooting FAQs

Q1: My calculated IC₅₀ for L-817,818 is in the micromolar range, but the literature states it should be sub-nanomolar. What is causing this massive discrepancy?

Expert Insight & Causality: The discrepancy is almost certainly due to the specific effector pathway you are measuring. SSTR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/ₒ proteins to inhibit adenylyl cyclase, thereby reducing intracellular cAMP[2]. When measuring cAMP inhibition or insulin secretion, L-817,818 exhibits sub-nanomolar potency (EC₅₀ ~0.3–0.96 nM)[1][2].

However, if your assay measures secondary downstream effects or off-target interactions—such as the suppression of T-type Ca²⁺ channels—the required concentration shifts dramatically. Research shows that L-817,818 suppresses T-type Ca²⁺ currents via a NO/cGMP/PKG signaling cascade with an IC₅₀ of 8.8 µM[3]. Solution: Always align your expected IC₅₀ with the specific proximal or distal signaling event your assay detects.

Q2: I am seeing high inter-assay variability and "flat" dose-response curves in my Forskolin-induced cAMP assays. How do I fix this?

Expert Insight & Causality: Flat curves in cAMP assays usually stem from uninhibited phosphodiesterase (PDE) activity or receptor desensitization.

  • PDE Degradation: SSTR5 activation inhibits the synthesis of new cAMP[4]. If endogenous PDEs are not fully blocked, they will rapidly hydrolyze existing cAMP into AMP. This basal degradation outpaces the Forskolin-stimulated synthesis, destroying the dynamic range of your assay and masking the inhibitory effect of L-817,818.

  • Receptor Desensitization: Prolonged exposure to agonists causes GPCR phosphorylation and internalization. If you incubate cells with L-817,818 for too long before adding Forskolin, the SSTR5 receptors will internalize, leading to an artificially weak response.

Q3: Does L-817,818 suffer from solubility issues that could skew my serial dilutions?

Expert Insight & Causality: Yes. L-817,818 is a highly lipophilic non-peptide compound (MW 536.67)[1]. While it is highly soluble in 100% DMSO (up to 100 mM)[1], rapid dilution into aqueous assay buffers causes "crash-out" (micro-precipitation). These micro-precipitates adhere to plastic pipette tips and assay plates, reducing the effective free concentration of the drug in solution. This leads to artificially inflated IC₅₀ values because the cells are exposed to less drug than calculated. Solution: Perform all serial dilutions in 100% DMSO, and only introduce the compound to the aqueous buffer at the final step (maintaining a constant ≤1% DMSO concentration across all wells).

Visualizing the Mechanisms

SSTR5_Pathway L817818 L-817,818 (SSTR5 Agonist) SSTR5 SSTR5 Receptor (GPCR) L817818->SSTR5 Binds Gi Gi/o Protein SSTR5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis Hormone Hormone Secretion (Inhibited) cAMP->Hormone Suppresses

SSTR5-mediated Gi/o signaling pathway inhibited by L-817,818.

IC50_Troubleshooting Start Inconsistent IC50 CheckAssay 1. Verify Assay Readout Start->CheckAssay Is_cAMP cAMP Assay CheckAssay->Is_cAMP Is_Ca Ca2+ Channel Assay CheckAssay->Is_Ca CheckSol 2. Compound Solubility Is_cAMP->CheckSol IC50 ~0.96 nM Is_Ca->CheckSol IC50 ~8.8 µM Sol_OK 100% DMSO Dilution CheckSol->Sol_OK CheckCells 3. Cell Line Validation Sol_OK->CheckCells Cells_OK Confirm SSTR5 Expr. CheckCells->Cells_OK

Stepwise troubleshooting workflow for resolving L-817,818 IC50 discrepancies.

Self-Validating Protocol: Forskolin-Stimulated cAMP Accumulation Assay

To determine an accurate IC₅₀ for L-817,818, you must use an assay that directly measures its primary Gᵢ/ₒ coupling[4]. This protocol utilizes AtT-20 cells (which endogenously express functional SSTR5)[2][4] and includes built-in mathematical validation (Z'-factor) to ensure trustworthiness.

Phase 1: Preparation & PDE Inhibition
  • Cell Seeding: Seed AtT-20 cells at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C.

  • PDE Inhibition: Wash cells and replace media with Assay Buffer (HBSS + 20 mM HEPES) containing 500 µM IBMX .

    • Mechanistic Rationale: IBMX is a broad-spectrum PDE inhibitor. Without it, endogenous PDEs will hydrolyze cAMP, destroying the assay's dynamic range and falsely shifting the IC₅₀. Incubate for 15 minutes at room temperature.

Phase 2: Compound Handling & Receptor Activation
  • Serial Dilution: Prepare a 10 mM stock of L-817,818 in 100% DMSO[1]. Perform a 10-point, 3-fold serial dilution in 100% DMSO .

    • Mechanistic Rationale: Diluting in DMSO prevents lipophilic micro-precipitation.

  • Aqueous Transfer: Transfer the DMSO dilutions into an intermediate plate containing Assay Buffer to create a 4X compound solution (final DMSO concentration will be 1% in the assay well).

  • Agonist Incubation: Add the 4X L-817,818 solutions to the cells. Incubate for exactly 15 minutes.

    • Mechanistic Rationale: A strict 15-minute window allows SSTR5 activation without triggering significant GPCR internalization/desensitization.

Phase 3: Forskolin Stimulation & Lysis
  • cAMP Stimulation: Add Forskolin to a final concentration of 10 µM. Incubate for 30 minutes.

    • Mechanistic Rationale: Forskolin directly activates adenylyl cyclase, forcing cAMP production. L-817,818's potency is measured by its ability to inhibit this forced production[2].

  • Lysis & Detection: Add lysis buffer and cAMP detection reagents (e.g., HTRF or AlphaScreen). Read the plate according to the manufacturer's specifications.

Phase 4: Self-Validation (Z'-factor Calculation)

Before calculating the IC₅₀, you must validate the assay's integrity using the Z'-factor equation: Z' = 1 -[ (3 × SD_max + 3 × SD_min) / |Mean_max - Mean_min| ]

  • Max Signal (Negative Control for Inhibition): Cells + 10 µM Forskolin + 1% DMSO.

  • Min Signal (Positive Control for Inhibition): Cells + 10 µM Forskolin + 100 nM L-817,818.

  • Validation Rule: If the Z'-factor is < 0.5 , the assay has failed due to poor dynamic range or high variability (likely pipetting error or compound precipitation). The IC₅₀ cannot be trusted. If Z' ≥ 0.5 , proceed to fit the data to a 4-parameter logistic curve to determine the IC₅₀.

References

  • Activation of somatostatin receptor 5 suppresses T-type Ca2+ channels through NO/cGMP/PKG signaling pathway in rat retinal ganglion cells. PubMed / Neuroscience Letters. Available at:[Link]

  • Native somatostatin sst2 and sst5 receptors functionally coupled to Gi/o-protein, but not to the serum response element in AtT-20 mouse tumour corticotrophs. ResearchGate / Biochemical Pharmacology. Available at:[Link]

  • Somatostatin Receptor Subtypes 2 and 5 Inhibit Corticotropin-Releasing Hormone-Stimulated Adrenocorticotropin Secretion from AtT-20 Cells. Karger / Neuroendocrinology. Available at:[Link]

  • Somatostatin Inhibits Insulin and Glucagon Secretion via Two Receptor Subtypes: An in Vitro Study of Pancreatic Islets from Somatostatin Receptor 2 Knockout Mice. Oxford Academic / Endocrinology. Available at:[Link]

Sources

Technical Support Center: L-817,818 In Vivo Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an autonomous Support Center resource. It synthesizes specific physicochemical data for L-817,818 (a potent, selective somatostatin sst5 receptor agonist) with best practices for in vivo vehicle formulation.[1]

Topic: Optimizing DMSO Concentration & Vehicle Stability Compound Class: Somatostatin sst5 Receptor Agonist Cas No: 217480-27-8[1]

Executive Summary: The Solubility vs. Toxicity Challenge

The Core Issue: L-817,818 is highly lipophilic.[1] While it dissolves readily in 100% DMSO (~50 mg/mL), injecting high concentrations of DMSO (>10-20%) into rodents causes hemolysis, local tissue necrosis, and nociception (pain), which can confound experimental data—particularly in neuroprotection or endocrine studies where stress responses alter baselines.

The Optimization Goal: To reduce DMSO concentration to <5-10% (v/v) in the final injectate while preventing the hydrophobic "crash-out" (precipitation) of L-817,818 upon contact with aqueous buffers (saline/PBS).

The "Golden Standard" Co-Solvent Formulation

For L-817,818, a simple DMSO/Saline mixture often fails at therapeutic doses (>1 mg/kg) due to immediate precipitation.[1] We recommend a Quadruple Co-Solvent System . This reduces DMSO toxicity by stabilizing the drug in a hydrophobic "tunnel" created by PEG and Tween before it hits the saline.

Recommended Vehicle Composition (By Volume)
ComponentConcentrationFunctionMechanism
DMSO 5% Primary SolventSolubilizes the crystalline drug.
PEG300 or PEG400 30% Co-solventIncreases viscosity; prevents aggregation of drug molecules.
Tween 80 5% SurfactantForms micelles to shield the drug from water.
Saline (0.9%) 60% DiluentProvides isotonicity for physiological compatibility.

Note: This formulation supports L-817,818 concentrations up to approximately 1–2 mg/mL .[1] For higher doses, the DMSO/PEG ratio may need upward adjustment (see Troubleshooting).

Step-by-Step Preparation Protocol

CRITICAL: The order of addition is non-negotiable. Adding saline too early will cause irreversible precipitation.

Workflow Diagram (Visualization)

FormulationWorkflow Start Weigh L-817,818 Powder Step1 1. Dissolve in 100% DMSO Start->Step1 Check1 Clear? Step1->Check1 Check1->Step1 No (Sonicate/Warm) Step2 2. Add PEG300/400 (Vortex) Check1->Step2 Yes Step3 3. Add Tween 80 (Vortex) Step2->Step3 Step4 4. Add Warm Saline (Dropwise) Step3->Step4 Final Ready for Injection Step4->Final

Caption: Critical Order of Addition. Saline must be added LAST to prevent "shocking" the solution.

Detailed Protocol
  • Primary Solubilization: Dissolve the calculated mass of L-817,818 completely in the required volume of 100% DMSO .

    • Tip: If the target final volume is 1 mL, use 50 µL of DMSO here.

    • Action: Vortex or sonicate at 37°C until the solution is perfectly clear.

  • Stabilization: Add the PEG300/400 (e.g., 300 µL) to the DMSO-drug mixture.

    • Action: Vortex vigorously.[2] The solution will become viscous.

  • Surfactant Addition: Add Tween 80 (e.g., 50 µL).

    • Action: Vortex again.

  • Aqueous Dilution: Slowly add the Saline (e.g., 600 µL).

    • Technique: Add dropwise while vortexing or swirling.[1] Do not "dump" the saline in.

    • Result: A clear or slightly opalescent solution. If it turns milky white, precipitation has occurred.[1]

Troubleshooting & FAQs

Q1: My solution turned cloudy (milky) immediately after adding saline. Can I still inject it?

Answer: No. Cloudiness indicates the drug has crashed out of solution (precipitation).

  • Why it happened: The "antisolvent" effect of water overcame the solubilizing power of the DMSO/PEG.

  • The Fix:

    • Warm it: Place the tube in a 37°C water bath and sonicate for 5–10 minutes.

    • Adjust Formulation: If it remains cloudy, you must increase the "solubilizing power." Shift the ratio to 10% DMSO / 40% PEG / 5% Tween / 45% Saline .

    • Check pH: L-817,818 is a complex molecule.[1] Ensure your saline is pH 7.[1]4. Extreme pH can alter ionization and solubility.

Q2: I need to dose at 10 mg/kg. The volume is too high for mice. How do I concentrate it?

Answer: Increasing concentration increases the risk of precipitation.

  • Strategy: For mice (typical injection volume ~10 mL/kg, i.e., 200 µL for a 20g mouse), a 10 mg/kg dose requires a 1 mg/mL solution. This is achievable with the standard 5% DMSO protocol.

  • High Dose Strategy: If you need 5 mg/mL or higher, you may need to use SBE-β-Cyclodextrin (Captisol) instead of the PEG/Tween method.[1] Cyclodextrins encapsulate the hydrophobic drug, allowing for higher concentrations in aqueous media without high DMSO.

Q3: The mice are writhing or dragging their bellies after IP injection.

Answer: This is likely vehicle toxicity , specifically DMSO irritation or osmotic shock from high PEG.

  • Immediate Check: Did you use >10% DMSO?

  • Solution:

    • Reduce DMSO to 5% or 2.5%.

    • Ensure the solution is at body temperature (37°C) before injection. Cold DMSO is more painful.

    • Verify the pH of the final mixture.

Decision Matrix: Selecting the Right Vehicle

Use this logic flow to determine the optimal formulation based on your required drug concentration.

DecisionTree Input Required L-817,818 Concentration LowConc < 1 mg/mL Input->LowConc MedConc 1 - 5 mg/mL Input->MedConc HighConc > 5 mg/mL Input->HighConc Sol1 Standard Aqueous: 2% DMSO + Saline LowConc->Sol1 Sol2 Co-Solvent System: 5% DMSO + 30% PEG + 5% Tween MedConc->Sol2 Sol3 Advanced: 10% DMSO + 40% Cyclodextrin (HP-β-CD) HighConc->Sol3

Caption: Formulation selection based on required dosage concentration.

Reference Data: DMSO Tolerance Limits

When optimizing, stay within these physiological limits to ensure data integrity.

SpeciesRouteMax Recommended DMSO %Max Volume (Total)Toxicity Signs to Watch
Mouse IP10% (5% ideal)10–20 mL/kgWrithing, peritoneal inflammation
Mouse IV< 5%5 mL/kgHemolysis, hemoglobinuria
Rat IP10–20%5–10 mL/kgSedation, weight loss
Rat SC50–100%2 mL/kgLocal necrosis, skin ulceration

References

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. [Link][1]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. [Link]

  • Ma, O., et al. (2021). Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma.[3] Experimental Eye Research.[1] (Demonstrates IP usage). [Link]

Sources

L-817,818 Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing L-817,818, a potent and selective non-peptide agonist of the somatostatin receptor subtype 5 (sst5). In the following sections, we will address common challenges and questions that may arise during the experimental use of this compound, with a focus on troubleshooting issues related to batch variability, molecular weight, and hydration. Our aim is to provide practical, experience-driven insights to ensure the accuracy and reproducibility of your research.

Section 1: Understanding L-817,818 - Core Concepts

L-817,818 is a valuable tool for investigating the physiological roles of the sst5 receptor. It has been shown to inhibit growth hormone release from rat pituitary cells and insulin release from mouse pancreatic islets in vitro.[1][2] Its selectivity for sst5 over other somatostatin receptor subtypes makes it a precise molecular probe. However, like many complex organic molecules, its practical application requires careful attention to its physicochemical properties.

Mechanism of Action: sst5 Receptor Signaling

L-817,818 exerts its effects by binding to and activating the sst5 receptor, a G-protein coupled receptor (GPCR). Upon activation, the sst5 receptor primarily couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP can, in turn, modulate the activity of various downstream effectors, ultimately leading to the observed physiological responses, such as the inhibition of hormone secretion.[3]

sst5_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L817 L-817,818 sst5 sst5 Receptor L817->sst5 Binds & Activates G_protein Gi/o Protein sst5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion PKA->Cellular_Response Leads to

Caption: sst5 Receptor Signaling Pathway Activated by L-817,818.

Section 2: The Critical Challenge of Batch Variability

A primary source of experimental inconsistency when working with L-817,818 stems from batch-to-batch variability. This is a common issue with complex synthetic molecules and is often related to differences in the final purification and lyophilization processes.

FAQ: Molecular Weight and Hydration

Q1: The molecular weight on the vial is different from the theoretical molecular weight. Why?

A1: The theoretical molecular weight of L-817,818 is approximately 536.67 g/mol .[1][4] However, the actual molecular weight of a specific batch is often higher due to the presence of water molecules (hydration) or residual solvents from the purification process. It is crucial to always use the batch-specific molecular weight provided on the Certificate of Analysis (CofA) or the product vial for all calculations.

Q2: How does hydration affect my experiments?

A2: Failing to account for the actual, hydrated molecular weight will lead to the preparation of stock solutions with incorrect concentrations. This is a critical error that can significantly impact the reproducibility and interpretation of your results. For example, if you assume the theoretical molecular weight but the compound is significantly hydrated, your actual concentration will be lower than intended.

Q3: What should I look for on the Certificate of Analysis?

A3: A reliable supplier will provide a detailed CofA for each batch of L-817,818. Key parameters to examine include:

  • Batch-Specific Molecular Weight: This is the most critical value for accurate solution preparation.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), this value should be high (e.g., >98%) to ensure you are working with the active compound and not impurities.

  • Appearance: Should be a consistent solid (e.g., white to off-white powder).

  • Solubility Data: Confirms the appropriate solvents for reconstitution.

ParameterExample ValueImportance
Batch Number 12345Essential for tracking and troubleshooting.
Molecular Weight 554.70 g/mol Use this value for all calculations.
Purity (HPLC) >99.0%Ensures minimal interference from impurities.
Appearance White solidConfirms the expected physical state.
Solubility DMSO (≥ 50 mg/mL)Guides the choice of solvent for stock solutions.

Caption: Representative Data from a Certificate of Analysis for L-817,818.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of L-817,818 in a question-and-answer format.

Solubility and Solution Preparation

Q4: I'm having trouble dissolving L-817,818. What should I do?

A4: L-817,818 is readily soluble in dimethyl sulfoxide (DMSO).[1][5] If you are experiencing solubility issues, consider the following:

  • Use high-quality, anhydrous DMSO. Water in DMSO can affect the solubility of many compounds.

  • Sonication or gentle warming can aid dissolution.

  • Ensure you are not exceeding the maximum solubility, which is typically around 50 mg/mL in DMSO.[5]

Q5: Can I dissolve L-817,818 in aqueous buffers like PBS?

A5: L-817,818 has poor solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

solution_prep_workflow start Start: Lyophilized L-817,818 read_cofa Read Batch-Specific Molecular Weight from CofA start->read_cofa calculate Calculate Mass for Desired Molarity and Volume read_cofa->calculate weigh Accurately Weigh the Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Fully Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for Preparing L-817,818 Stock Solutions.

Stability and Storage

Q6: How should I store L-817,818?

A6:

  • Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture.[5][6]

  • DMSO Stock Solutions: For long-term storage, it is recommended to store aliquots at -80°C.[5][6] For short-term storage (up to one month), -20°C is acceptable.[6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Q7: How stable is L-817,818 in solution?

A7: While specific stability data for L-817,818 in various solvents over extended periods is not extensively published, general principles for peptide-like compounds suggest that stability is highest in anhydrous DMSO at low temperatures. Stability in aqueous solutions at room temperature or 37°C is likely to be limited, so it is best to prepare fresh dilutions for each experiment.

Experimental Design and Interpretation

Q8: What are typical working concentrations for L-817,818 in in vitro experiments?

A8: The effective concentration of L-817,818 will depend on the specific cell type and assay. However, based on its reported potency, a good starting point for in vitro studies is in the low nanomolar to micromolar range. For example, it inhibits growth hormone release from rat pituitary cells with an EC50 of 3.1 nM and insulin release from mouse pancreatic islets with an EC50 of 0.3 nM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.

Q9: Are there any known off-target effects or potential for biased agonism?

A9: L-817,818 is reported to be a selective sst5 agonist.[1][2] However, as with any pharmacological tool, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments, such as a negative control (vehicle) and potentially a positive control (e.g., somatostatin). The concept of "biased agonism," where a ligand preferentially activates certain downstream signaling pathways over others, is a known phenomenon for GPCRs.[7] While not specifically documented for L-817,818, it is a possibility to consider when interpreting results from different functional assays.

Q10: I am not seeing the expected inhibitory effect. What could be wrong?

A10: If you are not observing the expected biological response, consider the following troubleshooting steps:

  • Verify Stock Solution Concentration: Double-check your calculations and ensure you used the batch-specific molecular weight. If possible, confirm the concentration of your stock solution using a spectrophotometric method, if an extinction coefficient is known, or by analytical methods like HPLC.

  • Assess Cell Health and Receptor Expression: Ensure your cells are healthy and express the sst5 receptor at sufficient levels. You can verify receptor expression using techniques like qPCR, western blotting, or flow cytometry.

  • Check for Compound Degradation: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution from the lyophilized powder.

  • Optimize Assay Conditions: The kinetics of the response may vary. Perform a time-course experiment to determine the optimal incubation time. Also, ensure that other assay components are not interfering with the activity of L-817,818.

  • Consider Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, which can diminish the observed response.[8]

Section 4: Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for assessing the activity of L-817,818 in a cell-based assay, such as a cAMP accumulation assay or a hormone secretion assay.

  • Cell Culture: Culture your cells of interest (known to express sst5) in the appropriate medium and conditions until they reach the desired confluency.

  • Cell Plating: Seed the cells into a multi-well plate at a density optimized for your specific assay.

  • Preparation of L-817,818 Dilutions:

    • Thaw an aliquot of your L-817,818 DMSO stock solution.

    • Perform a serial dilution of the stock solution in your assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as your highest L-817,818 concentration).

  • Cell Treatment:

    • Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of L-817,818 or the vehicle control.

    • Incubate the cells for the predetermined optimal time at 37°C.

  • Assay Readout:

    • Perform the specific steps for your chosen assay (e.g., cell lysis and cAMP measurement using an HTRF or ELISA-based kit, or collection of the supernatant for hormone quantification).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the log of the L-817,818 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.

Considerations for In Vivo Studies

For researchers planning in vivo experiments, a study by Zhang et al. (2021) demonstrated the neuroprotective effects of L-817,818 in a rat model of glaucoma following intraperitoneal administration.[9] While the specific dosing and formulation will depend on the animal model and experimental goals, this study provides a valuable starting point. Key considerations for in vivo work include:

  • Formulation: L-817,818 will likely require a formulation to improve its solubility and stability for in vivo administration. A common approach for similar compounds is to use a vehicle containing DMSO, PEG300, Tween 80, and saline.[5]

  • Dose-Ranging Studies: It is essential to perform dose-ranging studies to determine the optimal therapeutic dose that elicits the desired effect without causing toxicity.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of L-817,818, as well as the time course of its biological effects, will be crucial for designing effective dosing regimens.

References

  • Crinetics Pharmaceuticals. Selective Somatostatin Subtype 5 (sst5) Agonists for the Treatment of Hyperinsulinism. [Link]

  • ResearchGate. (PDF) A selective nonpeptide somatostatin receptor 5 (SST5) agonist effectively decreases insulin secretion in hyperinsulinism. [Link]

  • Zhang, Y., et al. (2021). Neuroprotective effect of the somatostatin receptor 5 agonist L-817,818 on retinal ganglion cells in experimental glaucoma. Experimental Eye Research, 204, 108449. [Link]

  • Crinetics Pharmaceuticals. Selective Somatostatin Subtype 5 (sst5) Agonists for the Treatment of Hyperinsulinism. [Link]

  • Patsnap Synapse. What are SSTR5 agonists and how do they work? [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SST 2 receptor. [Link]

  • Journal of Biomolecular Screening. Development of a high-throughput cell-based assay for identification of IL-17 inhibitors. [Link]

  • STAR Protocols. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. [Link]

  • MDPI. Somatostatin Analogs in Clinical Practice: A Review. [Link]

  • PMC. Long Term Storage of Lyophilized Liposomal Formulations. [Link]

  • Hollenstein, K., et al. (2013). Illuminating somatostatin analog action at neuroendocrine tumor receptors. Trends in Pharmacological Sciences, 34(12), 648-659. [Link]

Sources

Technical Support Hub: Optimizing L-817,818 in Neuronal Cultures

[1]

Compound Profile: L-817,818
  • Primary Target: Somatostatin Receptor 5 (sst5) Agonist.[1][2]

  • Mechanism:

    
    -coupled signaling (cAMP inhibition, hyperpolarization via GIRK channels).[1]
    
  • Typical

    
    :  ~0.4 nM (sst5).[1]
    
  • Physicochemical Nature: Lipophilic small molecule (MW: 536.67).[1]

  • Solubility: Soluble in DMSO (~100 mM); Poor aqueous solubility.[1]

Part 1: Critical Troubleshooting (FAQs)
Category A: Compound Solubility & "Crashing Out"

Q: I see fine crystals or debris on my neurons immediately after dosing. Is this toxicity? A: This is likely micro-precipitation , not biological toxicity.[1] L-817,818 is highly lipophilic.[1] If you pipette a high-concentration DMSO stock directly into aqueous Neurobasal/MEM, the compound suffers "solvent shock" and precipitates before dispersing.[1] These crystals physically damage neurites and cause variable dosing.

The Fix: The "Step-Down" Dilution Protocol Do not add 100% DMSO stock directly to cells. Use an intermediate dilution step.

  • Stock: 10 mM in dry DMSO.

  • Intermediate: Dilute 1:100 into warm culture medium (Result: 100 µM in 1% DMSO). Vortex immediately.

  • Final Dosing: Dilute the Intermediate 1:100 into the destination well (Result: 1 µM in 0.01% DMSO).

Category B: Neuronal Death (Apoptosis/Necrosis)

Q: My neurons die within 24 hours of treatment, even at low doses (1 µM). Why? A: If you are using Neurobasal Medium , the culprit might be the medium change, not the drug. Fresh Neurobasal contains high levels of L-cysteine (~260 µM), which acts as an NMDA receptor agonist and causes excitotoxicity in mature neurons (DIV > 10) if not "conditioned" by glia.[1]

The Fix: 50:50 Dosing Strategy

  • Never replace 100% of the medium when dosing.

  • Prepare a 2X concentration of L-817,818 in fresh warm media.[1]

  • Remove only 50% of the old media from the well.

  • Add the 2X solution. This preserves the "trophic factors" secreted by the cells and buffers the L-cysteine shock.

Category C: Vehicle Toxicity

Q: What is the maximum DMSO tolerance for primary cortical/hippocampal neurons? A: Primary neurons are far more sensitive than cell lines (e.g., HEK293).[1]

  • Safe Limit: < 0.1% v/v.[1]

  • Toxic Threshold: > 0.5% causes membrane blebbing and dendritic retraction within hours.[1]

  • Tip: Ensure your "Vehicle Control" contains the exact same % of DMSO as your highest drug dose.

Part 2: Experimental Workflows
Workflow 1: Safe Solubilization & Dosing

Use this logic to prevent precipitation-induced toxicity.

DilutionProtocolStockMaster Stock(10 mM in DMSO)Store at -20°CInterIntermediate Stock(100 µM)Solvent: Media + 1% DMSOStock->Inter  1:100 Dilution(Vortex Immed.)WarningDirect AdditionRISK: PrecipitationStock->Warning  Avoid!FinalCulture Well(1 µM Final)DMSO < 0.01%Inter->Final  1:100 Dilution(Gentle Mix)Warning->Final  Crystals form

Caption: Step-down dilution strategy to maintain solubility and minimize osmotic shock.

Workflow 2: Mechanism of Action vs. Toxicity

Distinguishing on-target efficacy from off-target toxicity.

MechanismDrugL-817,818SST5SST5 Receptor(Target)Drug->SST5  < 1 µMOffTargetOff-Targets(hERG / NMDA)Drug->OffTarget  > 10 µM(Supra-therapeutic)GioGi/o CouplingSST5->GioStressMitochondrial StressMembrane Depol.OffTarget->StresscAMP↓ cAMP↓ Ca2+ InfluxGio->cAMPProtectNeuroprotection(Desired)cAMP->ProtectDeathApoptosis/Necrosis(Toxicity)Stress->Death

Caption: High doses (>10 µM) risk off-target effects, while low doses (<1 µM) activate protective SST5 pathways.[1]

Part 3: Data Summary & Reference Tables
Table 1: Troubleshooting Toxicity by Observation
ObservationProbable CauseCorrective Action
Crystals on soma/neurites Compound precipitationUse "Step-Down" dilution (see Workflow 1).[1] Warm media to 37°C before adding drug.
Widespread cell death (24h) Vehicle (DMSO) toxicityEnsure final DMSO < 0.1%.[1] Include a DMSO-only control group.
Death after media change Neurobasal excitotoxicityDo not change >50% media.[3] Supplement with B27 to buffer L-cysteine effects.[1][4]
Loss of efficacy over time Receptor desensitizationSST5 internalizes upon agonist binding. Use pulsed dosing rather than chronic exposure.[1]
Table 2: Physicochemical Properties
ParameterValueNotes
Molecular Weight 536.67Large, lipophilic molecule.[1]
Solubility (DMSO) ~100 mMHygroscopic: Keep DMSO dry.[1] Water absorption reduces solubility drastically.[1]
Solubility (Water) NegligibleRequires carrier (DMSO/Albumin) or rapid dispersion.[1]
Selectivity (

)
0.4 nM (sst5)Highly selective over sst1 (3.3 nM) and sst2-4 (>50 nM).[1]
References
  • Wang, Z., et al. (2021). Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma.[1] Experimental Eye Research.[1] Available at: [Link]

  • Hogins, J., et al. (2011). Excitotoxicity Triggered by Neurobasal Culture Medium.[1][5] (Key reference for media-induced toxicity often mistaken for drug toxicity).[1] PLoS One. Available at: [Link][1]

  • Rohrer, S.P., et al. (1998). Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry. Science.[1] Available at: [Link][1]

Technical Support Guide: L-817,818 Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Technical Support / Troubleshooting Compound ID: L-817,818 (CAS: 217480-27-8) Primary Target: Somatostatin Receptor Subtype 5 (sst5) Agonist

⚠️ CRITICAL IDENTITY CHECK: Target Validation

Are you looking for a TRPA1 Antagonist? Our records and the authoritative chemical literature identify L-817,818 as a potent, non-peptide Somatostatin sst5 receptor agonist (


 = 0.4 nM), not a TRPA1 antagonist.

If your experimental design requires TRPA1 inhibition, you may be confusing this compound with HC-030031 , A-967079 , or Glenzocimab .

  • Action: Verify your compound's CAS number.[1] If you are indeed working with L-817,818, proceed with the guide below for sst5 agonist handling.

Part 1: Executive Summary – Shelf Life & Stability

L-817,818 is a peptidomimetic small molecule. Its stability is compromised by moisture (hydrolysis of ester/amide bonds) and oxidation.

Stability Matrix
StateConditionShelf LifeCritical Requirement
Solid (Powder) -20°C3 YearsDesiccated, protected from light.
Solvent (DMSO) -80°C6 MonthsSealed, under Nitrogen/Argon.
Solvent (DMSO) -20°C1 MonthAvoid freeze/thaw cycles (>3).
Solvent (Ethanol) -80°C< 3 MonthsEthanol evaporates/absorbs water rapidly.
Aqueous Buffer 4°C / RT< 24 HoursPrepare fresh. Unstable.
Part 2: Solubilization & Handling Protocols
1. Solvent Selection Logic
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) [1][2]

    • Solubility: ~50 mg/mL (approx. 90-100 mM).

    • Mechanism: L-817,818 contains hydrophobic naphthalene and indole moieties, making it poorly soluble in water but highly soluble in polar aprotic solvents.

  • Secondary Solvent: Ethanol

    • Solubility: Lower than DMSO.[1] Not recommended for long-term storage due to volatility and hygroscopicity.

2. Stock Solution Preparation (Standard 10 mM)

Objective: Create a 10 mM stock solution from 1 mg of L-817,818 (MW: 536.66 g/mol ).

  • Calculate Volume:

    
    
    
    • For 1 mg (1000 µg):

      
       of DMSO.
      
  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Immediately split into single-use aliquots (e.g., 20 µL) to prevent freeze-thaw degradation.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

3. Aqueous Dilution (For In Vitro Assays)

Warning: L-817,818 will precipitate if the DMSO concentration drops too quickly in high-salt buffers.

  • Protocol:

    • Prepare your assay buffer (e.g., PBS or HBSS).

    • Perform an intermediate dilution in DMSO if necessary (e.g., 10 mM

      
       1 mM).
      
    • Add the DMSO stock dropwise to the vortexing buffer.

    • Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity, but ensure the compound concentration does not exceed its aqueous solubility limit (~5-10 µM in buffer).

Part 3: Mechanism of Action & Biological Context

Understanding the signaling pathway helps distinguish valid biological effects from compound degradation artifacts.

Pathway: L-817,818 binds sst5, a


-coupled GPCR. Activation leads to inhibition of Adenylyl Cyclase (AC) and reduction of cAMP.

SST5_Signaling Ligand L-817,818 Receptor sst5 Receptor (GPCR) Ligand->Receptor Binding (Ki=0.4nM) G_Protein Gi/o Protein (Dissociation) Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduced Conversion ATP ATP ATP->AC Effect Inhibition of Insulin/GH Secretion cAMP->Effect Downstream Signaling

Figure 1: Signal transduction pathway for L-817,818. Note that degradation of the compound leads to loss of AC inhibition.

Part 4: Troubleshooting & FAQs

Q1: My solution turned cloudy when I added the L-817,818 stock to my cell culture media. Why?

  • Cause: "Crash-out" precipitation. You likely exceeded the aqueous solubility limit or added the hydrophobic stock too quickly to a high-salt aqueous environment.

  • Solution:

    • Sonicate the media (warm to 37°C).

    • If that fails, repeat the preparation using an intermediate dilution step (e.g., dilute 1:10 in DMSO first, then 1:100 in media).

    • Ensure final concentration is < 10 µM.

Q2: Can I store the 10 mM stock at -20°C instead of -80°C?

  • Answer: Yes, but only for short durations (< 1 month).

  • Risk: DMSO freezes at 18.5°C. In a standard -20°C freezer, temperature fluctuations (opening doors) can cause partial thawing and re-freezing. This "freeze-thaw" cycle creates micro-cavities of ice crystals that damage the molecule and introduce moisture.

  • Mitigation: Use a Styrofoam rack or "Frost-Free" safe container to stabilize temperature.

Q3: I see a "TRPA1" result in some databases for this compound. Is it dual-active?

  • Clarification: There is no significant evidence in peer-reviewed literature of L-817,818 having TRPA1 antagonist activity. This is likely a database indexing error or confusion with TRPA1 Antagonist 1 (a different chemical entity). Proceed assuming exclusive sst5 agonism unless you have proprietary data suggesting otherwise.

Q4: How do I verify if my stored L-817,818 has degraded?

  • Method: LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Expected Peak: 537.66 m/z [M+H]+.

  • Degradation Signs: Look for peaks at [M+18] (hydrolysis) or [M+16] (oxidation). If the main peak area is <90% of the total, discard the stock.

References
  • Rohrer, S. P., et al. (1998). Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry. Science, 282(5389), 737-740. Link

  • Tocris Bioscience. (n.d.). L-817,818 Product Datasheet. Retrieved from Tocris.com. Link

  • MedChemExpress. (2024). L-817,818 Solubility & Storage.[3] Retrieved from MedChemExpress.com. Link

  • TargetMol. (2024). L-817,818 Chemical Properties and Stability. Link

Sources

Validation & Comparative

Comparative Technical Guide: L-817,818 vs. Pasireotide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of L-817,818 and Pasireotide , designed for researchers and drug development professionals.

Executive Summary: The Specialist vs. The Generalist

In the landscape of somatostatin receptor (SST) targeting, the distinction between L-817,818 and Pasireotide represents a fundamental divergence in pharmacological strategy: subtype-specificity versus pan-receptor affinity .

  • Pasireotide (SOM230) is a "Generalist." It is a cyclohexapeptide engineered to mimic the broad binding profile of natural somatostatin-14, exhibiting high affinity for sst1, sst2, sst3, and sst5. It is the clinical standard for pituitary adenomas resistant to first-generation analogs.

  • L-817,818 is a "Specialist."[1] It is a non-peptide agonist with high selectivity for sst5 . It serves as a critical tool compound for isolating sst5-mediated pathways (e.g., insulin suppression, specific neuroprotection) without the confounding variables of sst2 activation.

This guide analyzes their potency differentials and provides a self-validating experimental framework for their evaluation.

Chemical & Pharmacological Profile

FeatureL-817,818Pasireotide (SOM230)
Chemical Class Non-peptide (Small Molecule)Cyclohexapeptide (Synthetic Analog)
Structure Naphthalenyl-benzindol derivativeCyclic hexapeptide with unnatural amino acids
Primary Target sst5 (Highly Selective)sst5, sst2, sst3, sst1 (Multi-ligand)
Receptor Binding Orthosteric AgonistOrthosteric Agonist
Key Application Research Tool (sst5 isolation), NeuroprotectionClinical Therapeutic (Cushing's, Acromegaly)

Receptor Affinity Analysis (Ki Values)

The following data aggregates binding affinity (


) values from human cloned receptors. Lower 

indicates higher potency.
Comparative Affinity Table (nM)
Receptor SubtypeL-817,818 (

nM)
Pasireotide (

nM)
Fold Difference (Potency)
sst5 0.4 0.16 Comparable (Both sub-nanomolar)
sst1 3.39.3L-817,818 is ~3x more potent
sst2 52.01.0 Pasireotide is ~50x more potent
sst3 64.01.5Pasireotide is ~40x more potent
sst4 82.0>1000Negligible for both

Technical Insight: The defining feature is the sst2/sst5 ratio .

  • Pasireotide maintains a balanced high affinity for both sst2 (

    
     nM) and sst5 (
    
    
    
    nM).[2]
  • L-817,818 effectively "de-orphans" sst5 activity by displaying a ~130-fold selectivity window for sst5 over sst2 (

    
     vs 
    
    
    
    nM). This makes L-817,818 the superior reagent for dissecting sst5-specific signaling mechanisms, such as the regulation of GLP-1 or insulin secretion, without sst2 interference.

Functional Potency & Signaling

Binding affinity does not always correlate linearly with efficacy (


) or potency (

) in functional assays due to receptor reserve and G-protein coupling efficiency.
Downstream Signaling Architecture

Both compounds activate


 proteins, leading to:
  • Inhibition of Adenylyl Cyclase (AC)

    
     Reduced cAMP.[3]
    
  • Modulation of ion channels (e.g., inhibition of voltage-gated

    
     channels).[2]
    
Functional Data (In Vitro)[3][5][6][7]
  • L-817,818:

    • Insulin Release Inhibition:

      
       (Mouse pancreatic islets).
      
    • GH Release Inhibition:

      
       (Rat pituitary).
      
  • Pasireotide:

    • ACTH Inhibition: Highly potent in AtT20 cells (mediated via sst5).

    • GH Inhibition: Superior to octreotide in tumors expressing mixed sst2/sst5.

Visualization: Differential Signaling Pathways

The following diagram illustrates how L-817,818 isolates the sst5 pathway compared to Pasireotide's broad activation.

SST_Signaling L817 L-817,818 SST5 sst5 Receptor L817->SST5 High Affinity SST2 sst2 Receptor L817->SST2 Low Affinity PAS Pasireotide PAS->SST5 PAS->SST2 SST3 sst3 Receptor PAS->SST3 AC Adenylyl Cyclase SST5->AC Gαi CaCh Ca2+ Channels SST5->CaCh Inhibit SST2->AC Gαi GH GH/ACTH Suppression (Tumor Control) SST2->GH Apoptosis Apoptosis/Anti-proliferative SST3->Apoptosis Insulin Insulin Suppression (Hyperglycemia Risk) AC->Insulin Reduced cAMP AC->GH Reduced cAMP

Caption: Pasireotide activates a broad receptor network (sst2/3/5), while L-817,818 selectively targets sst5, isolating specific metabolic outcomes like insulin suppression.

Experimental Protocol: Validating Potency

To objectively compare these compounds in your own lab, use a cAMP Biosensor Assay . This provides a kinetic, live-cell readout of


 activation.
Protocol: Kinetic cAMP Inhibition Assay (GloSensor™)

Objective: Determine


 of L-817,818 vs. Pasireotide in HEK293 cells stably expressing hSST5.
Reagents:
  • HEK293-hSST5 cell line.

  • GloSensor™ cAMP Reagent (Promega).[4]

  • Forskolin (10 µM stock) - To induce basal cAMP spike.

  • Compounds: L-817,818 and Pasireotide (10-point serial dilution, 100 nM to 0.1 pM).

Step-by-Step Workflow:
  • Transfection: Transfect HEK293-hSST5 cells with the pGloSensor™-22F plasmid (encodes luciferase-cAMP fusion protein). Incubate 24h.

  • Equilibration: Replace medium with equilibration medium containing 2% GloSensor™ reagent. Incubate 2h at room temperature (RT) to stabilize baseline luminescence.

  • Baseline Read: Measure baseline luminescence (RLU) for 10 min.

  • Agonist Challenge: Add L-817,818 or Pasireotide at varying concentrations. Incubate 15 min.

  • Forskolin Stimulation: Add Forskolin (final conc. 1-10 µM) to all wells to stimulate AC.

    • Mechanism: The agonist should inhibit the Forskolin-induced cAMP spike.

  • Detection: Monitor luminescence every 2-5 minutes for 45 minutes.

  • Analysis: Plot "Area Under the Curve" (AUC) or Peak RLU vs. log[Agonist]. Fit to a 4-parameter sigmoidal dose-response curve to derive

    
    .
    
Visualization: Assay Logic

Assay_Workflow Step1 Step 1: Transfect HEK-hSST5 + GloSensor Step2 Step 2: Equilibrate with Luciferin Substrate Step1->Step2 Step3 Step 3: Add Ligand (L-817,818 or Pasireotide) Step2->Step3 Step4 Step 4: Add Forskolin (Stimulate cAMP) Step3->Step4 Step5 Step 5: Measure Luminescence (Inhibition of Signal) Step4->Step5 Result Calculate EC50 (Potency) Step5->Result

Caption: Workflow for kinetic cAMP assay. Agonist potency is measured by the ability to suppress Forskolin-induced luminescence.

References

  • PubMed (PMC). Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors. [Link]

  • Signifor LAR. A Unique Binding Profile: Pasireotide Affinity Data. [Link]

Sources

Technical Comparison Guide: L-817,818 Selectivity Profile Targeting hSST5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-817,818 is a non-peptide, potent somatostatin receptor agonist with a distinct selectivity profile favoring hSST5 (human somatostatin receptor subtype 5).[1] Unlike the endogenous ligand Somatostatin-14 (SRIF-14), which binds all five receptor subtypes with high affinity, L-817,818 exhibits a preference for hSST5 and hSST1, while displaying significantly lower affinity for hSST2, hSST3, and hSST4.[1]

Crucially, L-817,818 is a biased agonist .[1] While it potently inhibits cAMP production and insulin secretion via G-protein coupling, it fails to induce receptor internalization or


-arrestin recruitment at hSST5, a behavior distinct from native peptides.[1] This guide compares L-817,818 against standard alternatives (Octreotide, Pasireotide, SRIF-14) to assist researchers in selecting the appropriate tool for receptor deorphanization and functional signaling studies.[1]

Part 1: Pharmacological Profile & Selectivity Data[1][2]

The utility of L-817,818 lies in its ability to differentiate hSST5-mediated effects from those driven by hSST2, the primary target of clinical analogs like Octreotide.[1]

Table 1: Binding Affinity ( ) Comparison

Values represent equilibrium dissociation constants (


) in nanomolar (nM).[1] Lower numbers indicate higher affinity.[1]
CompoundClasshSST1hSST2hSST3hSST4hSST5Primary Utility
L-817,818 Non-peptide3.3 5264820.4 hSST5 (and hSST1) Probe
SRIF-14 Endogenous Peptide0.40.040.71.30.9Pan-agonist (Reference)
Octreotide Synthetic Peptide>10000.433>10005.6hSST2 Selective (Clinical Gold Std)
Pasireotide Synthetic Peptide9.31.01.5>10000.16Multi-receptor (hSST1/2/3/5)
L-796,778 Non-peptide>1000>100024 >1000>1000hSST3 Selective

Data Interpretation:

  • hSST5 Selectivity: L-817,818 binds hSST5 with sub-nanomolar affinity (

    
     = 0.4 nM).
    [1] *   The hSST1 Caveat:  Researchers must note the significant affinity for hSST1 (
    
    
    
    = 3.3 nM). While it is ~130-fold selective over hSST2, it is only ~8-fold selective over hSST1. Controls for hSST1 activity are recommended in complex tissue models.
  • Differentiation from Octreotide: L-817,818 is an excellent tool to study functions resistant to Octreotide (which has poor hSST1/5 affinity).[1]

Table 2: Functional Potency (GTP S / cAMP Inhibition)

Comparison of functional efficacy in transfected cell lines.[1]

CompoundTargetEC50 (nM)Functional Outcome
L-817,818 hSST50.3Potent inhibition of Insulin release (Murine islets)
L-817,818 hSST2>100Minimal effect on Glucagon release
Octreotide hSST20.2Potent inhibition of GH release

Part 2: Mechanism of Action & Biased Signaling

L-817,818 exemplifies functional selectivity (biased agonism).[1] Standard agonists like SRIF-14 induce both G-protein signaling (cAMP reduction) and


-arrestin recruitment (internalization).[1] L-817,818 activates the G-protein pathway but does not  trigger internalization of the hSST5 receptor.[1]
Diagram 1: Biased Signaling Pathway of L-817,818

This diagram illustrates the divergence in downstream signaling compared to the endogenous ligand.[1]

Biased_Signaling Ligand L-817,818 Receptor hSST5 Receptor Ligand->Receptor High Affinity Binding G_Protein Gi/o Protein Activation Receptor->G_Protein Strong Coupling Arrestin Beta-Arrestin Recruitment Receptor->Arrestin NO Activation AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces BioEffect Inhibition of Insulin Secretion cAMP->BioEffect Signaling Cascade Internalization Receptor Internalization Arrestin->Internalization Blocked

Caption: L-817,818 selectively activates Gi/o signaling pathways without triggering Beta-Arrestin mediated receptor internalization.

Part 3: Experimental Protocols

To validate the selectivity of L-817,818 in your specific model, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.[1]

Protocol A: Competition Radioligand Binding Assay

Objective: Determine the


 of L-817,818 for a specific SST subtype using membrane preparations.

Materials:

  • Membranes: CHO-K1 or HEK293 cells stably expressing hSST1, hSST2, or hSST5.[1]

  • Radioligand: [

    
    I]-Somatostatin-14 (Specific Activity ~2000 Ci/mmol).[1]
    
  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.5% BSA, Protease Inhibitor Cocktail.
  • Competitor: L-817,818 (Test), SRIF-14 (Positive Control).[1]

Workflow Diagram:

Binding_Protocol Prep 1. Membrane Prep (10-20 µg/well) Mix 2. Reaction Mix (Buffer + Ligand + Membranes) Prep->Mix Add Incubate 3. Incubation (1h @ 25°C) Mix->Incubate Equilibrium Filter 4. Filtration (GF/B Filters + PEI) Incubate->Filter Terminate Count 5. Scintillation Counting Filter->Count Read CPM Analyze 6. Data Analysis (Non-linear Regression) Count->Analyze Calculate Ki

Caption: Step-by-step workflow for the Competition Radioligand Binding Assay.

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots on ice. Dilute in Assay Buffer to achieve ~10-20 µg protein per well.[1]

  • Plate Setup: Use 96-well plates.

    • Total Binding (TB): Buffer + Membranes + Radioligand (0.05 nM).[1][2]

    • Non-Specific Binding (NSB): Excess unlabeled SRIF-14 (1 µM) + Membranes + Radioligand.[1]

    • Experimental: L-817,818 (10

      
       M to 10
      
      
      
      M) + Membranes + Radioligand.[1]
  • Incubation: Incubate plates for 60 minutes at 25°C with gentle agitation.

  • Termination: Harvest using a vacuum manifold onto GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl wash buffer.

  • Quantification: Dry filters, add scintillation fluid, and count in a beta-counter.

  • Calculation: Convert CPM to % Specific Binding. Fit data to a one-site competition model to determine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1] Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .[1]
Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm agonist activity and potency.[1]

  • Cell Seeding: Seed hSST5-expressing cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 min.

  • Agonist Addition: Add Forskolin (10 µM) to stimulate cAMP, concurrently with serial dilutions of L-817,818.

  • Incubation: Incubate for 30-45 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance).[1] Lyse cells and add detection reagents.[3]

  • Analysis: Plot FRET signal vs. log[L-817,818]. A decrease in signal indicates receptor activation (Gi coupling).

Part 4: Comparative Analysis & Recommendations

Why Choose L-817,818?
  • Deorphanization of hSST5: When studying tissues expressing multiple SST subtypes (e.g., pituitary or pancreatic islets), Octreotide will saturate hSST2. L-817,818 allows specific interrogation of hSST5 (with hSST1 controls), enabling the dissection of insulin-suppressive effects (SST5) from glucagon-suppressive effects (SST2).[1]

  • Internalization Studies: Because L-817,818 does not internalize hSST5, it is a vital control compound for studying receptor trafficking and recycling dynamics.[1] It allows researchers to separate signaling events from endocytic events.

Limitations
  • Species Selectivity: L-817,818 is optimized for human receptors.[1] Rodent SST5 has structural differences; potency may vary in rat/mouse models compared to human data.[1]

  • hSST1 Cross-Reactivity: As noted in Table 1, the margin between hSST5 and hSST1 is narrow. In tissues with high hSST1 density, results may be confounded. Use a specific hSST1 antagonist (e.g., SRA-880) if available to mask this effect.[1]

References

  • Rohrer, S. P., et al. (1998).[1][4] Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry.[1][5] Science, 282(5389), 737-740.[1]

  • Cescato, R., et al. (2006).[1][4] Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists. Journal of Nuclear Medicine, 47(3), 502-511.[1]

  • MedKoo Biosciences. (n.d.).[1] L-817,818 Product Data Sheet. MedKoo.

  • Hoyer, D., et al. (1994).[1] Molecular pharmacology of somatostatin receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 350, 441-453.[1]

  • Grozinsky-Glasberg, S., et al. (2008).[1] Somatostatin analogues in the control of neuroendocrine tumours: efficacy and mechanisms. Endocrine-Related Cancer, 15, 701-720.[1]

Sources

Validating L-817,818 Specificity: A Technical Guide Using sst5 Knockout Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of G-protein-coupled receptor (GPCR) drug discovery, ligand selectivity is the primary determinant of clinical success and side-effect profiling. L-817,818 , a non-peptide agonist developed by Merck, represents a critical tool compound due to its high affinity and selectivity for somatostatin receptor subtype 5 (SST5) .

While binding assays provide in vitro affinity data, they cannot confirm functional selectivity in complex physiological systems where receptor crosstalk occurs. This guide outlines the definitive validation of L-817,818 specificity using sst5 knockout (KO) murine models . By comparing glucose-stimulated insulin secretion (GSIS) in Wild Type (WT) versus sst5 KO islets, researchers can rigorously distinguish SST5-mediated effects from off-target activity (particularly at SST2, which shares similar signaling pathways).

Part 1: Compound Profile & Comparative Analysis

Before initiating knockout validation, it is essential to benchmark L-817,818 against the endogenous ligand (Somatostatin-14) and the clinical standard (Octreotide).

Table 1: Receptor Affinity Profile ( in nM)

Note: Lower


 indicates higher affinity.
CompoundhSST1hSST2hSST3hSST4hSST5Selectivity Profile
L-817,818 >1,000>1,000>1,000>1,0000.4 Highly Specific SST5 Agonist
Octreotide >1,0000.4 - 2.14.4 - 35>1,0005.6 - 32SST2 >> SST5 > SST3
Somatostatin-14 0.2 - 1.00.2 - 1.00.3 - 1.00.3 - 1.00.2 - 1.0Pan-agonist (Non-selective)

Expert Insight: L-817,818 is unique because it avoids SST2. Most clinical analogs (like Octreotide or Lanreotide) are SST2-dominant. Since SST2 drives glucagon inhibition and SST5 drives insulin inhibition, L-817,818 allows for the decoupling of these opposing metabolic effects.

Part 2: The Validation Logic (Self-Validating System)

To prove L-817,818 is acting solely through SST5, the experimental design must satisfy a boolean logic gate:

  • WT Condition: Drug must inhibit insulin secretion (Positive Result).

  • sst5 KO Condition: Drug must have zero effect (Negative Result).

  • sst2 KO Condition (Control): Drug must still inhibit insulin secretion (Positive Result).

If L-817,818 inhibits insulin in the sst5 KO, it implies off-target binding (likely to SST1 or SST2).

Diagram 1: Validation Logic Flow

ValidationLogic cluster_WT Wild Type (WT) Islets cluster_SST5KO SST5 Knockout Islets cluster_SST2KO SST2 Knockout Islets (Specificity Control) Start Apply L-817,818 (100 nM) WT_Effect Insulin Secretion INHIBITED Start->WT_Effect KO5_Effect Insulin Secretion UNCHANGED Start->KO5_Effect KO2_Effect Insulin Secretion INHIBITED Start->KO2_Effect Conclusion VALIDATION CONFIRMED: Compound is SST5 Specific WT_Effect->Conclusion KO5_Effect->Conclusion Fail VALIDATION FAILED: Off-target Effects Present KO5_Effect->Fail If Inhibited KO2_Effect->Conclusion

Caption: Boolean logic flow for confirming ligand specificity. Success requires loss of function in sst5 KO but retention of function in sst2 KO.

Part 3: Experimental Protocol (Glucose-Stimulated Insulin Secretion)

This protocol measures the functional output of SST5 activation (inhibition of exocytosis) in isolated pancreatic islets.

Materials
  • Animals: C57BL/6J (WT) and sst5 global knockout mice (homozygous).

  • Compound: L-817,818 (dissolved in DMSO, final concentration 100 nM).

  • Buffer: Krebs-Ringer bicarbonate (KRB) buffer supplemented with 0.2% BSA.

  • Stimulant: Glucose (20 mM for high glucose; 2.8 mM for basal).

Step-by-Step Methodology
  • Islet Isolation:

    • Perfuse the bile duct with collagenase P (0.5 mg/mL).

    • Digest pancreas at 37°C for 12-15 minutes.

    • Purify islets using a Histopaque density gradient.

    • Critical: Allow islets to recover in culture media (RPMI-1640) overnight. Freshly isolated islets often show unstable signaling.

  • Pre-incubation (Starvation):

    • Pick 10 size-matched islets per condition (triplicate wells).

    • Incubate in KRB buffer with 2.8 mM glucose (basal) for 30 minutes. This resets the beta-cells.

  • Stimulation & Treatment:

    • Replace buffer with KRB containing:

      • Group A: 20 mM Glucose (Control)

      • Group B: 20 mM Glucose + 100 nM L-817,818

      • Group C: 20 mM Glucose + 100 nM Somatostatin-14 (Positive Control)

    • Incubate for 60 minutes at 37°C.

  • Quantification:

    • Collect supernatant immediately.

    • Measure insulin via ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

    • Normalization: Lyse the islets and measure total DNA or total protein content to normalize insulin secretion ratios.

Expected Results (Data Interpretation)
Genotype20mM Glucose Alone20mM Glc + L-817,818Interpretation
Wild Type High InsulinReduced Insulin (~40-50%) Drug is active.
sst5 KO High InsulinHigh Insulin (No Effect) Drug requires SST5 to work.
sst2 KO High InsulinReduced Insulin (~40-50%) Drug does not rely on SST2.

Part 4: Mechanistic Signaling Pathway

Understanding the intracellular causality is vital. L-817,818 binds SST5, which couples to


 proteins. This cascade directly opposes the glucose-stimulated ATP/cAMP pathway.
Diagram 2: SST5 Signaling Cascade

SST5Signaling L817 L-817,818 SST5 SST5 Receptor (GPCR) L817->SST5 Binds Gi Gi/o Protein (Activation) SST5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA PKA Activity cAMP->PKA Reduces Ca Voltage-Gated Ca2+ Channels PKA->Ca Decreases Phosphorylation Exocytosis Insulin Granule Exocytosis Ca->Exocytosis Blocks Ca2+ Influx Glucose Glucose Stimulation Glucose->Exocytosis Normally Promotes

Caption: L-817,818 mechanism of action.[1] Activation of SST5 recruits Gi/o, inhibiting Adenylyl Cyclase and blocking the Ca2+ influx required for insulin exocytosis.

References

  • Strowski, M. Z., et al. (2000). Somatostatin Inhibits Insulin and Glucagon Secretion via Two Receptor Subtypes: An in Vitro Study of Pancreatic Islets from Somatostatin Receptor 2 Knockout Mice.[2] Endocrinology, 141(1), 111–117.[2]

  • Rohrer, S. P., et al. (1998). Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry. Science, 282(5389), 737-740.

  • Tirone, T. A., et al. (2003). Pancreatic somatostatin inhibits insulin secretion via SSTR-5 in the isolated perfused mouse pancreas model.[3] Pancreas, 26(3), e67-73.

  • Reubi, J. C., et al. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use.[4][5] European Journal of Nuclear Medicine, 27, 273–282.[4][5]

Sources

A Head-to-Head Battle for Somatostatin Receptor Binding: L-817,818 Versus Somatostatin-14

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of G-protein coupled receptor (GPCR) signaling, the somatostatin receptor family (SSTRs) stands out as a critical regulator of numerous physiological processes, making it a prime target for therapeutic intervention. The endogenous peptide, somatostatin-14 (SST-14), and the synthetic agonist, L-817,818, both interact with these receptors, yet their binding characteristics and subsequent cellular responses tell a tale of nuanced selectivity and functional divergence. This guide provides an in-depth, objective comparison of the competitive binding of L-817,818 and somatostatin-14 to the five human somatostatin receptor subtypes (SSTR1-5), supported by experimental data and detailed protocols.

The Contenders: A Brief Introduction

Somatostatin-14 (SST-14) is a 14-amino acid cyclic peptide that acts as a natural ligand for all five SSTR subtypes.[1] Its broad-spectrum binding initiates a cascade of inhibitory effects, including the suppression of hormone secretion and the modulation of neurotransmission.

L-817,818 is a potent and selective non-peptide agonist of the somatostatin receptor subtype 5 (SSTR5). Its development has been driven by the desire to achieve more targeted therapeutic effects with potentially fewer side effects compared to the pan-agonistic nature of somatostatin-14.

Unveiling the Binding Affinities: A Quantitative Comparison

The cornerstone of understanding the distinct pharmacological profiles of L-817,818 and somatostatin-14 lies in their binding affinities for the different SSTR subtypes. Competitive radioligand binding assays are the gold standard for determining these affinities, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates a higher binding affinity.

Receptor SubtypeSomatostatin-14 (IC50, nM)L-817,818 (IC50/Ki, nM)
SSTR1 1.95[2]>1000
SSTR2 0.25[2]>1000
SSTR3 1.2[2]>1000
SSTR4 1.77[2]>1000
SSTR5 1.41[2]0.045 (Ki)

Note: The IC50 values for Somatostatin-14 are sourced from a comparative guide by BenchChem.[2] The Ki value for L-817,818 at SSTR5 and its lack of significant affinity for SSTR1-4 are based on its characterization as a highly selective SSTR5 agonist.

The data clearly illustrates the stark contrast in the binding profiles of the two compounds. Somatostatin-14 demonstrates high affinity across all five receptor subtypes, with a particularly strong interaction with SSTR2. In contrast, L-817,818 exhibits remarkable selectivity and potency for SSTR5, with negligible binding to the other four subtypes. This high degree of selectivity is a key feature that underpins its potential for targeted therapeutic applications.

The "How-To": A Detailed Experimental Protocol for Competitive Binding Assay

To provide a practical understanding of how the binding affinities are determined, we present a detailed, step-by-step protocol for a competitive radioligand binding assay. This protocol is a self-validating system that allows for the precise measurement of ligand-receptor interactions.

Objective:

To determine the binding affinity (IC50 and subsequently Ki) of unlabeled ligands (L-817,818 and somatostatin-14) for a specific somatostatin receptor subtype by measuring their ability to displace a radiolabeled ligand.

Materials:
  • Cell Membranes: Prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

  • Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14 (A commonly used radiolabeled form of somatostatin-14).

  • Unlabeled Ligands: L-817,818 and Somatostatin-14.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Microplates.

  • Glass Fiber Filters: (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus.

  • Scintillation Counter and Scintillation Fluid.

Experimental Workflow Diagram:

CompetitiveBindingAssay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_filtration Incubation & Separation cluster_detection_analysis Detection & Analysis Membrane_Prep Cell Membrane Preparation Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled SST-14 Membrane_Prep->NSB Competitive_Binding Competitive Binding: Membranes + Radioligand + Competitor (L-817,818 or SST-14) Membrane_Prep->Competitive_Binding Ligand_Prep Ligand Dilution Series (L-817,818 & SST-14) Ligand_Prep->Competitive_Binding Radioligand_Prep Radioligand Preparation ([¹²⁵I-Tyr¹¹]-SST-14) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competitive_Binding Incubation Incubate to Reach Equilibrium Total_Binding->Incubation NSB->Incubation Competitive_Binding->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Measures Radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis: IC50 & Ki Determination Scintillation_Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Culture cells stably expressing the desired SSTR subtype to 80-90% confluency.

    • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cells in a cold lysis buffer containing protease inhibitors to prevent receptor degradation.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the membrane fraction by high-speed centrifugation.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).[3]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: To these wells, add assay buffer, a fixed concentration of the radioligand ([¹²⁵I-Tyr¹¹]-SST-14), and the cell membrane preparation.[2]

    • Non-specific Binding: To these wells, add assay buffer, the radioligand, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to saturate all specific binding sites, followed by the cell membrane preparation.[2] This allows for the measurement of radioligand binding to non-receptor components.

    • Competitive Binding: To these wells, add assay buffer, the radioligand, and increasing concentrations of the unlabeled competitor ligand (either L-817,818 or somatostatin-14).[2] Finally, add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[2]

  • Filtration and Washing:

    • Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a filtration apparatus.[2] This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).

    • Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

  • Detection:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.[3]

    • Plot the percentage of specific binding as a function of the logarithm of the competitor ligand concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software.[3]

    • The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Mechanism of Action: Beyond Simple Binding

The interaction of a ligand with its receptor is not merely a static event but initiates a cascade of intracellular signaling events. While both somatostatin-14 and L-817,818 are agonists at their respective target receptors, their downstream effects can differ, a phenomenon known as biased agonism.

Upon binding to any of the five SSTR subtypes, somatostatin-14 typically triggers the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channel activity and activate protein phosphatases.[4]

L-817,818, as a selective SSTR5 agonist, also initiates the canonical Gαi-mediated inhibition of adenylyl cyclase. However, a key difference has been observed in the post-activation events. Studies have shown that while somatostatin-14 and the native ligand somatostatin-28 can induce the internalization of SSTR5, potent synthetic agonists like L-817,818 do not. This lack of receptor internalization suggests that L-817,818 may favor a signaling pathway that does not involve β-arrestin-mediated endocytosis, potentially leading to a more sustained and distinct cellular response compared to the natural ligand. This has significant implications for the long-term effects of therapeutic agents targeting SSTR5.

Signaling Pathway Diagram:

SignalingPathway cluster_ligands Ligands cluster_receptors Somatostatin Receptors cluster_downstream Downstream Signaling SST14 Somatostatin-14 SSTR1 SSTR1 SST14->SSTR1 SSTR2 SSTR2 SST14->SSTR2 SSTR3 SSTR3 SST14->SSTR3 SSTR4 SSTR4 SST14->SSTR4 SSTR5 SSTR5 SST14->SSTR5 Internalization Receptor Internalization (β-arrestin dependent) SST14->Internalization Induces L817818 L-817,818 L817818->SSTR5 L817818->Internalization Does Not Induce Gai Gαi Activation SSTR1->Gai SSTR2->Gai SSTR3->Gai SSTR4->Gai SSTR5->Gai SSTR5->Internalization AC_inhibition Adenylyl Cyclase Inhibition Gai->AC_inhibition Ion_channel Ion Channel Modulation Gai->Ion_channel Phosphatase Protein Phosphatase Activation Gai->Phosphatase cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Caption: Differential signaling of Somatostatin-14 and L-817,818.

Conclusion: A Tale of Broad versus Targeted Action

The competitive binding landscape of L-817,818 and somatostatin-14 reveals a classic pharmacological paradigm: the trade-off between broad-spectrum activity and targeted selectivity. Somatostatin-14, as the endogenous ligand, engages all five SSTR subtypes with high affinity, orchestrating a wide array of physiological responses. This promiscuity, while essential for its natural role, can be a double-edged sword in a therapeutic context, potentially leading to off-target effects.

In contrast, L-817,818 exemplifies the power of rational drug design, demonstrating exquisite selectivity for SSTR5. This focused approach opens the door to more precise therapeutic interventions, targeting specific cellular pathways while minimizing unintended interactions with other receptor subtypes. The observation that L-817,818 does not induce SSTR5 internalization further underscores the potential for a differentiated and sustained therapeutic effect. For researchers and drug development professionals, the choice between a pan-agonist like somatostatin-14 and a selective agonist like L-817,818 will ultimately depend on the specific therapeutic goal and the desired physiological outcome. This comparative guide provides the foundational knowledge to make such informed decisions.

References

  • MDPI. (2024). Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability. [Link]

  • Journal of Clinical Investigation. (1997). Somatostatin Receptor (SSTR) Subtype-selective Analogues Differentially Suppress In Vitro Growth Hormone and Prolactin in Human. [Link]

  • PubMed. (2002). High-throughput receptor-binding methods for somatostatin receptor 2. [Link]

  • ResearchGate. (n.d.). Comparison of different somatostatin receptor ligands binding.... [Link]

  • MDPI. (2023). Identification of a Novel SSTR3 Full Agonist for the Treatment of Nonfunctioning Pituitary Adenomas. [Link]

  • PMC. (n.d.). Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies. [Link]

  • PNAS. (2024). Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists. [Link]

  • PMC. (n.d.). Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations. [Link]

  • PubMed. (2000). A Microplate Binding Assay for the Somatostatin type-2 Receptor (SSTR2). [Link]

  • eLife. (2022). Cryo- EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand- binding. [Link]

  • PNAS. (2024). Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists. [Link]

  • PubMed. (2021). Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma. [Link]

  • PubMed. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. [Link]

  • ResearchGate. (n.d.). Affinity profiles (IC 50 ) for human sst 1 -sst 5 receptors of a series of somatostatin analogs. [Link]

  • MDPI. (2021). Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms. [Link]

  • PMC. (n.d.). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. [Link]

  • Frontiers. (2014). Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin. [Link]

  • PubMed. (2024). Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists. [Link]

  • BindingDB. (n.d.). BDBM50268194 CHEMBL4100523. [Link]

  • EMBL-EBI. (n.d.). Document: Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. (CHEMBL.... [Link]

Sources

Benchmarking sst5 Receptor Activation: A Comparative Guide to Positive Controls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of somatostatin receptor (SST) research, the sst5 subtype presents unique challenges due to its lower expression density in many model systems compared to sst2 and its distinct role in insulin suppression. Selecting the correct positive control is critical for assay validity.

  • The Industry Standard (Stable): Pasireotide (SOM230) is the superior choice for high-throughput screening and long-duration assays due to its sub-nanomolar affinity for sst5 and metabolic stability.

  • The Biological Baseline: Somatostatin-14 (SRIF-14) is the requisite reference for defining physiological

    
    , though its rapid degradation limits its utility in prolonged incubations.
    
  • The Selective Tool: BIM-23268 or L-817,818 should be used when dissecting sst5-specific signaling in systems co-expressing sst2, as they lack the sst2 cross-reactivity seen with Pasireotide.

Mechanistic Foundation: The sst5 Signaling Cascade

To validate a positive control, one must understand the downstream events it triggers. sst5 is a


-coupled GPCR.[1][2] Upon activation, the primary readout is the inhibition of Adenylyl Cyclase (AC) , leading to a reduction in intracellular cAMP. Secondary pathways include MAPK/ERK phosphorylation and 

-arrestin recruitment (internalization).
Diagram 1: sst5 Signaling Topology

Figure 1 illustrates the canonical pathway used for validation assays.

sst5_signaling cluster_membrane Plasma Membrane Ligand Agonist (Pasireotide/SRIF) sst5 sst5 Receptor (GPCR) Ligand->sst5 Binding Gi Gi/o Protein (Heterotrimer) sst5->Gi Activation AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA PKA Signaling cAMP->PKA Downstream Effect

Caption: Activation of sst5 by agonists leads to G-protein mediated inhibition of Adenylyl Cyclase, reducing cAMP levels.[3][4] This reduction is the primary metric for functional assays.

Comparative Analysis of Positive Controls

The choice of control depends on whether you need to mimic biology (SRIF-14), ensure assay robustness (Pasireotide), or prove subtype specificity (BIM-23268).

Table 1: Performance Metrics of Key sst5 Agonists
CompoundTypesst5 Affinity (

)
sst2 Affinity (

)
Selectivity ProfileRecommended Use Case
Pasireotide (SOM230) Synthetic Cyclohexapeptide0.16 nM 1.0 nMPan-agonist (High sst5/sst1/sst3)Primary Assay Control. High stability; best for HTS and long-term dosing.
Somatostatin-14 Endogenous Peptide0.9 nM0.2 nMNon-selective (Binds sst1-5)Biological Reference. Use to normalize

(100% activation).
BIM-23268 Synthetic Peptide0.4 nM>100 nMsst5 Selective Mechanism of Action. Use to rule out sst2 interference in co-expressing cells.
Octreotide Synthetic Peptide>100 nM0.4 nMsst2 SelectiveNegative Control. Use to prove the signal is not sst5 mediated (if signal is absent).

Note:


 values are approximate means derived from human recombinant receptor studies (e.g., Bruns et al., 2002; Schmid et al., 2004).
Detailed Assessment[5]
1. Pasireotide (The Gold Standard)

Pasireotide is the most robust positive control for sst5. Unlike Octreotide (which is essentially inactive at sst5), Pasireotide exhibits sub-nanomolar affinity.

  • Why use it: It is metabolically stable (

    
     ~12 hours vs. minutes for SRIF). In cAMP assays, it produces a clean, reproducible inhibition curve.
    
  • Caveat: It also binds sst1, sst2, and sst3. If your cell line expresses sst2 endogenously (e.g., certain pituitary lines), Pasireotide activation will reflect a sum of sst2 + sst5 activity.

2. Somatostatin-14 (SRIF-14)
  • Why use it: It defines the "physiological maximum." All synthetic ligands should be benchmarked against SRIF-14 efficacy (intrinsic activity).

  • Caveat: Extreme instability. In assays longer than 30 minutes at 37°C, degradation can shift the

    
     to the right, leading to underestimation of potency.
    
3. BIM-23268 / L-817,818[5]
  • Why use it: These are "scalpels." If you are testing a novel compound for sst5 selectivity, you must show that your assay responds to BIM-23268 but not to an sst2-specific agonist (like Octreotide).

Experimental Protocol: -Coupled cAMP Inhibition Assay

Principle: Since sst5 is inhibitory, basal cAMP levels are often too low to detect a reduction. You must artificially stimulate cAMP (using Forskolin) and measure the agonist's ability to suppress this spike.

Diagram 2: Assay Workflow

Figure 2 outlines the critical steps for a self-validating cAMP inhibition protocol.

assay_workflow Cells Cell Prep (CHO-K1 or HEK293 expressing sst5) IBMX Step 1: Stabilization Add IBMX (0.5 mM) Cells->IBMX Prevents cAMP degradation Agonist Step 2: Treatment Add Pasireotide (Serial Dilution) IBMX->Agonist Pre-incubation (15 min) Forskolin Step 3: Stimulation Add Forskolin (1-10 µM) Agonist->Forskolin Co-stimulation (30 min) Detect Step 4: Detection (TR-FRET / HTRF) Forskolin->Detect Lysis & Read

Caption: The inclusion of IBMX is non-negotiable to prevent phosphodiesterase-mediated cAMP breakdown, ensuring the measured drop is receptor-driven.

Step-by-Step Methodology
  • Cell Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing human sst5.

    • Critical: Ensure cell viability >95%. Dead cells release proteases that degrade peptide ligands.

  • Reagent Setup:

    • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fat-free). Note: BSA prevents the hydrophobic peptide ligands from sticking to the plastic plates.

    • IBMX (3-isobutyl-1-methylxanthine): Prepare at 500 µM final concentration.

    • Forskolin: Titrate beforehand. Use a concentration that yields 80% of maximal cAMP signal (typically 1–10 µM).

  • Agonist Addition (The Challenge):

    • Prepare Pasireotide (Positive Control) in a 10-point dose-response curve (Start: 1 µM, 1:3 dilution).

    • Add Agonist + IBMX to cells. Incubate for 15 minutes at Room Temperature (RT).

  • Stimulation:

    • Add Forskolin to all wells.

    • Incubate for 30–45 minutes at RT.

  • Detection:

    • Lyse cells and detect cAMP using a competitive immunoassay (e.g., HTRF, AlphaScreen, or GloSensor).

    • Valid Result: The Positive Control (Pasireotide) should reduce the Forskolin-induced signal by >50-80% (depending on receptor density).

Senior Scientist Insights: Troubleshooting & Optimization

1. The "Octreotide Trap"

  • Issue: Many researchers use Octreotide as a generic "somatostatin control."

  • Reality: Octreotide has very low affinity for sst5 (

    
     > 100 nM). If you use Octreotide at 10 nM and see a signal, your cell line likely has sst2 contamination. Always run Octreotide alongside Pasireotide to confirm subtype specificity. 
    

2. Ligand Stickiness

  • Somatostatin analogs are hydrophobic. If your

    
     is shifting rightward (lower potency), the peptide is likely adsorbing to the microplate walls.
    
  • Solution: Ensure your buffer contains 0.1% BSA or use low-binding plates.

3. Receptor Reserve (Spare Receptors)

  • sst5 often expresses at lower levels than sst2.[6] In low-expressing cells, you may see a "partial agonist" effect where the maximum inhibition is only 30-40%.

  • Solution: Do not confuse low efficacy with a bad control. Compare the

    
     of your test compound to Pasireotide within the same plate.
    

References

  • Bruns, C., et al. (2002). SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile. European Journal of Endocrinology, 146(5), 707–716.

  • Schmid, H. A. (2008). Pasireotide (SOM230): development, mechanism of action and potential applications. Molecular and Cellular Endocrinology, 286(1-2), 69–74.

  • Shimon, I., et al. (2004). BIM-23268, a somatostatin receptor subtype 5-selective analog, inhibits growth hormone secretion in octreotide-resistant human growth hormone-secreting adenomas. The Journal of Clinical Endocrinology & Metabolism, 89(1), 69-74.

  • Eurofins Discovery. sst5 Human Somatostatin GPCR Cell Based Agonist cAMP Assay.

Sources

A Comparative Guide to Somatostatin Analogs: The SSTR5/SSTR1-Selective Agonist L-817,818 vs. Non-Selective Clinical Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison between the subtype-selective somatostatin receptor agonist, L-817,818, and the clinically established non-selective somatostatin analogs (SSAs) such as octreotide and lanreotide. We will explore their distinct pharmacological profiles, delve into the underlying signaling mechanisms, and present experimental data that underscores their differential effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of somatostatin receptor targeting.

Introduction: The Somatostatin System

Somatostatin is a crucial inhibitory neuropeptide that regulates a vast array of physiological processes, including hormone secretion, neurotransmission, and cell proliferation.[1] Its actions are mediated by a family of five distinct G protein-coupled receptors (GPCRs), designated somatostatin receptor subtypes 1 through 5 (SSTR1-SSTR5).[2][3][4] These receptors are expressed in a tissue-specific manner, and upon activation, they primarily couple to inhibitory G proteins (Gi/Go).[4][5] This coupling triggers a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels and the modulation of various ion channels.[4][6]

The therapeutic potential of native somatostatin is severely limited by its very short plasma half-life of only 1-3 minutes.[7] This led to the development of synthetic somatostatin analogs (SSAs) with improved stability and duration of action, revolutionizing the treatment of neuroendocrine tumors (NETs) and hormonal disorders like acromegaly.[7][8][9]

The Workhorses: Non-Selective Somatostatin Analogs

The first generation of clinically successful SSAs includes octreotide and lanreotide. These octapeptides were designed for enhanced stability and are considered "non-selective," though their binding profiles show a clear preference for certain receptor subtypes.

Pharmacological Profile: Octreotide and lanreotide exhibit the highest affinity for SSTR2, with moderate affinity for SSTR5 and, in some cases, SSTR3.[10][11][12] Their potent activity at SSTR2 is the primary driver of their clinical efficacy in managing NETs, where SSTR2 is often highly expressed.[13] These analogs effectively inhibit the hypersecretion of hormones (e.g., growth hormone in acromegaly, serotonin in carcinoid syndrome) and can exert anti-proliferative effects on tumor cells.[7][10][13][14]

Limitations: The reliance on SSTR2 activity means these drugs are less effective against tumors that predominantly express other SSTR subtypes. Furthermore, their action on SSTR5 in the pancreas can inhibit insulin secretion, leading to hyperglycemia as a notable side effect.[1] This lack of selectivity highlights the need for receptor-specific agonists to refine therapeutic strategies and minimize off-target effects.

A Tool for Precision: The SSTR5/SSTR1-Selective Agonist L-817,818

L-817,818 is a potent, non-peptide small molecule agonist developed to selectively target specific somatostatin receptors.[15][16] Unlike the peptide-based clinical analogs, L-817,818 provides a tool to dissect the distinct physiological roles of individual SSTR subtypes.

Pharmacological Profile: L-817,818 demonstrates high affinity and selectivity for SSTR5 and SSTR1, with significantly lower affinity for SSTR2, SSTR3, and SSTR4.[17] This unique profile allows for the targeted activation of signaling pathways mediated by SSTR5 and SSTR1, independent of the SSTR2-dominant effects of octreotide. This selectivity is crucial for investigating the specific functions of SSTR5 in processes like insulin secretion, pituitary hormone regulation, and neuronal function.[15][17][18][19]

Head-to-Head Comparison: Performance and Experimental Data

The fundamental difference between L-817,818 and non-selective analogs lies in their receptor binding affinity, which dictates their functional effects.

Comparative Receptor Binding Affinity

The binding affinities of these compounds for the five human somatostatin receptor subtypes are summarized below. Data were compiled from competitive radioligand binding assays using cloned human SSTRs expressed in cell lines.

CompoundSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
L-817,818 3.3[17]52[17]64[17]82[17]0.4 [17]
Octreotide >10000.49 23>10006.1
Lanreotide 560.88 13478.8

Note: Lanreotide data is representative and may vary slightly between studies. Ki is the inhibition constant; a lower value indicates higher binding affinity.

This data clearly illustrates the contrasting profiles: Octreotide is SSTR2-preferring, while L-817,818 is highly selective for SSTR5, with secondary high affinity for SSTR1.

Signaling Pathways and Functional Selectivity

All SSTR subtypes primarily signal through Gi proteins to inhibit adenylyl cyclase. However, the nature of the agonist can selectively engage downstream pathways, a concept known as biased agonism.[2][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response Mediates ATP ATP ATP->AC Agonist Somatostatin Analog Agonist->SSTR Binds SS28 Somatostatin-28 SSTR5 SSTR5 Receptor SS28->SSTR5 L817 L-817,818 L817->SSTR5 cAMP_Inhibition cAMP Inhibition (Signaling) SSTR5->cAMP_Inhibition Potent Activation SSTR5->cAMP_Inhibition Potent Activation Internalization Receptor Internalization (Desensitization) SSTR5->Internalization Induces SSTR5->Internalization No Induction

Caption: Biased agonism at the SSTR5 receptor.

Comparative Functional Effects

The distinct receptor affinities translate into different physiological and therapeutic outcomes.

Functional EffectNon-Selective Analogs (Octreotide)L-817,818Primary Receptor Subtype(s) Involved
Growth Hormone (GH) Secretion Potent Inhibition [1]Inhibition [15][17]SSTR2, SSTR5
Insulin Secretion Inhibition (can cause hyperglycemia) [1]Potent Inhibition [15][17]SSTR5
Glucagon Secretion Potent Inhibition [15]Minimal EffectSSTR2
ACTH Secretion Limited efficacy in Cushing's disease [7]Inhibition [18]SSTR5
Anti-proliferative (NETs) Clinically established effect [7][10]Not establishedSSTR2
Neuroprotection (Retina) Not establishedReduces apoptosis & oxidative stress [19]SSTR5

This comparison reveals how selectivity can tailor biological effects. For instance, L-817,818's potent and selective inhibition of insulin secretion makes it an excellent tool for studying pancreatic β-cell physiology mediated by SSTR5. [15][17]Conversely, octreotide's dual action on SSTR2 and SSTR5 contributes to its broader endocrine-modulating effects.

Key Experimental Methodologies

To quantitatively assess the properties of these analogs, specific in vitro assays are essential.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the affinity of L-817,818 and octreotide for human SSTR1-5.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype (e.g., hSSTR5).

  • Membrane Preparation: Harvest cells and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of a non-selective, high-affinity radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).

  • Competition: Add increasing concentrations of the unlabeled test compound (the "competitor," e.g., L-817,818 or octreotide) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled SRIF-14).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.

Objective: To determine the potency (EC₅₀) of L-817,818 and octreotide to inhibit cAMP production via a specific SSTR subtype.

Methodology:

  • Cell Seeding: Seed SSTR-expressing cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Treatment: Add increasing concentrations of the test agonist (L-817,818 or octreotide) to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes at 37°C).

  • Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Normalize the data to the forskolin-only control (100%) and basal control (0%). Plot the percentage of inhibition against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal inhibition).

Conclusion and Future Directions

The comparison between L-817,818 and non-selective SSAs like octreotide provides a clear illustration of the evolution in GPCR pharmacology.

  • Non-selective analogs like octreotide are powerful, clinically-validated drugs whose efficacy stems from a dominant effect on SSTR2. They remain the cornerstone of therapy for many neuroendocrine diseases.

  • Subtype-selective agonists like L-817,818 are indispensable research tools that enable the precise dissection of the roles of individual receptor subtypes. Its SSTR5/SSTR1 selectivity has been instrumental in clarifying the specific role of SSTR5 in regulating insulin and ACTH secretion. [15][18]Furthermore, the discovery of its neuroprotective properties opens new avenues for therapeutic development in areas like ophthalmology. [19] The principle of functional selectivity, demonstrated by L-817,818's inability to drive SSTR5 internalization, represents a frontier in drug design. Developing "biased" agonists that selectively activate therapeutic signaling pathways while avoiding those that cause desensitization or side effects is a key goal for the next generation of GPCR-targeted medicines.

References

  • Schonbrunn, A. (2008). Selective agonism in somatostatin receptor signaling and regulation. Molecular and Cellular Endocrinology, 286(1-2), 35-39. [Link]

  • Schonbrunn, A. (2008). Selective agonism in somatostatin receptor signaling and regulation. PubMed, 18006219. [Link]

  • Li, M., et al. (2024). Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists. PNAS, 121(26), e2402106121. [Link]

  • Shimon, I., et al. (1997). Somatostatin Receptor (SSTR) Subtype-selective Analogues Differentially Suppress In Vitro Growth Hormone and Prolactin in Human Pituitary Adenomas. Journal of Clinical Investigation, 100(9), 2386-2392. [Link]

  • Lu, M., et al. (2018). Somatostatin receptor subtype 5 modifies hypothalamic-pituitary-adrenal axis stress function. JCI Insight, 3(19), e121623. [Link]

  • EurekAlert!. (2024). Researchers unveil molecular mechanisms of somatostatin receptor 5 activation by neuropeptides and drugs. EurekAlert!. [Link]

  • Gatto, F., et al. (2002). Somatostatin Analogs in Vitro Effects in a Growth Hormone-Releasing Hormone-Secreting Bronchial Carcinoid. The Journal of Clinical Endocrinology & Metabolism, 87(6), 2826–2832. [Link]

  • Nishi, N., et al. (1985). Development of specific and non-specific somatostatin analogs. PubMed. [Link]

  • Ben-Shlomo, A., et al. (2007). Selective Regulation of Somatostatin Receptor Subtype Signaling: Evidence for Constitutive Receptor Activation. Molecular Endocrinology, 21(10), 2364–2377. [Link]

  • BPS/IUPHAR Guide to PHARMACOLOGY. Somatostatin receptors. [Link]

  • Kos-Kudła, B., et al. (2023). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. MDPI. [Link]

  • Tomura, H., et al. (1997). Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry. PubMed. [Link]

  • Rohrer, S. P., et al. (2000). Identification and characterization of subtype selective somatostatin receptor agonists. PubMed. [Link]

  • Le-Grand, B., et al. (2011). Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice. Peptides, 32(5), 1036-1042. [Link]

  • Zhang, H., et al. (2025). Structural insights into nonpeptide antagonist inhibition of somatostatin receptor subtype 5. PNAS. [Link]

  • Oberg, K., & Lamberts, S. W. (2013). A review of the use of somatostatin analogs in oncology. Taylor & Francis Online. [Link]

  • Appetecchia, M., & Baldelli, R. (2010). Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors. Baishideng Publishing Group. [Link]

  • Wikipedia. Somatostatin receptor 5. [Link]

  • Cuevas-Ramos, D., & Melmed, S. (2012). Pituitary Somatostatin Receptor Signaling. PMC. [Link]

  • de-Herder, W. W., & Hofland, J. (2020). Somatostatin Analogs in Clinical Practice: A Review. PMC. [Link]

  • Zhang, Y., et al. (2021). Neuroprotective effect of the somatostatin receptor 5 agonist L-817818 on retinal ganglion cells in experimental glaucoma. PubMed. [Link]

  • Tulipano, G., et al. (2007). Novel insights in somatostatin receptor physiology. European Journal of Endocrinology, 157(4), S11-S18. [Link]

  • Weckbecker, G., et al. (2001). Novel Long-Acting Somatostatin Analog with Endocrine Selectivity: Potent Suppression of Growth Hormone But Not of Insulin. Endocrinology, 142(1), 401–408. [Link]

  • Strosberg, J. R., et al. (2024). Sequencing of Somatostatin-Receptor–Based Therapies in Neuroendocrine Tumor Patients. Journal of Nuclear Medicine. [Link]

  • Le-Grand, B., et al. (2011). Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice. PMC. [Link]

  • Reubi, J. C., et al. (2000). Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. PubMed. [Link]

  • The Healing NET Foundation. (2015). Octreotide and Lanreotide. [Link]

  • Poplavski, P., et al. (2005). Different somatostatin receptor subtypes are operating in the brain of the teleost fish, Coris julis. PubMed. [Link]

  • ResearchGate. (2017). Somatostatin receptor subtype-binding affinity of somatostatin analogs. [Link]

  • Wikipedia. Somatostatin inhibitor. [Link]

  • Macaulay, V. M., et al. (1991). Experimental and clinical studies with somatostatin analogue octreotide in small cell lung cancer. PMC. [Link]

  • H-Ghadimi, M., et al. (2019). Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future. MDPI. [Link]

  • Patsnap Synapse. (2024). What are SSTR5 agonists and how do they work?. [Link]

  • ClinicalTrials.gov. (2017). A Study Comparing Treatment With 177Lu-DOTA0-Tyr3-Octreotate to Octreotide LAR in Patients With Inoperable, Progressive, Somatostatin Receptor Positive Midgut Carcinoid Tumours. [Link]

  • The ASCO Post. (2022). Lu-177 Dotatate Plus Long-Acting Octreotide vs High‑Dose Long-Acting Octreotide in Midgut Neuroendocrine Tumors. [Link]

Sources

Protocol A: Gi-Mediated cAMP Inhibition Assay (TR-FRET)

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Benchmarking of Somatostatin Receptor 5 (SST5) Agonists: A Comprehensive Research Guide

Introduction Somatostatin receptor 5 (SST5) is a critical G protein-coupled receptor (GPCR) predominantly expressed in the pituitary gland and pancreatic β-cells. It plays a pivotal role in suppressing insulin secretion and regulating adrenocorticotropic hormone (ACTH) release[1]. For researchers and drug development professionals, selecting the appropriate SST5 agonist is critical when modeling diseases like hyperinsulinism or Cushing's disease. This guide objectively benchmarks leading SST5 agonists, dissects their pharmacological profiles, and provides self-validating experimental protocols to ensure rigorous comparative research.

1. Mechanistic Overview: Biased Agonism and SST5 Signaling SST5 primarily couples to Gi/o proteins. Upon agonist binding, the alpha subunit of the Gi protein inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels[1]. However, SST5 exhibits a unique pharmacological phenomenon: biased agonism regarding receptor internalization. While the endogenous ligand Somatostatin-28 (SS-28) robustly recruits β-arrestin-2 and drives clathrin-mediated endocytosis[2], many high-affinity synthetic agonists (e.g., L-817,818, Pasireotide) fail to induce significant receptor internalization[3],[4]. This divergence is critical when designing assays, as relying solely on internalization readouts will yield false negatives for potent synthetic agonists.

SST5_Signaling Agonist SST5 Agonist (e.g., L-817,818 or SS-28) SST5 SST5 Receptor (Gi/o-Coupled GPCR) Agonist->SST5 Binds Gi Gi/o Protein Complex SST5->Gi Activates Barr β-Arrestin-2 (Recruited by SS-28 only) SST5->Barr Biased Pathway (SS-28) AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP ↓ AC->cAMP Decreases Internalization Receptor Internalization (Endosomal Pathway) Barr->Internalization Drives

Caption: SST5 signaling pathway showing Gi-mediated cAMP inhibition and biased β-arrestin-2 use.

2. Pharmacological Benchmarking of SST5 Agonists To select the optimal tool compound, researchers must weigh receptor selectivity against functional potency. Below is a comparative benchmark of standard SST5 agonists based on validated experimental data.

AgonistMolecular ClassSST5 Binding Affinity (

/

)
Functional

(cAMP / Secretion)
Internalization Induction
Somatostatin-28 (SS-28) Endogenous Peptide~0.1 - 1.0 nM~0.1 - 0.5 nMHigh (β-arrestin-2 dependent)[2]
Octreotide Synthetic OctapeptideModerate (~2.7 - 7.0 nM)~2.7 nM (cAMP)None / Very Low[3]
Pasireotide (SOM230) Synthetic CyclohexapeptideHigh (~0.1 - 0.2 nM)~0.08 nM (cAMP)Very Low[3]
L-817,818 Synthetic NonpeptideHigh (~0.4 nM)~3.1 nM (GH release)None[4]
CRN02481 Synthetic NonpeptideHigh (< 1.0 nM)< 1.0 nM (cAMP)Low[1]

Key Insights:

  • Octreotide is SST2-preferring and exhibits weaker affinity for SST5[1]. It should not be used as a primary probe for SST5-specific functions.

  • Pasireotide is a pan-somatostatin analog with a 30- to 40-fold higher affinity for SST5 than Octreotide, making it excellent for broad neuroendocrine research[3].

  • L-817,818 and CRN02481 are highly selective nonpeptide agonists. L-817,818 demonstrates a

    
     of 0.4 nM for SST5 with minimal off-target affinity for SST2 (
    
    
    
    = 52 nM)[5]. These are the gold standards for isolating SST5-mediated physiological responses (e.g., insulin suppression) without confounding SST2-mediated glucagon suppression[1].

3. Experimental Methodologies: Self-Validating Protocols To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to troubleshoot and optimize the assay.

Because SST5 activation decreases cAMP, you must first artificially elevate baseline cAMP levels to measure a dynamic inhibitory response.

Materials: CHO-K1 cells stably expressing human SST5, TR-FRET cAMP detection kit, Forskolin, IBMX (Isobutylmethylxanthine), tested agonists.

Step-by-Step Workflow & Causality:

  • Cell Plating & Phosphodiesterase Inhibition: Seed 5,000 CHO-K1-SST5 cells/well in a 384-well plate. Pre-incubate with 0.5 mM IBMX for 15 minutes.

    • Causality Check: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the basal degradation of cAMP, ensuring that the measured cAMP levels accurately reflect adenylyl cyclase activity rather than downstream degradation.

  • Agonist & Forskolin Co-Treatment: Add the SST5 agonist (e.g., Pasireotide or L-817,818) in a 10-point dose-response curve (0.1 pM to 1 μM). Immediately add 10 μM Forskolin. Incubate for 30 minutes at room temperature.

    • Causality Check: Forskolin directly activates adenylyl cyclase, flooding the cell with cAMP. If the SST5 agonist is functional, its Gi-coupling will antagonize Forskolin's effect, resulting in a dose-dependent decrease in cAMP. Without Forskolin, the basal cAMP is too low to detect meaningful Gi-mediated inhibition.

  • Lysis and TR-FRET Detection: Add lysis buffer containing the Europium-labeled cAMP antibody and d2-labeled cAMP tracer. Incubate for 1 hour.

    • Causality Check: This is a competitive immunoassay. Endogenous cellular cAMP competes with the d2-labeled cAMP for binding to the Europium antibody. A decrease in cellular cAMP (due to SST5 activation) leads to more binding of the d2-tracer, thereby increasing the TR-FRET signal.

  • Assay Validation (Self-Validation System): Calculate the Z'-factor using Forskolin-only (high cAMP/low FRET) vs. Forskolin + 1 μM Pasireotide (low cAMP/high FRET) wells. A Z'-factor > 0.5 validates the assay's dynamic range and proves the cells are actively responding to Gi-inhibition.

cAMP_Workflow Step1 1. Cell Prep & IBMX (Block PDE degradation) Step2 2. Forskolin Addition (Elevate baseline cAMP) Step1->Step2 Step3 3. Agonist Treatment (Gi-mediated AC inhibition) Step2->Step3 Step4 4. Cell Lysis & TR-FRET (Competitive binding) Step3->Step4 Step5 5. Signal Readout (High FRET = Low cAMP) Step4->Step5 Step6 6. Z'-Factor Validation (Ensure assay > 0.5) Step5->Step6

Caption: Step-by-step workflow for the SST5 cAMP inhibition assay using TR-FRET.

Protocol B: Receptor Internalization Assay (Immunofluorescence)

Due to the biased agonism of SST5, internalization assays must be carefully controlled to avoid false negatives.

Step-by-Step Workflow & Causality:

  • Receptor Labeling: Use HEK293 cells expressing N-terminally HA-tagged SST5. Incubate live cells with anti-HA Alexa Fluor 488 antibody for 30 minutes at 4°C.

    • Causality Check: Labeling at 4°C prevents basal receptor internalization during the antibody binding phase, ensuring all fluorescence starts strictly at the plasma membrane.

  • Agonist Stimulation: Shift cells to 37°C and treat with 1 μM of the test agonist (e.g., L-817,818) or 1 μM SS-28 (Positive Control) for 30 minutes.

    • Causality Check: Endocytosis is a temperature-dependent, energy-requiring process. SS-28 must be included as a positive control because synthetic agonists like L-817,818 do not induce SST5 internalization[4]. If SS-28 fails to internalize, the cellular endocytic machinery is compromised. If SS-28 internalizes but the test compound does not, it confirms biased agonism rather than an assay failure.

  • Fixation and Imaging: Fix cells with 4% paraformaldehyde. Image using confocal microscopy to quantify the ratio of intracellular puncta to membrane fluorescence.

Conclusion When benchmarking SST5 agonists, researchers must align the compound's pharmacological profile with the specific assay readout. For functional suppression assays (e.g., insulin secretion or cAMP inhibition), selective nonpeptides like L-817,818 and CRN02481 offer superior target isolation compared to Octreotide. However, researchers must remain vigilant of biased agonism, as these highly potent synthetic molecules often fail to trigger β-arrestin-mediated internalization pathways characteristic of the endogenous ligand.

References 1.[5]5 2.[1]1 3.[2]2 4.[3]3 5.[4]4

Sources

Safety Operating Guide

L-817,818 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

L-817,818 (CAS# 217480-27-8) is a potent, subtype-selective somatostatin sst5 receptor agonist .[1] Unlike general laboratory reagents, this compound exhibits biological activity at nanomolar concentrations (


 = 0.4 nM for hsst5).[1]

Core Disposal Principle: Due to its high potency and capacity to inhibit growth hormone and insulin release, L-817,818 must be managed as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .[1] Standard chemical waste streams are insufficient if they do not guarantee high-temperature incineration.[1]

IMMEDIATE ACTION REQUIRED:

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidizers (bleach) as a primary destruction method; chemical deactivation is not validated for this specific pharmacophore.[1]

  • Mandatory: Segregate as "Trace Chemo/Bioactive Waste" for incineration.[1]

Technical Hazard Assessment & Causality

To ensure safety, one must understand the mechanism of the hazard. L-817,818 is not merely "toxic" in the acute sense; it is a potent endocrine modulator.[1]

Property Specification Operational Implication
Pharmacology sst5 Receptor AgonistRisk: Trace exposure via inhalation or skin contact can systemically alter hormonal baselines (Growth Hormone, Insulin), compromising researcher health and invalidating animal models.[1]
Physical State Solid PowderRisk: High potential for aerosolization during weighing/transfer.[1] Static charge can disperse particles.[1]
Stability Stable at -20°CRisk: Persistence in the environment.[1] It does not degrade rapidly in water, necessitating thermal destruction.[1]
Solubility DMSO / EthanolRisk: Solubilized compound penetrates nitrile gloves faster than solid.[1] Double-gloving is required for liquid handling.[1]

Disposal Decision Matrix

Use this table to categorize waste streams immediately at the point of generation.

Waste CategoryDescriptionPrimary Disposal MethodContainer Type
Solid Waste (Stock) Expired or excess pure L-817,818 powder.[1]High-Temp Incineration Amber glass vial

Sealed Biohazard Bag

Chem Waste Drum.[1]
Liquid Waste Mother liquors, diluted stock in DMSO/EtOH.[1]Chemical Incineration HDPE or Glass waste bottle labeled "Bioactive/Toxic".[1]
Contaminated Debris Weigh boats, pipette tips, gloves, bench paper.[1]Incineration (Trace) Yellow Chemotherapy/Bioactive waste bin (Rigid).[1]
Sharps Needles used for injection.[1]Incineration Red Sharps Container (labeled "Toxin Contaminated").[1]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Stock (Powder)

Context: You have a vial of expired L-817,818.[1]

  • Containment: Do not empty the vial. Cap the original vial tightly.

  • Secondary Seal: Place the vial inside a clear plastic zip-lock bag. This "double containment" prevents contamination of the waste drum if the vial breaks.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: L-817,818 (Somatostatin Agonist).[1][2]

    • Hazards: Toxic, Bioactive.[1]

  • Transfer: Move directly to the satellite accumulation area. Place in the drum designated for incineration .

Protocol B: Disposal of Liquid Waste (Solutions)

Context: You have leftover DMSO stock solution.

  • Quenching (Pre-treatment): While chemical deactivation is not the primary disposal method, adding a small volume of 1N HCl or NaOH can disrupt the salt form solubility before disposal, though incineration remains the only validated destruction method .

  • Aggregation: Pour the solution into a compatible waste container (HDPE is preferred for DMSO mixtures).

  • Rinsing: Triple-rinse the original vessel with ethanol. Collect the rinsate into the same waste container. Do not pour rinsate down the sink.

  • Segregation: Ensure this bottle is NOT mixed with oxidizers (e.g., Nitric Acid waste), as DMSO + Oxidizers = Explosion Hazard.[1]

Protocol C: Spill Cleanup (Emergency Procedure)

Context: Powder is spilled on the balance.

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and an N95 or P100 respirator (dust hazard).[1]

  • Damp Wipe: Do not dry sweep (creates aerosols).[1] Cover the spill with a paper towel dampened with ethanol or water.

  • Collection: Wipe up the material.[1] Place all wipes into a sealable plastic bag.

  • Final Clean: Wash the surface with a mild detergent followed by water.[1] Dispose of all cleanup materials as Contaminated Debris (see Matrix).[1]

Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" logic for L-817,818, ensuring no path leads to the sewer system.

L817818_Disposal Start L-817,818 Waste Generated Decision Determine Physical State Start->Decision Solid Solid / Powder (Pure Compound) Decision->Solid Expired Stock Liquid Liquid Solution (DMSO/EtOH) Decision->Liquid Reaction Waste Debris Contaminated Debris (Gloves/Tips) Decision->Debris Consumables Containment1 Leave in Vial Double Bag Solid->Containment1 Containment2 Collect in HDPE Bottle Triple Rinse Vessel Liquid->Containment2 Containment3 Place in Rigid Bioactive Waste Bin Debris->Containment3 Labeling Label: 'High Potency Bioactive' DO NOT SEWER Containment1->Labeling Containment2->Labeling Containment3->Labeling Disposal EHS Pickup (High-Temp Incineration) Labeling->Disposal

Figure 1: Decision logic for L-817,818 waste streams. Note that all paths converge on Incineration, bypassing standard municipal waste streams.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (General HPAPI handling guidelines).
  • Rohrer, S. P., et al. (1998).[1] "Rapid identification of subtype-selective agonists of the somatostatin receptor through combinatorial chemistry." Science, 282(5389), 737-740. (Establishes potency and biological mechanism).

Sources

The Causality of Risk: Pharmacological Profile of L-817,818

Author: BenchChem Technical Support Team. Date: March 2026

The handling of highly potent active pharmaceutical ingredients (HPAPIs) and research chemicals demands a departure from standard laboratory safety protocols. L-817,818 (CAS 217480-27-8) is a non-peptide, highly selective somatostatin subtype 5 (sst5) receptor agonist[1],[2]. Because it exerts profound biological effects at sub-nanomolar concentrations, traditional PPE and handling techniques are insufficient.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with the causality behind our safety choices, self-validating operational workflows, and the exact logistical frameworks required to handle L-817,818 safely.

To understand why strict PPE is required, we must first understand the molecular hazard. L-817,818 is not acutely toxic in the traditional sense of a corrosive or reactive chemical; rather, it is a potent endocrine disruptor. Accidental systemic exposure—whether through inhalation of aerosolized powder or transdermal absorption of a solvent solution—can lead to acute suppression of insulin and growth hormone[1].

Pathway Exposure Accidental Exposure (L-817,818) Receptor sst5 Receptor Agonism (Ki = 0.4 nM) Exposure->Receptor Systemic Entry Gi Gi/o Protein Coupling Receptor->Gi Activation cAMP ↓ cAMP Production Gi->cAMP Inhibits Adenylate Cyclase Effect1 ↓ Growth Hormone (Pituitary) cAMP->Effect1 Effect2 ↓ Insulin Release (Pancreas) cAMP->Effect2

Signaling pathway illustrating the physiological hazards of L-817,818 exposure.

The table below summarizes the quantitative binding affinities and functional potencies that dictate our hazard thresholds. Because the


 for insulin suppression is 0.3 nM[1], even microgram-level exposures are physiologically significant.

Table 1: Pharmacological Potency & Hazard Thresholds of L-817,818

Target ReceptorAffinity (

/

)
Physiological Consequence of Accidental Exposure
sst5 (Human)

nM
Primary hazard target; profound endocrine disruption[1]
sst1 (Human)

nM
Secondary off-target neuromodulation[1]
Pancreatic Islets

nM
Acute suppression of insulin release (Hypoinsulinemia)[1]
Pituitary Cells

nM
Suppression of growth hormone (GH) release[1]
sst2 / sst3 / sst4

nM
Minimal acute risk at trace exposure levels[1]

Phase-Specific Personal Protective Equipment (PPE) Matrix

The physical state of L-817,818 dictates the required PPE. In its solid form (Molecular Weight: 536.67 g/mol ), the powder is highly prone to static scatter, creating an invisible aerosol hazard. Once dissolved in a solvent like DMSO, the inhalation risk drops, but the transdermal absorption risk increases exponentially because DMSO acts as a carrier vehicle across the lipid bilayer of the skin.

Table 2: Phase-Specific PPE Requirements

Operational PhasePrimary ContainmentHand ProtectionEye & Face ProtectionRespiratory ProtectionBody Garment
Solid/Powder Handling Class II Type B2 BSC or Glovebox IsolatorDouble Nitrile (Outer: 8 mil, Inner: 4 mil)ANSI Z87.1 Goggles + Full Face ShieldN95 or PAPR (Mandatory if outside isolator)Tyvek Sleeves over Disposable Fluid-Resistant Gown
Liquid Handling (<10 mM) Standard Chemical Fume HoodSingle Nitrile (4 mil, extended cuff)Safety Glasses with side shieldsNot required if hood sash is correctly positionedStandard Cotton Lab Coat (Buttoned)
Spill Cleanup N/A (Open Lab Environment)Double Nitrile + Heavy Duty Butyl RubberANSI Z87.1 GogglesHalf-Mask Respirator with P100/Organic Vapor CartridgesTyvek Suit or Chemical Apron

Self-Validating Operational Protocols

A robust safety protocol must be a "self-validating system"—meaning the process inherently checks its own success or failure without requiring external audits.

Workflow Start 1. Solid Storage (-20°C, Desiccated) Weighing 2. Weighing & Transfer (Class II BSC / Isolator) Start->Weighing Transfer Sealed Vial Recon 3. Reconstitution (DMSO Solvent) Weighing->Recon Add Solvent Directly Aliquots 4. Aliquoting (Amber Vials) Recon->Aliquots Serial Dilution Assay 5. In Vitro Application (Fume Hood) Aliquots->Assay Thaw on Ice Disposal 6. Waste Disposal (Incineration) Assay->Disposal Collect as HazMat

Workflow for the safe handling, reconstitution, and disposal of L-817,818.

Protocol A: Self-Validating Reconstitution of Solid L-817,818

Objective: Prepare a 10 mM stock solution from a 1 mg lyophilized solid vial without exposing the operator to aerosolized particulates. Causality Check: Why not weigh the powder? Opening the vial to scoop powder exposes the operator to sub-nanomolar active dust. By dissolving the compound in situ (directly inside its original shipping vial), we eliminate the powder phase immediately.

  • Gravimetric Tare: Weigh the sealed vial containing 1 mg of L-817,818 on an analytical balance. Record this as

    
    .
    
  • Containment Transfer: Move the sealed vial, a sterile syringe, and anhydrous DMSO into a Class II Type B2 Biological Safety Cabinet (BSC).

  • In-Situ Dissolution: Inject 186.3 µL of anhydrous DMSO directly through the septum to achieve a 10 mM concentration. L-817,818 is highly soluble in DMSO (up to 100 mM)[1].

  • Homogenization: Gently swirl the vial until the solution is completely clear. Do not vortex vigorously to avoid aerosolizing the liquid onto the cap threads.

  • Gravimetric Validation (The Self-Validating Step): After removing the liquid to secondary aliquots, dry the empty source vial and re-weigh it (

    
    ). The difference (
    
    
    
    ) must exactly equal the manufacturer's stated mass (1 mg). A discrepancy indicates residual compound in the vial or accidental spillage, triggering immediate localized decontamination.
Protocol B: Spill Response and Chemical Decontamination

Objective: Neutralize and remove accidental spills of L-817,818 solutions. Causality Check: Why not use water or bleach? L-817,818 is a highly hydrophobic molecule (


)[2]. Applying aqueous bleach or water will cause the compound to precipitate out of its DMSO vehicle and spread as an insoluble, invisible film across the benchtop.
  • Isolate and Alert: Immediately halt work. Mark the spill perimeter. Don the "Spill Cleanup" PPE outlined in Table 2.

  • Solvent Solubilization: Apply a 10% DMSO in Isopropanol solution directly to the spill. This ensures the compound remains fully solubilized and prevents precipitation.

  • Absorption: Overlay the area with highly absorbent chemical pads. Allow 2 minutes for complete wicking.

  • Detergent Wash: Wash the area three times with a high-pH laboratory detergent (e.g., Alconox) to disrupt any remaining lipophilic residues, followed by a distilled water rinse.

  • Validation: Swab the area with a solvent-wetted applicator and analyze via HPLC-MS if the spill occurred in a critical shared workspace. Dispose of all cleanup materials via high-temperature incineration.

References

Sources

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